3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
acetic acid;3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.C2H4O2/c5-1-2-3(10)7-4(6)9-8-2;1-2(3)4/h1,5H2,(H3,6,7,9,10);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKDLWWZLKCGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C1=NN=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735278 | |
| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353100-80-7 | |
| Record name | Acetic acid--3-amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate is a heterocyclic organic compound belonging to the diverse and pharmacologically significant 1,2,4-triazine class. While the broader family of 1,2,4-triazine derivatives has been extensively explored for applications in medicinal chemistry, including as anticancer and antimicrobial agents, specific and detailed technical information regarding the acetate salt of this particular molecule remains limited in publicly accessible scientific literature and patent databases. This guide synthesizes the available information on related compounds to provide a foundational understanding of its likely chemical properties, potential synthetic routes, and prospective applications, while also highlighting the current knowledge gaps that present opportunities for future research.
Introduction: The 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The presence of three nitrogen atoms in the six-membered ring imparts unique electronic properties that facilitate interactions with various biological targets. Derivatives of 1,2,4-triazin-5-one, in particular, have been investigated for their potential as inhibitors of various enzymes and receptors, underpinning their development as therapeutic agents.[1][2] The core structure of the target compound, featuring an amino group, an aminomethyl substituent, and a carbonyl function, suggests a molecule with multiple points for hydrogen bonding and potential for salt formation, influencing its solubility and pharmacokinetic profile.
Molecular Structure and Basic Properties
The fundamental properties of this compound are derived from its constituent parts: the parent triazinone and the acetate counter-ion.
| Property | Value | Source |
| CAS Number | 1353100-80-7 | [3] |
| Molecular Formula | C6H11N5O3 | [3] |
| Molecular Weight | 201.18 g/mol | [3] |
| Canonical SMILES | CC(=O)O.C1(=NN=C(N1)CN)N | N/A |
The structure, depicted in Figure 1, reveals a primary amino group at the 3-position, an aminomethyl group at the 6-position, and a ketone at the 5-position of the 1,2,4-triazine ring. The presence of two basic amino groups allows for the formation of salts, in this case, with acetic acid. This salt formation is a common strategy in drug development to improve the solubility and handling of a compound.
Figure 1: Chemical structure of the parent molecule.
Synthesis and Reactivity
General Synthetic Strategies for 1,2,4-Triazin-5-ones
A generalized synthetic workflow is proposed in Figure 2.
Figure 2: A plausible synthetic pathway.
This proposed pathway involves the initial condensation of a suitable α-keto acid with semicarbazide, followed by cyclization to form the triazinone ring. Subsequent deprotection of the aminomethyl group would yield the free base, which can then be treated with acetic acid to form the final acetate salt. The choice of protecting group for the aminomethyl function would be critical to ensure compatibility with the reaction conditions of the condensation and cyclization steps.
Reactivity Profile
The reactivity of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is dictated by its functional groups:
-
Amino Groups: The primary amino groups at the 3-position and on the methyl substituent are nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.
-
Triazine Ring: The triazine ring itself can undergo various transformations, although it is generally more stable than its 1,2,3-triazine isomer. The electron-withdrawing nature of the carbonyl group and the nitrogen atoms can influence the reactivity of the ring C-H bonds.
-
Carbonyl Group: The ketone at the 5-position can potentially undergo reactions typical of carbonyls, though its reactivity might be modulated by the adjacent nitrogen atoms.
Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of this compound. Although specific spectral data for this compound are not available, the expected spectroscopic features can be predicted based on its structure.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (CH₂), the protons of the two amino groups (NH₂), and the methyl protons of the acetate counter-ion. The chemical shifts of the NH protons would be sensitive to the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon, the carbons of the triazine ring, the aminomethyl carbon, and the carbons of the acetate ion.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the triazinone carbonyl and the acetate, and C-N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the parent cation. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of and quantifying 1,2,4-triazine derivatives.[5] A reversed-phase HPLC method would likely be suitable for the analysis of this polar compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Suggested Conditions | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column suitable for polar analytes. |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | The acidic mobile phase will ensure the analyte is in its protonated form, leading to better peak shape. A gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~254 nm | The triazine ring is expected to have a UV chromophore. |
| Injection Volume | 10 µL | A typical injection volume. |
Potential Applications in Drug Development
The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] Derivatives have shown a wide array of pharmacological activities, including:
-
Anticancer Activity: Many 1,2,4-triazine derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Activity: The triazine nucleus is a component of several compounds with antibacterial and antifungal properties.
-
Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes, such as kinases or proteases, where the amino and carbonyl groups can form key hydrogen bond interactions.[2]
The presence of the aminomethyl group provides a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound represents an intriguing yet undercharacterized member of the 1,2,4-triazine family. Based on the known properties of related compounds, it holds potential as a building block in drug discovery programs. However, a significant lack of publicly available, specific experimental data hinders its immediate application.
Future research should focus on:
-
Development and publication of a robust and scalable synthetic route.
-
Full analytical characterization , including NMR, IR, and mass spectrometry, to establish a definitive reference for this compound.
-
Determination of key physicochemical properties such as solubility in various pharmaceutically relevant solvents and its pKa values.
-
Screening for biological activity in a variety of assays to identify potential therapeutic applications.
The elucidation of these fundamental properties will be crucial for unlocking the full potential of this compound and paving the way for its use in the development of new therapeutic agents.
References
Sources
- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
A Technical Guide to the Structural Elucidation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate
Introduction
In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, a heterocyclic compound of interest in medicinal chemistry, notably as a potential intermediate in the synthesis of compounds like Alogliptin.[1][2] The presence of multiple nitrogen atoms, tautomeric possibilities, and a salt form presents a compelling challenge that necessitates a multi-technique, synergistic approach.
This document is structured to guide researchers, analytical scientists, and drug development professionals through a logical workflow. It moves from foundational physicochemical assessments to sophisticated 2D NMR experiments and definitive crystallographic analysis. Each section explains the causality behind the chosen technique, provides field-proven protocols, and details the interpretation of the resulting data, ensuring a self-validating system of structural proof.
Chapter 1: Foundational Analysis & Physicochemical Characterization
Before engaging advanced spectroscopic techniques, foundational analysis provides crucial data on purity, empirical formula, and sample handling characteristics.
Elemental Analysis
Expertise & Experience: Elemental analysis (CHN) is the first quantitative check to see if the synthesized compound's elemental composition matches the theoretical values for the expected molecular formula (C₄H₇N₅O • C₂H₄O₂). A significant deviation (>0.4%) would immediately signal the presence of impurities, residual solvents, or an incorrect structural assignment.
Protocol: Combustion Analysis for CHN Content
-
Ensure the sample is meticulously dried under a high vacuum for at least 24 hours to remove residual solvents like water or ethanol.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule.
-
The sample is combusted at high temperatures (typically >900°C) in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Compare the experimental weight percentages of C, H, and N to the theoretical values.
Physicochemical Properties
A compound's melting point and solubility are vital parameters for assessing purity and planning subsequent experiments. For instance, knowing the solubility is critical for preparing NMR samples and developing crystallization methods.[3]
| Property | Description | Expected Observation |
| Appearance | Visual inspection of the solid material. | White to off-white crystalline powder.[3] |
| Melting Point | Temperature range over which the solid melts. | A sharp melting point (e.g., within a 1-2°C range) suggests high purity. A broad range indicates impurities. The literature suggests a melting point of approximately 230°C.[3] |
| Solubility | Qualitative assessment in various solvents. | Good solubility in water is expected due to the salt form.[3] It is also expected to be soluble in polar protic solvents like DMSO and methanol, which are common for NMR analysis. |
Chapter 2: Mass Spectrometry - Molecular Mass and Formula Determination
Mass spectrometry (MS) provides the molecular weight of the target molecule and, with high resolution, its elemental formula. This is a pivotal step in confirming the core structure.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is chosen over standard-resolution MS because it can measure mass to four or five decimal places.[4][5] This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other molecules with the same nominal mass.[6] For a polar, pre-charged molecule like this acetate salt, Electrospray Ionization (ESI) is the ideal technique, as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the parent ion.[7]
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.[8]
-
Ionization Mode: Analyze the sample in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺, where M is the free base 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.
-
Data Acquisition: Acquire the full scan spectrum. The high resolving power of an Orbitrap or FT-ICR instrument is recommended.[9]
-
Data Analysis: Determine the experimental m/z of the most abundant ion. Use the instrument's software to calculate the elemental formula that best fits this exact mass, with a mass error tolerance of < 5 ppm.
Expected Data and Interpretation
The primary ion of interest is the protonated free base. The acetate counter-ion will not be observed covalently bound in the gas phase.
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₄H₈N₅O]⁺ | 142.0723 |
Confirmation of the molecular formula [C₄H₇N₅O] provides a high level of confidence in the overall atomic composition before proceeding to NMR, which will elucidate the specific connectivity.[4]
Chapter 3: Vibrational Spectroscopy - Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Attenuated Total Reflectance (ATR)-FTIR
Expertise & Experience: ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[10][11] The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds (e.g., C=O, N-H, C=N).[12][13] This allows for quick confirmation of key structural features.
Protocol: ATR-FTIR Spectroscopy
-
Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide).[14]
-
Place a small amount of the powdered sample onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[10]
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction, ATR correction) using the instrument software.[13]
Expected Data and Interpretation
The spectrum of this compound will show a combination of vibrations from the triazinone core and the acetate counter-ion.[15][16]
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group Assignment |
| 3400-3200 | N-H Stretch | Primary amine (-NH₂) and secondary amine (-NH-) groups. |
| 3200-2800 | C-H Stretch | Aliphatic -CH₂- group. |
| ~1700 | C=O Stretch | Carbonyl group in the triazinone ring. |
| ~1650 | N-H Bend | Bending vibration of the amine groups. |
| 1600-1550 | C=N Stretch | Imine bonds within the triazinone ring. |
| ~1580 & ~1400 | C=O Stretch (asymmetric & symmetric) | Carboxylate group of the acetate counter-ion. |
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation
NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution.[17][18] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.[19][20]
Workflow for NMR-Based Structure Elucidation
The following diagram outlines the logical workflow for using a combination of NMR experiments to solve the structure.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocols
Protocol: General NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.[21]
-
Process the data (Fourier transform, phase correction, baseline correction) using appropriate software.
Data Interpretation and Assignment
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
-
-CH₂- (aminomethyl): A singlet around 3.5-4.0 ppm.
-
-NH₂ (amino group): A broad singlet. Its chemical shift can vary.
-
-NH- (ring): A broad singlet.
-
CH₃ (acetate): A sharp singlet around 1.9 ppm.
¹³C NMR and DEPT-135: These experiments identify the number of unique carbon environments and classify them.
-
C=O (carbonyl): A signal in the 160-170 ppm range.
-
C=N (ring carbons): Two signals in the 145-155 ppm range.
-
-CH₂- (aminomethyl): A signal around 40-50 ppm. This peak will be negative in a DEPT-135 spectrum.
-
CH₃ (acetate): A signal around 21 ppm. This will be positive in a DEPT-135 spectrum.
-
C=O (acetate): A signal around 170-175 ppm.
2D NMR - Connecting the Pieces: 2D NMR is essential for assembling the molecular fragments.[22][23]
-
¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this molecule, it would primarily confirm if there were any protons coupled to the -CH₂- group, which is not expected.[24]
-
¹H-¹³C HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It definitively links the proton assignments to the carbon assignments (e.g., the -CH₂- proton signal to the -CH₂- carbon signal).[23]
-
¹H-¹³C HMBC: This is the key experiment for determining the overall carbon skeleton.[25][26] It shows correlations between protons and carbons that are 2 or 3 bonds away. These "long-range" correlations are used to piece the structure together.[27]
The following diagram illustrates the critical HMBC correlations that would confirm the structure of the triazinone core and the position of the substituents.
Caption: Key 2- and 3-bond HMBC correlations for structural proof.
Chapter 5: Definitive Structure Confirmation - Single Crystal X-Ray Diffraction
While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction (SC-XRD) is considered the "gold standard" for absolute and unambiguous structure determination in the solid state.[28][29]
The Power of Crystallography
Expertise & Experience: SC-XRD provides a three-dimensional map of electron density within a single crystal.[30] This map is used to determine the precise location of every atom, confirming not only the connectivity but also providing accurate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[31] It is the only technique that can provide the absolute structure without ambiguity.[28]
Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents (e.g., water, ethanol, isopropanol) and techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on the diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions to achieve the best fit between the calculated and observed diffraction data.
The final output is an atomic model of the molecule, providing definitive proof of the structure.[32]
Conclusion
The structural elucidation of this compound is a systematic process that builds a pyramid of evidence. It begins with foundational techniques like elemental analysis and mass spectrometry to confirm the molecular formula. Vibrational spectroscopy (FTIR) then verifies the presence of key functional groups. The core of the elucidation is a suite of 1D and 2D NMR experiments, which meticulously map the atomic connectivity and piece together the molecular puzzle. Finally, single-crystal X-ray diffraction can provide the ultimate, definitive proof of the three-dimensional structure. By integrating the data from each of these techniques, researchers and drug development professionals can establish the structure of this important heterocyclic compound with the highest degree of scientific confidence.
References
-
Spectroscopic investigation and hydrogen-bonding analysis of triazinones. PubMed. Available at: [Link]
- Synthesis method of Alogliptin intermediate. Google Patents.
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. Available at: [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Advanced 2D NMR Techniques Guide. Scribd. Available at: [Link]
- Process for the preparation of alogliptin. Google Patents.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. Available at: [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]
-
The FTIR spectra of volatile decomposition products for compounds 1-5... ResearchGate. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. SlideShare. Available at: [Link]
-
2D-‐NMR Techniques for the Research Organic Chemist. Denmark Group. Available at: [Link]
-
Organic Structures from 2D NMR Spectra. Wiley Analytical Science. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis and characterization of derivatives of triazinone. ResearchGate. Available at: [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Semantic Scholar. Available at: [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. Available at: [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]
-
synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. Latvian Institute of Organic Synthesis. Available at: [Link]
-
4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. PubChem. Available at: [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]
-
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. Available at: [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. Available at: [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]
-
Structure Elucidation by NMR. ETH Zurich. Available at: [Link]
-
The Application of High-Resolution Mass Spectrometry for the Analysis. University of Massachusetts Boston. Available at: [Link]
-
High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]
-
Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. PubMed. Available at: [Link]
-
(±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. ACS Publications. Available at: [Link]
-
1,2,4-Triazin-5(4H)-one, 6-(1,1-dimethylethyl)-4-[(2-methylpropylidene)amino]-3-(methylthio)-. NIST WebBook. Available at: [Link]
-
Chapter 3 – Structural characterization of triazines. Tesis Doctorals en Xarxa. Available at: [Link]
-
3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. ChemBK. Available at: [Link]
-
Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. ResearchGate. Available at: [Link]
-
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | C7H12N4OS | CID 676486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. Spectroscopic investigation and hydrogen-bonding analysis of triazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. emerypharma.com [emerypharma.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. m.youtube.com [m.youtube.com]
- 23. scribd.com [scribd.com]
- 24. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 26. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. rigaku.com [rigaku.com]
- 29. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 30. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 31. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study | MDPI [mdpi.com]
Navigating the Frontier: A Technical Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
Abstract
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (CAS No. 1353100-80-7) represents a novel chemical entity with potential applications in pharmaceutical research and development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on the structural characteristics of the 1,2,4-triazine core. We will explore potential mechanisms of action and propose detailed experimental protocols for its investigation, offering a foundational framework for researchers and drug development professionals. This document is intended to serve as a catalyst for further scientific inquiry into this promising, yet under-documented, molecule.
Introduction: The 1,2,4-Triazine Scaffold and Its Therapeutic Potential
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating this heterocyclic motif have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties. The nitrogen-rich structure of the triazine core allows for a multitude of hydrogen bonding interactions and serves as a versatile template for the design of targeted therapeutics. The subject of this guide, this compound, is a functionalized triazinone that warrants investigation for its potential as a novel therapeutic agent. Its unique combination of an amino group, an aminomethyl substituent, and a carbonyl function on the triazine ring suggests a complex and potentially potent pharmacological profile.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, the following properties have been identified:
| Property | Value | Source |
| CAS Number | 1353100-80-7 | |
| Molecular Formula | C6H11N5O3 | |
| Molecular Weight | 201.18 g/mol | |
| IUPAC Name | 3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;acetic acid | |
| Canonical SMILES | CC(=O)O.C1=C(NC(=O)N=N1)CN.N | |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
The acetate salt form of this compound suggests improved solubility and stability, which are advantageous for pharmaceutical formulations. The presence of multiple hydrogen bond donors and acceptors in its structure indicates a high potential for interaction with biological macromolecules.
Synthesis and Purification: A Proposed Methodology
While specific synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established 1,2,4-triazine chemistry. The following multi-step protocol outlines a potential approach for its laboratory-scale synthesis and purification.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of the 1,2,4-Triazin-5(4H)-one Core:
-
Rationale: The initial step involves the construction of the heterocyclic ring. A common method is the condensation of a substituted thiosemicarbazide with an α-keto acid. The choice of starting materials will determine the initial substitution pattern on the triazine ring.
-
Procedure:
-
Dissolve the chosen thiosemicarbazide derivative in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the α-keto acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude triazinone product by filtration.
-
-
-
Introduction of the Aminomethyl Group:
-
Rationale: This step involves the functionalization of the triazine core at the 6-position. This can be achieved through a multi-step process, potentially involving an initial halogenation followed by a nucleophilic substitution with an aminomethyl equivalent.
-
Procedure:
-
The triazinone intermediate is first halogenated at the 6-position using a suitable reagent (e.g., N-bromosuccinimide).
-
The resulting 6-halo-triazinone is then reacted with a source of the aminomethyl group, such as phthalimidomethylamine, followed by deprotection.
-
-
-
Purification of the Free Base:
-
Rationale: Purification is crucial to remove any unreacted starting materials, byproducts, and reagents.
-
Procedure:
-
The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
-
Formation of the Acetate Salt:
-
Rationale: Converting the free base to its acetate salt can improve its stability, solubility, and handling properties.
-
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable solvent.
-
Add an equimolar amount of glacial acetic acid.
-
The acetate salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
-
-
Potential Biological Activity and Mechanism of Action
The structural features of this compound suggest several potential avenues for biological activity. The triazine core is a known pharmacophore that can interact with various biological targets. The amino and aminomethyl groups provide opportunities for specific hydrogen bonding interactions with enzymes or receptors.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized interaction of the compound with a cellular signaling pathway.
Potential Mechanisms of Action:
-
Enzyme Inhibition: The triazinone scaffold is known to be present in various enzyme inhibitors. This compound could potentially target kinases, polymerases, or other enzymes involved in critical cellular processes.
-
Receptor Modulation: The molecule's functional groups may allow it to bind to and modulate the activity of specific cellular receptors, leading to downstream signaling events.
-
Intercalation with Nucleic Acids: The planar triazine ring and its substituents could potentially intercalate with DNA or RNA, disrupting their normal function and leading to cytotoxic effects, particularly relevant in an oncology context.
Proposed Experimental Protocols for Investigation
To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments is required. The following protocols provide a starting point for these investigations.
5.1. In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of the compound on a panel of cancer cell lines.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the compound for 24, 48, and 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.
-
5.2. Kinase Inhibition Assay
-
Objective: To screen the compound for inhibitory activity against a panel of protein kinases.
-
Methodology:
-
Kinase Panel Selection: Choose a panel of kinases relevant to the suspected therapeutic area (e.g., oncology, inflammation).
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) that measures the activity of the kinase in the presence of the compound.
-
Procedure:
-
Incubate the kinase, substrate, ATP, and varying concentrations of the compound in the assay buffer.
-
Initiate the reaction and allow it to proceed for the recommended time.
-
Stop the reaction and measure the signal according to the kit's instructions.
-
-
Data Analysis: Determine the IC50 value for each kinase to identify potential targets.
-
Conclusion and Future Directions
This compound is a compound of significant interest due to its novel structure and the established therapeutic potential of the 1,2,4-triazine scaffold. This guide has provided a foundational understanding of its properties, a proposed synthetic route, and a framework for investigating its biological activity. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery programs. Future studies should focus on target identification and validation, in vivo efficacy studies in relevant animal models, and optimization of its structure to enhance potency and selectivity.
References
Navigating the Critical Choice in Early-Phase Development: A Comparative Analysis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Monohydrochloride and Acetate Salts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Salt Form as a Cornerstone of Pharmaceutical Development
The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. The selection of an appropriate salt form is a critical, early-stage decision that can profoundly influence the developability, stability, and ultimate clinical success of a drug candidate.[1] More than half of all drugs on the market are administered as salts to enhance properties like solubility, dissolution rate, and stability.[1] This guide provides a comprehensive technical comparison of two common salt forms—monohydrochloride and acetate—of the novel heterocyclic compound 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a molecule of significant interest due to the established pharmacological potential of the triazine scaffold.[2]
This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will first explore the foundational properties of the parent molecule, followed by a detailed, head-to-head comparison of its monohydrochloride and acetate salts. This analysis will be grounded in both established chemical principles and field-proven insights, offering not just data, but the rationale behind the expected performance of each salt form. Subsequently, we will provide detailed, self-validating experimental protocols for the synthesis and characterization of these salts, empowering researchers to make informed decisions in their own development programs.
The Core Moiety: 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
The parent compound, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, is a nitrogen-rich heterocyclic molecule. The 1,2,4-triazine ring system is a well-established pharmacophore with a diverse range of biological activities. The presence of both amino and aminomethyl functional groups provides sites for protonation, making it an ideal candidate for salt formation to modulate its physicochemical properties.
dot graph "Parent_Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} . Figure 1: Structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.
Comparative Physicochemical Properties: Monohydrochloride vs. Acetate Salt
The choice between a hydrochloride and an acetate salt is a common decision point in pharmaceutical development. Hydrochloride salts are frequently chosen for their ability to significantly enhance the solubility of basic compounds, while acetate salts can offer advantages in terms of biocompatibility and potentially lower hygroscopicity.[1][3]
| Property | 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Monohydrochloride | 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate | Rationale |
| CAS Number | 93206-04-3[4] | 1353100-80-7[5] | - |
| Molecular Formula | C₄H₈ClN₅O | C₆H₁₁N₅O₃ | The addition of HCl or acetic acid to the parent molecule. |
| Molecular Weight | 177.59 g/mol [4] | 201.18 g/mol [5] | Reflects the mass of the respective counter-ions. |
| Appearance | White to off-white crystalline solid | White to off-white powder | Salt formation often leads to a more defined crystalline structure.[3] |
| Melting Point | ~230 °C[4] | Expected to be lower than the hydrochloride salt | Acetate salts often have lower melting points than their hydrochloride counterparts. |
| Aqueous Solubility | ~50 g/L[4] | Expected to be high, but potentially lower than the hydrochloride | Hydrochloric acid is a stronger acid than acetic acid, leading to more complete protonation and generally higher aqueous solubility.[1] |
| Hygroscopicity | Expected to be moderate to high | Expected to be low to moderate | Hydrochloride salts have a higher propensity for water uptake compared to many organic acid salts.[6][7] |
| Chemical Stability | Generally good, but potential for degradation in the presence of moisture | Generally good, with the acetate counter-ion being less likely to contribute to degradation pathways compared to chloride.[3] | The presence of water can facilitate degradation, and the nature of the counter-ion can influence reactivity.[6] |
| Biocompatibility | Generally acceptable | Generally considered highly biocompatible | Acetate is a natural physiological substance. |
Experimental Protocols: Synthesis and Characterization
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of the monohydrochloride and acetate salts of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.
Synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Parent Molecule
A plausible synthetic route to the parent molecule can be adapted from known methods for synthesizing similar 1,2,4-triazin-5-one derivatives.[2][8][9][10][11]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} . Figure 2: General workflow for the synthesis of the parent molecule.
Protocol:
-
Step 1: Triazine Ring Formation. React an appropriate α-keto acid derivative with thiocarbohydrazide in a suitable solvent (e.g., water or ethanol) under reflux to form the 3-thioxo-1,2,4-triazin-5-one intermediate.
-
Step 2: Amination. Convert the 3-thioxo group to an amino group using an aminating agent, such as ammonia or a primary amine, under elevated temperature and pressure.
-
Step 3: Introduction of the Aminomethyl Group. This can be achieved through various methods, such as the reduction of a corresponding nitrile or the Gabriel synthesis starting from a halomethyl-triazinone intermediate.
-
Purification. The final product is purified by recrystallization from a suitable solvent system to yield the pure parent compound.
Salt Formation
Monohydrochloride Salt:
-
Dissolve the parent compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Acetate Salt:
-
Dissolve the parent compound in a suitable solvent (e.g., water or a water/ethanol mixture).
-
Add a stoichiometric amount of glacial acetic acid.
-
The acetate salt can be isolated by either precipitation upon cooling or by removal of the solvent under reduced pressure.
-
The resulting solid is then dried under vacuum.
Characterization Methods
dot graph "Characterization_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} . Figure 3: Workflow for the physicochemical characterization of the salt forms.
1. X-ray Powder Diffraction (XRPD)
-
Objective: To confirm the crystalline nature of the salts and to identify any potential polymorphic forms.
-
Methodology:
-
A small amount of the powdered salt is gently packed into a sample holder.
-
The sample is analyzed using an X-ray diffractometer with Cu Kα radiation.
-
Data is collected over a 2θ range of 2° to 40° with a step size of 0.02°.
-
The resulting diffraction pattern is analyzed for characteristic peaks that serve as a fingerprint for the crystalline form.
-
2. Thermal Analysis (TGA/DSC)
-
Objective: To determine the thermal stability, melting point, and presence of any solvates or hydrates.
-
Methodology:
-
Thermogravimetric Analysis (TGA): A small sample (5-10 mg) is heated in an open pan under a nitrogen atmosphere from ambient temperature to 300°C at a heating rate of 10°C/min. The weight loss as a function of temperature is recorded.
-
Differential Scanning Calorimetry (DSC): A small sample (2-5 mg) is hermetically sealed in an aluminum pan and heated from ambient temperature to 250°C at a heating rate of 10°C/min. The heat flow into or out of the sample is measured.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the salt forms and to quantify the parent compound.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak.
-
4. Hygroscopicity Assessment
-
Objective: To evaluate the tendency of the salts to absorb moisture from the atmosphere.
-
Methodology:
-
A known weight of the salt is placed in a controlled humidity chamber at various relative humidity (RH) levels (e.g., 25°C/60% RH and 40°C/75% RH).
-
The weight change is monitored over time until equilibrium is reached.
-
The percentage of water uptake is calculated.
-
5. Accelerated Stability Studies
-
Objective: To assess the chemical stability of the salts under stress conditions.
-
Methodology:
-
Samples of each salt are stored at elevated temperature and humidity (e.g., 40°C/75% RH) for a defined period (e.g., 1, 3, and 6 months).
-
At each time point, the samples are analyzed by HPLC for purity and the formation of any degradation products.
-
Changes in physical appearance and solid-state form (by XRPD) are also monitored.
-
Conclusion: A Data-Driven Approach to Salt Selection
The selection of an optimal salt form is a multi-faceted decision that requires a thorough understanding of the physicochemical properties of each candidate. For 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, the monohydrochloride salt is likely to offer superior aqueous solubility, which could be advantageous for formulations requiring rapid dissolution. However, this may come at the cost of increased hygroscopicity, potentially impacting long-term stability and handling during manufacturing.[6][7] Conversely, the acetate salt is anticipated to exhibit lower hygroscopicity and excellent biocompatibility, though its solubility may be somewhat lower than the hydrochloride.
Ultimately, the "best" salt form is context-dependent and will be dictated by the specific requirements of the intended dosage form and route of administration. The experimental protocols detailed in this guide provide a robust framework for generating the necessary comparative data to make an informed, data-driven decision. By systematically evaluating the properties of both the monohydrochloride and acetate salts, researchers can de-risk their development programs and select the salt form with the highest probability of success.
References
-
ChemBK. 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. Available from: [Link]
-
Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Available from: [Link]
- Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- Jil-Jil, R., et al. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 8(8), 643-649.
- BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. BenchChem.
- Babu, N., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
- CN102250030A - Method for preparing 4-amino-6-methyl-1,2,4-triazin-3-one.
- Abdel-Rahman, R. M. (2015). Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part.
- US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
- S. Kumar, et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net.
-
SIELC Technologies. Separation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione on Newcrom R1 HPLC column. Available from: [Link]
- Synthesis of aminotriazinone 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Molbase.
- Agbo, C. P., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1636.
- Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
- Siodłak, D., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6599.
- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1636.
- Synthesis of triazinone. PrepChem.com.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. globethesis.com [globethesis.com]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
- 10. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 11. prepchem.com [prepchem.com]
Introduction: The Triazinone Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Aminomethyl Triazinone Compounds
The triazinone core, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone for the development of novel therapeutic agents.[1][2] Symmetrical 1,3,5-triazine (s-triazine) derivatives, in particular, have garnered significant attention for their broad spectrum of biological activities.[2] By modifying the structure and introducing new substituents, chemists can craft compounds with potent and selective inhibitory activity against key biological processes, such as unregulated cell proliferation.[2] This guide focuses on aminomethyl-substituted triazinone compounds, exploring their significant anticancer and antiviral activities. We will delve into the molecular mechanisms underpinning these effects and provide a systematic, field-proven framework for their in vitro characterization, from initial screening to mechanistic elucidation.
Section 1: Unraveling the Anticancer Potential
Aminomethyl triazinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[3][4][5] Their efficacy often stems from a multi-pronged attack on cancer cell biology, primarily through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[2][6][7]
Core Mechanisms of Antitumor Action
The anticancer activity of triazinone derivatives is frequently linked to their ability to interfere with fundamental cellular processes required for tumor growth and survival.
-
Inhibition of Key Signaling Pathways: Many s-triazine compounds function as kinase inhibitors.[8] Kinases are critical enzymes that regulate cell proliferation, and their dysregulation is a hallmark of cancer. Specific pathways targeted by triazinone derivatives include the PI3K/mTOR pathway, which is central to cell growth and survival, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which drives proliferation in many cancers.[1][9][10][11] By blocking these kinases, the compounds can effectively halt the signals that tell cancer cells to grow and divide.
-
Induction of Apoptosis: Rather than simply pausing growth, many triazinone compounds actively induce apoptosis.[7] This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, and activating executioner caspases like caspase-3 and caspase-7.[4] Caspase activation is considered the point of no return, committing the cell to a pathway of self-destruction.[12]
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Triazinone derivatives can interrupt this process by causing cell cycle arrest, frequently at the G2/M phase checkpoint.[4][6] This prevents the cell from entering mitosis and dividing, thereby inhibiting tumor expansion. This effect can be a consequence of inhibiting enzymes like topoisomerase II, which is essential for resolving DNA tangles before cell division.[1][7]
Experimental Workflow for Characterizing a Novel Compound
A systematic, multi-phase approach is essential to comprehensively evaluate the anticancer potential of a new aminomethyl triazinone compound. This workflow ensures that resources are focused on the most promising candidates and provides a deep understanding of their mechanism of action.
}
Foundational In Vitro Protocols
The following protocols are fundamental for assessing the anticancer activity of novel compounds. The choice between assays (e.g., MTT vs. XTT) depends on specific experimental needs, such as throughput and the potential for chemical interference.[13][14]
Protocol 1: Cell Viability Assessment (XTT Assay)
The XTT assay is a robust method for quantifying cell viability by measuring the metabolic activity of living cells.[13] It is often preferred over the MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing handling errors and streamlining the workflow.[13][14]
-
Objective: To determine the concentration at which a compound reduces cancer cell viability by 50% (IC50).
-
Principle: Mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[13][15]
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the aminomethyl triazinone compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[13]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[13] The incubation time should be optimized based on the metabolic rate of the cell line.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioners of the apoptotic pathway.[12] Its high sensitivity and simple "add-mix-measure" format make it ideal for screening.[17]
-
Objective: To determine if the compound induces apoptosis by measuring caspase-3/7 activity.
-
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[17]
-
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Plate cells in a white-walled 96-well plate and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a desired time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the plate on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay) and express the results as a fold-change over the vehicle control.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing the distribution of cells throughout the different phases of the cell cycle.[18]
-
Objective: To determine if the compound causes cells to arrest at a specific phase of the cell cycle.
-
Principle: Propidium iodide is a fluorescent dye that intercalates with DNA in a stoichiometric manner.[19] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[18]
-
Step-by-Step Methodology:
-
Cell Culture & Treatment: Grow cells to ~60% confluency and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for weeks.[19]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[19]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its non-specific staining.[19]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) and incubate at room temperature for 5-10 minutes, protected from light.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (~617 nm). Record at least 10,000 events per sample.[19]
-
Data Analysis: Use cell cycle analysis software to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Illustrative Data Summary
The following table summarizes hypothetical but representative data for a promising aminomethyl triazinone compound ("Compound-TZ1"), demonstrating its potent and selective anticancer activity.
| Cell Line | Cancer Type | Compound-TZ1 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 1.5 ± 0.2 | 0.8 ± 0.1 |
| HCT-116 | Colon Cancer | 2.1 ± 0.3 | 0.5 ± 0.08 |
| A549 | Lung Cancer | 3.5 ± 0.4 | 1.2 ± 0.2 |
| MRC-5 | Normal Lung Fibroblast | > 50 | 2.5 ± 0.4 |
Section 2: Antiviral Activity
Beyond cancer, certain triazine derivatives have demonstrated significant potential as antiviral agents, particularly against DNA viruses.[20] For instance, analogues of cidofovir incorporating a triazine ring have shown broad-spectrum activity against herpesviruses, adenoviruses, and poxviruses.[20] Other studies have highlighted activity against viruses like Hepatitis A (HAV).[21]
Experimental Protocol for Antiviral Efficacy (Plaque Reduction Assay)
The plaque reduction assay is the definitive method for quantifying the efficacy of an antiviral compound.[22] It measures the ability of a drug to prevent a lytic virus from forming plaques, which are localized areas of cell death in a monolayer.[23]
-
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
-
Principle: In the presence of an effective antiviral, the number and size of plaques formed by viral infection and replication will be reduced. The reduction in plaque number is directly proportional to the antiviral activity of the compound.[22][24]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Vero cells) in 6-well or 12-well plates.[25]
-
Virus Dilution: Prepare serial dilutions of the virus stock to obtain a concentration that yields a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.[23]
-
Compound Treatment & Overlay: During the adsorption period, prepare an overlay medium (e.g., containing 1% methylcellulose or agarose) with serial dilutions of the aminomethyl triazinone compound.
-
After adsorption, remove the virus inoculum and add the compound-containing overlay. This immobilizing layer ensures that new viral particles can only infect adjacent cells, leading to the formation of discrete plaques.[23]
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, remove the overlay. Fix the cells with a fixative (e.g., 10% formalin) and then stain with a dye such as crystal violet.[22] Viable cells will stain purple, while the areas of cell death (plaques) will remain clear.[22]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
-
}
Section 3: Early Assessment of Drug-like Properties (ADME-Tox)
For any biologically active compound to become a viable drug, it must possess favorable pharmacokinetic properties. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles are major causes of drug candidate failure.[26][27] Therefore, profiling these properties at an early stage of discovery is critical to mitigate risk and focus resources on compounds with the highest chance of success.[28][29]
-
Absorption: Can the drug be absorbed into the bloodstream? In vitro assays like the Caco-2 permeability assay simulate the human intestinal barrier to predict oral absorption.[30]
-
Distribution: Where does the drug go in the body? Plasma protein binding assays are important, as only the unbound fraction of a drug is typically active.
-
Metabolism: How is the drug broken down? Incubating the compound with liver microsomes can identify potential metabolic liabilities and predict how quickly the drug will be cleared from the body.
-
Excretion: How is the drug eliminated? This is often studied in later preclinical stages.
-
Toxicity: Does the drug have off-target toxic effects? Assays for cytotoxicity in normal cell lines, cardiotoxicity (hERG assay), and genotoxicity (Ames assay) are standard early screens.[28][30]
Integrating these in vitro and in silico ADME-Tox assays early in the discovery pipeline allows for the selection and optimization of aminomethyl triazinone derivatives that are not only potent but also possess the properties required to be safe and effective medicines.[26][28]
Conclusion
Aminomethyl triazinone compounds represent a versatile and potent class of molecules with significant, demonstrable biological activity. Their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest, driven by the inhibition of key oncogenic pathways. Furthermore, specific derivatives show promise as broad-spectrum antiviral agents. The systematic application of the in vitro assays detailed in this guide—from initial cytotoxicity screening to mechanistic studies and early ADME-Tox profiling—provides a robust framework for researchers to identify and characterize lead candidates, paving the way for the development of next-generation therapeutics based on this powerful chemical scaffold.
References
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- National Institutes of Health (NIH). Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. NIH.
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- Biotech Spain. XTT Assays vs MTT. Biotech Spain.
- Promega Corporation. Apoptosis Assays. Promega Corporation.
- Wikipedia. Cell cycle analysis. Wikipedia.
- National Institutes of Health (NIH). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. NIH.
- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.
- R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
- Wikipedia. MTT assay. Wikipedia.
- Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific.
- Sci-Hub. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Sci-Hub.
- ResearchGate. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. ResearchGate.
- PubMed. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed.
- Promega Corporation. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays. Promega Corporation.
- Benchchem. In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.
- Promega Corporation. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Promega Corporation.
- PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- ResearchGate. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives | Request PDF. ResearchGate.
- National Institutes of Health (NIH). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. NIH.
- New Anticancer Agents: In Vitro and In Vivo Evaluation.
- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- Benchchem. Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. Benchchem.
- National Institutes of Health (NIH). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
-
Frontiers. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][15]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. Available at: .
- Creative Biogene. Viral Titering-Plaque Assay Protocol. Creative Biogene.
- PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.
- ResearchGate. Triazine derivatives with different anticancer activity mechanisms. ResearchGate.
- IBT Bioservices. IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.
- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog.
- PubMed. Synthesis and antiviral evaluation of novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their sugars, 1,2,4-triazoles, tetrazoles and pyrazolyl derivatives. PubMed.
- Biocompare. ADME/Tox: Creating a Safer Drug-Discovery Pipeline. Biocompare.
- BIO-PROTOCOL. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. BIO-PROTOCOL.
- Bohrium. Triazine based chemical entities for anticancer activity. Bohrium.
- MDPI. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI.
- PubMed. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed.
- Semantic Scholar. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Semantic Scholar.
- Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2.
- National Institutes of Health (NIH). Recent Advances in the Biological Activity of s-Triazine Core Compounds. NIH.
- Cell Guidance Systems. A beginners guide to ADME Tox. Cell Guidance Systems.
- ResearchGate. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF. ResearchGate.
- Promega Corporation. Caspase-Glo® 3/7 Assay System. Promega Corporation.
- PubMed. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. PubMed.
- Biocompare.com. RealTime-Glo Annexin V Apoptosis Assay JA1001 from Promega. Biocompare.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.ru [sci-hub.ru]
- 7. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazine based chemical entities for anticancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. アポトーシスアッセイ [promega.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral evaluation of novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their sugars, 1,2,4-triazoles, tetrazoles and pyrazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. researchgate.net [researchgate.net]
- 26. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lifechemicals.com [lifechemicals.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. biocompare.com [biocompare.com]
- 30. cellgs.com [cellgs.com]
The 1,2,4-Triazinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles. Within this dynamic field, certain chemical motifs, often referred to as "privileged structures," consistently emerge as foundational elements in the design of new drugs. The 1,2,4-triazinone core is a prominent member of this esteemed class of scaffolds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the 1,2,4-triazinone core, from its fundamental chemical properties and synthesis to its diverse applications in medicinal chemistry and the intricate structure-activity relationships that govern its biological activity.
The Allure of a Versatile Heterocycle: An Introduction to the 1,2,4-Triazinone Core
The 1,2,4-triazinone nucleus is a six-membered heterocyclic ring system containing three nitrogen atoms and a carbonyl group. This arrangement of atoms imparts a unique set of physicochemical properties, including a significant dipole moment and the capacity for multiple hydrogen bonding interactions, which are crucial for molecular recognition by biological targets.[1] The inherent asymmetry of the 1,2,4-triazine ring, in contrast to its 1,3,5-triazine isomer, offers a greater number of positions for substitution, providing medicinal chemists with a rich canvas for structural diversification and the fine-tuning of pharmacological properties.[1]
The 1,2,4-triazinone scaffold's prominence in medicinal chemistry is underscored by its presence in a wide array of biologically active compounds.[2] Its structural versatility allows it to serve as a template for the development of agents targeting a broad spectrum of diseases, including cancer, viral infections, and microbial diseases.[3][4][5]
Diagram 1: The 1,2,4-Triazinone Core Structure
Caption: General chemical structure of the 1,2,4-triazinone core with potential substitution points.
Constructing the Core: Synthetic Strategies
The synthesis of the 1,2,4-triazinone scaffold can be achieved through various synthetic routes, often involving the condensation of 1,2-dicarbonyl compounds with acid hydrazides or their derivatives.[6][7] More recent advancements have focused on the development of one-pot and domino annulation reactions, which offer increased efficiency and yield.[7][8]
A common and versatile method involves the reaction of an α-keto acid with a carbohydrazide, followed by cyclization. This approach allows for the introduction of diverse substituents at various positions of the triazinone ring.
Diagram 2: Generalized Synthetic Scheme for 1,2,4-Triazinones
Caption: A simplified workflow for the synthesis of 1,2,4-triazinone derivatives.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of a 3,5,6-trisubstituted 1,2,4-triazinone derivative, adapted from established methodologies.[9]
Synthesis of 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one (A potent anticancer agent) [10]
-
Step 1: Synthesis of Substituted-2-phenyloxazol-5(4H)-one. This is achieved through the Erlenmeyer-Plochl azlactone synthesis.
-
Step 2: Synthesis of the 1,2,4-triazin-6(5H)-one derivative. The synthesized substituted-2-phenyloxazol-5(4H)-one is refluxed with a hydrazine derivative.[10]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11]
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and solvent, may need to be optimized for different substrates.
A Spectrum of Biological Activities: The Medicinal Importance of 1,2,4-Triazinones
The 1,2,4-triazinone core is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity against a multitude of diseases, as detailed below.
Anticancer Activity
The fight against cancer has been a major focus for the application of 1,2,4-triazinone derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and topoisomerase II inhibition.[12][13]
A study on novel 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives revealed potent anticancer activity against different cancer cell lines.[10] Specifically, one derivative demonstrated significant potency, highlighting the impact of an electron-rich moiety on the phenyl at position 2 of the triazine nucleus on its anticancer activity.[10]
Further research has shown that certain 1,2,4-triazinone derivatives exhibit potent antitumor activity against MCF-7 breast cancer cells, with some compounds being approximately 6-fold more potent than the established anticancer agent podophyllotoxin.[12] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis through the up-regulation of p53 and an increased Bax/Bcl-2 ratio.[12][13]
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4c | MCF-7 | 0.08 | Topoisomerase II inhibition, Apoptosis induction | [12] |
| 5e | MCF-7 | 0.09 | Topoisomerase II inhibition, Apoptosis induction | [12] |
| 7c | MCF-7 | 0.07 | Topoisomerase II inhibition, Apoptosis induction | [12] |
| 13a | NCI 60 cell panel | - | - | [10] |
Table 1: Anticancer Activity of Selected 1,2,4-Triazinone Derivatives
Antiviral and Anti-HIV Activity
The 1,2,4-triazinone scaffold has also been a fruitful source of antiviral agents.[2] Fused heterocyclic systems incorporating the 1,2,4-triazinone ring have shown significant anti-HIV activity in vitro.[4] For instance, the reaction of 1,6-dihydro-3-hydrazino-6-spiro-(9-fluorenyl)-1,2,4-triazin-5(4H)-one with various oxo- and halo-compounds has yielded derivatives with notable anti-HIV and anticancer properties.[4] Fluorine-substituted 1,2,4-triazinones have also been investigated as potential anti-HIV-1 and CDK2 inhibitors, with some compounds demonstrating dual activity.[14]
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. 1,2,4-triazinone derivatives have emerged as a promising scaffold in this area.[5][15] Various synthetic derivatives have been reported to possess a broad spectrum of antimicrobial activities.[11][16] For example, novel 1,2,4-triazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, with some compounds showing significant efficacy.[9] The antimicrobial potential often stems from the specific substitutions on the triazine core, which can be tailored to target different microbial species.[5][17]
Other Therapeutic Applications
The versatility of the 1,2,4-triazinone core extends beyond the aforementioned activities. Derivatives have been investigated for a range of other therapeutic applications, including:
-
G-Protein-Coupled Receptor 84 (GPR84) Antagonists: An extensive structure-activity relationship (SAR) study has been conducted on 1,2,4-triazine derivatives as GPR84 antagonists, leading to the identification of potent compounds with favorable pharmacokinetic profiles suitable for further drug development.[6][19][20]
Decoding the Activity: Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in medicinal chemistry. For 1,2,4-triazinone derivatives, SAR studies have provided invaluable insights into the key structural features that govern their potency and selectivity.
For instance, in the context of anticancer activity, the nature and position of substituents on the triazinone ring have a profound impact. As mentioned earlier, the presence of an electron-rich moiety on a phenyl group at position 2 can significantly enhance anticancer potency.[10] Similarly, in the development of GPR84 antagonists, the exploration of different substituents at the 5- and 6-positions of the triazine ring has been crucial in optimizing antagonist activity.[6][20]
Diagram 3: Key SAR Insights for 1,2,4-Triazinone Anticancer Agents
Caption: A summary of structure-activity relationships for 1,2,4-triazinone-based anticancer agents.
Future Perspectives: The Road Ahead
The 1,2,4-triazinone core continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:
-
Development of more efficient and sustainable synthetic methodologies.
-
Exploration of novel biological targets for 1,2,4-triazinone derivatives.
-
Application of computational chemistry and machine learning to guide the design of more potent and selective compounds.
-
Investigation of fused heterocyclic systems incorporating the 1,2,4-triazinone ring to access novel chemical space.
The rich history and continued success of the 1,2,4-triazinone scaffold in medicinal chemistry are a testament to its privileged nature. As our understanding of disease biology deepens and synthetic methodologies advance, this versatile heterocycle is poised to play an even more significant role in the development of the next generation of medicines.
References
-
Current time information in Los Angeles, CA, US. The time at the location 'Los Angeles, CA, US' is 02:39 PM. The location's timezone is 'America/Los_Angeles'. Link
-
El-Damasy, A. K., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 563-579. Link
-
Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. Link
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. Link
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Link
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. ResearchGate. Link
-
Abdel-Rahman, A. A.-H., et al. (2000). Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives. Pharmazie, 55(1), 22-25. Link
-
Brown, S. P., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(16), 11266-11287. Link
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ResearchGate. Link
-
Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Link
-
Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3). Link
-
Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives. ResearchGate. Link
-
Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Bentham Science. Link
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 148-156. Link
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. Link
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. ResearchGate. Link
-
Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. ResearchGate. Link
-
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Nature. Link
-
Synthesis and antiviral activity of 1,2,4-triazine derivatives. Semantic Scholar. Link
-
Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. Link
-
Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. Link
-
1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. Link
-
Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. Link
-
Bera, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][10][11]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. Link
-
Synthesis and Antimicrobial Activities of Condensed and Uncondensed 1,2,4-Triazines. ResearchGate. Link
-
Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. ResearchGate. Link
-
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. Link
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). PMC - NIH. Link
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC - NIH. Link
-
A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Benchchem. Link
-
Bioactive Pyrrolo[2,1-f][3][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Link
-
The activity of pyrazolo[4,3-e][3][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives | Annales Universitatis Mariae Curie-Skłodowska sectio DD Medicina Veterinaria [czasopisma.up.lublin.pl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
Introduction
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, in its acetate salt form (CAS No: 1353100-80-7), is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Its structure, featuring a 1,2,4-triazine core with amino and aminomethyl substituents, presents a unique electronic and conformational profile. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.
This guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, based on the established principles of spectroscopic analysis for related triazine derivatives.[2][3][4][5] While direct experimental spectra for this specific salt are not widely published, this document serves as a predictive framework for researchers and a methodological guide for its empirical analysis. We will delve into the theoretical underpinnings of key spectroscopic techniques, detailing experimental protocols and the anticipated spectral features.
Molecular Structure and Functional Groups
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one comprises a triazinone ring, a primary aromatic amine, a primary aliphatic amine (as part of the aminomethyl group), a carbonyl group, and imine functionalities within the ring. The acetate counter-ion will also exhibit characteristic spectral features.
Caption: Figure 1: Chemical structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information. The potential for dynamic processes such as tautomerism or rotameric equilibria in amino-substituted 1,3,5-triazines could lead to complex spectra, which can be resolved using variable temperature NMR studies.[3]
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 11.0 - 12.0 | Broad Singlet | 1H | N4-H | The imide proton is expected to be deshielded and may exchange with water, leading to broadening. |
| ~ 6.5 - 7.5 | Broad Singlet | 2H | C3-NH₂ | Protons of the primary aromatic amine are typically broad due to quadrupole effects of the nitrogen and exchange. |
| ~ 3.5 - 4.0 | Singlet | 2H | C6-CH₂ -NH₂ | The methylene protons are adjacent to an electron-withdrawing triazine ring and an amino group. |
| ~ 2.5 - 3.5 | Broad Singlet | 2H | C6-CH₂-NH₂ | Protons of the primary aliphatic amine, likely broad due to exchange. The acetate salt formation will influence this shift. |
| ~ 1.9 | Singlet | 3H | CH₃ COO⁻ | The methyl protons of the acetate counter-ion will appear as a sharp singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as protic solvents may lead to the exchange of labile protons (NH, NH₂).[3]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. If peak broadening is observed, consider variable temperature experiments to investigate dynamic exchange processes.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 170 | C 5=O | The carbonyl carbon is significantly deshielded. |
| ~ 150 - 160 | C 3-NH₂ | The carbon bearing the amino group in the triazine ring. |
| ~ 140 - 150 | C 6-CH₂NH₂ | The carbon of the triazine ring attached to the aminomethyl group. |
| ~ 40 - 50 | C6-C H₂-NH₂ | The aliphatic methylene carbon. |
| ~ 20 - 25 | C H₃COO⁻ | The methyl carbon of the acetate ion. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment, consider performing 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals.[3]
-
Data Processing: Process the FID to obtain the final ¹³C NMR spectrum.
Caption: Figure 2: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electron impact (EI) and electrospray ionization (ESI) are common techniques. For a polar molecule like this compound, ESI is the preferred method.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₄H₆N₅O (for the free base)
-
Monoisotopic Mass of Free Base: 142.0572 Da
-
Expected Ions (ESI+):
-
[M+H]⁺: m/z 143.0650
-
[M+Na]⁺: m/z 165.0469
-
-
Fragmentation Patterns: The fragmentation of triazinone derivatives can be complex, often involving ring-opening and extrusion of small neutral molecules.[6] Key fragmentation pathways for the [M+H]⁺ ion could involve the loss of NH₃, CH₂NH₂, or CO.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography system (LC-MS) for purity analysis.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC system. Acquire data in positive ion mode. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.[7] Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H stretch | Primary amines (NH₂) | Two bands are expected for the symmetric and asymmetric stretching of the two NH₂ groups. |
| 3200 - 3000 | N-H stretch | Amide (N4-H) | The amide N-H stretch will likely be a broad band due to hydrogen bonding. |
| ~ 1700 | C=O stretch | Carbonyl (C5=O) | A strong absorption characteristic of the ketone/amide carbonyl group. |
| 1650 - 1580 | N-H bend | Primary amines (NH₂) | Bending vibrations of the amino groups. |
| ~ 1600 | C=N stretch | Triazine ring | Stretching vibrations of the imine bonds within the heterocyclic ring. |
| 1580 - 1400 | C=C/C=N stretches | Triazine ring | Aromatic and heteroaromatic ring stretching vibrations. |
| 1400 - 1300 | C-N stretch | C-NH₂, C-CH₂NH₂ | Stretching vibrations of the carbon-nitrogen single bonds. |
| ~ 1575 and ~ 1425 | COO⁻ stretch | Acetate ion | Asymmetric and symmetric stretching of the carboxylate group. |
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,4-triazine system, being a conjugated π-system, is expected to absorb in the UV region. The absorption maxima (λ_max) are influenced by the substituents on the ring and the solvent polarity.[2][8]
Predicted UV-Vis Absorption Data
-
λ_max: Expected in the range of 250-350 nm.
-
Transitions: The absorption bands are likely due to π → π* and n → π* transitions within the conjugated triazine ring system. The amino and carbonyl groups act as auxochromes and chromophores, respectively, influencing the position and intensity of these bands.[5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectra, grounded in the established spectroscopic behavior of related 1,2,4-triazine derivatives. The outlined experimental protocols offer a systematic approach to obtaining empirical data, which can then be compared to the predictions herein for a comprehensive structural elucidation and confirmation of identity.
References
- Kaye, P. T., & Mphahlele, M. J. (2000).
- Abdel-Sattar, A. A., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications.
- Gotor, V., et al. (n.d.). Chapter 3 – Structural characterization of triazines.
- Al-Omair, M. A., et al. (2022).
-
ResearchGate. (n.d.). Relevant UV-Vis data of the triazine derivatives 3a-d. Retrieved from [Link]
- Li, Y., et al. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances.
-
ResearchGate. (n.d.). 1H and 13C NMR correlations between the calculated and experimental data. Retrieved from [Link]
- Der Pharma Chemica. (n.d.).
- National Center for Biotechnology Information. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications.
- Kazanci, N. (2015). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules, 20(8), 13860-13883.
Sources
- 1. echemi.com [echemi.com]
- 2. d-nb.info [d-nb.info]
- 3. tdx.cat [tdx.cat]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-triazine derived binuclear lead( ii ) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emittin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03383C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]
NMR and mass spectrometry of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
Authored by: A Senior Application Scientist
Introduction: The Imperative of Rigorous Structural Characterization
In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. This compound, a molecule featuring a nitrogen-rich heterocyclic core, presents a unique analytical challenge. Its polarity, hydrogen-bonding capabilities, and potential for tautomerism demand a sophisticated, multi-technique approach for full characterization.
This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) methodologies essential for the definitive structural elucidation of this compound. Moving beyond mere procedural descriptions, we will delve into the causality behind experimental choices, ensuring that each analytical step contributes to a self-validating system of data. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.
The structure of the active pharmaceutical ingredient, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, is presented below. The acetate salt form is the subject of this guide.
Figure 1: Chemical structure of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for determining the precise arrangement and connectivity of atoms in a molecule. For a compound like 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks, respectively.
Expertise & Experience: The Criticality of Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation. A poorly prepared sample will yield ambiguous or misleading data, irrespective of the sophistication of the spectrometer. For this polar, hygroscopic compound, meticulous attention to detail is paramount.
Workflow for NMR Sample Preparation
Caption: Optimized workflow for preparing high-quality NMR samples.
-
Material Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection & Rationale:
-
Primary Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice due to its high polarity, which should effectively dissolve the acetate salt. A key advantage is that amine and amide protons (N-H) often appear as distinct, albeit sometimes broad, signals that are observable and do not exchange as rapidly as in protic solvents.
-
Alternative (D₂O): Deuterated water is another option given the salt nature of the compound. However, be aware that the labile N-H protons of the amino and amide groups will rapidly exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be used as a diagnostic tool to identify these protons.
-
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Ensure complete dissolution by vortexing or brief sonication. The solution must be homogeneous and free of any solid particles, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Filtration: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[2] This step is crucial to remove any microscopic particulate matter.
-
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm, which corresponds to the active volume of the NMR probe.[1][3]
Predicted ¹H NMR Spectral Data
Based on the molecular structure, the following proton signals are anticipated. Chemical shifts (δ) are referenced against the residual solvent peak (DMSO-d₆ at ~2.50 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~ 8.0 - 9.0 | br s | 1H | Triazine NH | The amide-like proton in the triazine ring is expected to be downfield and broadened by quadrupolar nitrogen coupling and potential exchange. |
| ~ 6.5 - 7.5 | br s | 2H | C3-NH₂ | The exocyclic amino group protons are typically broad and their chemical shift is highly dependent on concentration and temperature. |
| ~ 3.5 - 4.0 | s | 2H | -CH₂ -NH₂ | Protons on the carbon adjacent to an amino group. Expected to be a singlet, as coupling to the NH₂ protons is often not observed due to exchange. |
| ~ 2.5 - 3.5 | br s | 2H | -CH₂-NH₂ | The aminomethyl protons. These will likely be broad and may overlap with the residual water peak in DMSO-d₆. A D₂O exchange experiment would confirm this assignment by causing the signal to disappear. |
| ~ 1.90 | s | 3H | CH₃ -COO⁻ | The acetate counter-ion gives a characteristic sharp singlet in the aliphatic region. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon environment in the molecule (four from the triazinone moiety and two from the acetate).
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~ 160 - 170 | C =O (Triazine) | The carbonyl carbon of the triazinone ring is expected at a very downfield chemical shift. |
| ~ 175 - 180 | C OO⁻ (Acetate) | The carboxylate carbon of the acetate is also significantly deshielded. |
| ~ 145 - 155 | C 3-NH₂ & C 6-CH₂ | The two sp² carbons of the triazine ring attached to nitrogen and the aminomethyl group. Their exact assignment would require 2D NMR. |
| ~ 40 - 50 | -C H₂-NH₂ | The aliphatic methylene carbon, shifted downfield by the adjacent nitrogen atom. |
| ~ 20 - 25 | C H₃-COO⁻ | The methyl carbon of the acetate counter-ion, appearing in the high-field aliphatic region. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information that complements NMR data. The choice of ionization technique is the most critical parameter for a polar, non-volatile molecule like this.
Authoritative Grounding: Ionization Technique Selection
Electrospray Ionization (ESI) is the unequivocally superior choice for this analyte.[4][5] As a soft ionization technique, ESI transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.[6][7] This is ideal for determining the molecular weight of thermally labile compounds.[4]
-
Why not Electron Impact (EI)? EI is a hard ionization technique that would cause extensive and likely uninterpretable fragmentation of the triazinone core, making it difficult to observe the molecular ion.[8][9]
-
Expected Ionization Mode: Given the presence of multiple basic amino groups, analysis in positive ion mode is expected to be highly efficient, yielding a protonated molecule, [M+H]⁺ .
MS Analysis Workflow
Caption: A systematic workflow for MS and MS/MS analysis using ESI.
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or an acetonitrile/water mixture.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase typical for LC-MS (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid. The acid aids in the protonation of the analyte in the ESI source.[10]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ of the free base (3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This provides confirmation of the molecular structure.
Predicted Mass Spectral Data
The analysis focuses on the free base, as the acetate counter-ion will not be observed.
-
Molecular Formula (Free Base): C₄H₇N₅O
-
Monoisotopic Mass (Free Base): 141.0651 Da
High-Resolution MS (HRMS) Data
| Ion | Calculated m/z | Rationale |
| [M+H]⁺ | 142.0723 | The protonated molecular ion. HRMS provides the elemental composition, confirming the molecular formula. |
| [M+Na]⁺ | 164.0542 | A common sodium adduct, often observed in ESI-MS. |
Predicted MS/MS Fragmentation Pattern of [M+H]⁺ (m/z 142.0723)
The fragmentation of triazine derivatives can involve characteristic losses and ring cleavages.[8][11]
| Fragment m/z | Proposed Loss | Fragment Structure/Identity |
| 125.0458 | -NH₃ | Loss of ammonia from the aminomethyl side chain or the C3-amino group. |
| 114.0617 | -CO | Loss of carbon monoxide from the triazinone ring. |
| 97.0560 | -CH₂NH₂ & -H | Cleavage of the aminomethyl side chain. |
| 85.0454 | -CO & -N₂H | Sequential loss from the heterocyclic ring. |
Part 3: Data Synthesis and Structural Confirmation
The true power of this analytical workflow lies in the integration of orthogonal datasets.
-
Molecular Formula Confirmation: HRMS provides an unambiguous elemental composition (C₄H₇N₅O for the free base) that aligns perfectly with the proposed structure.
-
Connectivity and Functional Groups:
-
¹H NMR confirms the presence of all key proton environments: the aminomethyl (CH₂), the acetate methyl (CH₃), and the various exchangeable N-H protons.
-
¹³C NMR confirms the carbon skeleton, including the carbonyl group, the triazine ring carbons, the methylene carbon, and the acetate carbons.
-
-
Structural Isomer Differentiation: The specific fragmentation pattern observed in the MS/MS spectrum acts as a molecular fingerprint, confirming the connectivity established by NMR and ruling out potential isomeric structures.
By combining the precise mass and formula from HRMS with the detailed atomic connectivity map from ¹H and ¹³C NMR, the structure of this compound can be confirmed with the highest degree of scientific certainty.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]
-
Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). LinkedIn. [Link]
-
Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ResearchGate. [Link]
-
Structural characterization of triazines. (n.d.). [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
AxisPharm. Electrospray and APCI Mass Analysis. [Link]
-
Rogoza, M., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959. [Link]
-
NMR Sample Preparation. (n.d.). Bruker. [Link]
-
FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Banik, D. G., & Som, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 96(3), 209-222. [Link]
-
Al-Ostoot, F. H., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 27(19), 6520. [Link]
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 989-1002. [Link]
-
Palmer, P. T., & Traldi, P. (1989). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Organic Mass Spectrometry, 24(8), 759-764. [Link]
-
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (n.d.). ResearchGate. [Link]
-
Electrospray ionization. (n.d.). Wikipedia. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. poseidon-scientific.com [poseidon-scientific.com]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines | Semantic Scholar [semanticscholar.org]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of 1,2,4-Triazinone Derivatives
Abstract
The 1,2,4-triazinone scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 1,2,4-triazinone derivatives, with a primary focus on their anticancer, anti-inflammatory, and antiviral properties. By delving into the molecular mechanisms of action and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. We will explore the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system for robust and reproducible research.
Introduction: The Versatility of the 1,2,4-Triazinone Core
The 1,2,4-triazine moiety has garnered significant attention from medicinal chemists due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These six-membered heterocyclic compounds, containing three nitrogen atoms, serve as a versatile scaffold for the development of novel therapeutic agents.[2] The inherent chemical properties of the 1,2,4-triazinone ring system allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. This adaptability has led to the identification of 1,2,4-triazinone derivatives with potent anticancer, anti-inflammatory, antiviral, antimicrobial, and even central nervous system activities.[1][2][3] This guide will focus on the most promising and well-characterized therapeutic targets of these compounds, providing the foundational knowledge and practical methodologies to accelerate their journey from the laboratory to the clinic.
Anticancer Therapeutic Targets: A Multi-pronged Assault on Malignancy
1,2,4-Triazinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through a variety of mechanisms.[1][4] Their ability to interfere with fundamental cellular processes essential for tumor growth and survival makes them compelling candidates for further development.
Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain 1,2,4-triazinone derivatives have been identified as potent inhibitors of tubulin polymerization, acting as cis-restricted combretastatin A4 analogues that bind to the colchicine site on β-tubulin.[5] This inhibition of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]
This protocol provides a method to assess the effect of 1,2,4-triazinone derivatives on tubulin polymerization in a cell-free system.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence intensity using a fluorescent reporter.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Test 1,2,4-triazinone derivatives dissolved in DMSO
-
Colchicine (positive control)
-
DMSO (vehicle control)
-
96-well black microplate, clear bottom
-
Fluorometric microplate reader with temperature control
Procedure:
-
Prepare the tubulin polymerization reaction mixture by combining tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add DAPI to the reaction mixture to a final concentration of 6.3 µM.[2]
-
Aliquot 90 µL of the reaction mixture into the wells of a pre-warmed 96-well plate.
-
Add 10 µL of the test 1,2,4-triazinone derivative, colchicine, or DMSO to the respective wells.
-
Incubate the plate at 37°C in the microplate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Interference with DNA Topology: Topoisomerase II Inhibition
Topoisomerase II (Topo II) is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Inhibition of Topo II leads to the accumulation of DNA damage and ultimately triggers apoptosis. Several 1,2,4-triazinone derivatives have demonstrated potent inhibitory activity against Topo II.[6][7]
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topo II.
Principle: Topo II decatenates the highly catenated network of kDNA into minicircles, which can be separated by agarose gel electrophoresis. An inhibitor will prevent this process, leaving the kDNA in its catenated form.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
10x Topo II Assay Buffer
-
ATP solution
-
Etoposide (positive control)
-
Test 1,2,4-triazinone derivatives dissolved in DMSO
-
DMSO (vehicle control)
-
0.5 M EDTA
-
10% SDS
-
Proteinase K
-
6x Gel Loading Dye
-
Agarose
-
TAE buffer
-
Ethidium bromide
Procedure:
-
Prepare the reaction mixture on ice, containing 1x Topo II Assay Buffer, ATP, and kDNA.
-
Add the test compound, etoposide, or DMSO to the reaction tubes.
-
Initiate the reaction by adding Topo II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS, followed by proteinase K, and incubate for another 15 minutes at 37°C.
-
Add gel loading dye to each reaction.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the DNA bands under UV light and document the results. Decatenated minicircles will migrate faster than the catenated kDNA network.
Induction of Apoptosis: A Cascade of Programmed Cell Death
Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. 1,2,4-Triazinone derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins.[6][7]
The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade.[8]
This protocol describes the detection of changes in the expression levels of p53, Bax, and Bcl-2 in cancer cells treated with 1,2,4-triazinone derivatives.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test 1,2,4-triazinone derivative
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cancer cells and allow them to attach overnight.
-
Treat the cells with various concentrations of the 1,2,4-triazinone derivative for a specified time (e.g., 24-48 hours).
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. Initiator caspases (e.g., caspase-9) are activated by apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7), which cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
This protocol utilizes a luminescent assay to measure the activity of caspase-3 and -7 in cells treated with 1,2,4-triazinone derivatives.
Principle: A proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence is cleaved by active caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the caspase activity.[1]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent
-
Cancer cell line
-
96-well white-walled, clear-bottom microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described for the western blot protocol.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. As mentioned earlier, some 1,2,4-triazinone derivatives can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[6][7]
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Principle: PI is a fluorescent dye that intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][9]
Materials:
-
Cancer cell line
-
Test 1,2,4-triazinone derivative
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.
Anticancer Activity Data Summary
| Compound Class | Target | Cancer Cell Line | IC₅₀ | Reference |
| 1,2,4-Triazinone Derivatives | Tubulin Polymerization | MCF-7, HepG2, HCT-116 | 3.9 - 18.2 µM | [5] |
| 1,2,4-Triazinone Derivatives | Topoisomerase II | MCF-7 | nM range | [6][7] |
| Pyrazolo[4,3-e][1][5][6]triazine Derivatives | Not specified | MCF-7 | 0.25 - 6.0 µM | [10] |
| Pyrazolo[4,3-e][1][5][6]triazine Derivatives | Not specified | MDA-MB-231 | 0.31 - 9.2 µM | [10] |
Anti-inflammatory Therapeutic Targets: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 1,2,4-triazinone derivatives have demonstrated significant anti-inflammatory potential by targeting key signaling pathways involved in the inflammatory response.[5][11]
Suppression of the AGE-RAGE Signaling Axis
Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated as a result of exposure to sugars. The accumulation of AGEs can lead to inflammation and oxidative stress through their interaction with the Receptor for Advanced Glycation End Products (RAGE). The AGE-RAGE signaling pathway activates downstream inflammatory cascades, including the NF-κB and p38 MAPK pathways.[11][12] Certain 1,2,4-triazinone derivatives have been shown to suppress this inflammatory cascade.[11]
Caption: AGE-RAGE signaling pathway and points of inhibition by 1,2,4-triazinone derivatives.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammatory disorders. Some 1,2,4-triazinone derivatives have been identified as potent and selective COX-2 inhibitors.[11]
This protocol describes a fluorometric assay for screening COX-2 inhibitors.
Principle: The assay measures the production of prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction, using a fluorescent probe.[7][13]
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Probe
-
Celecoxib (positive control)
-
Test 1,2,4-triazinone derivatives
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the assay buffer and other reagents as per the kit instructions.
-
Add the test compound, celecoxib, or vehicle control to the wells of the microplate.
-
Add the COX-2 enzyme to all wells except the blank.
-
Add the COX Probe to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence (Excitation: ~535 nm, Emission: ~587 nm) kinetically for 5-10 minutes at 25°C.
-
The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each compound.
Reduction of Prostaglandin E2 (PGE2) Production
Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced downstream of COX-2. Measuring the levels of PGE2 is a direct way to assess the anti-inflammatory activity of a compound.
This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle: Free PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited amount of anti-PGE2 antibody coated on the microplate. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Materials:
-
PGE2 ELISA Kit
-
Cell culture supernatant from cells treated with the test compound
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare standards and samples according to the kit protocol.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGE2 to each well.
-
Incubate the plate as recommended in the protocol.
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
Anti-inflammatory Activity Data Summary
| Compound Class | Target | Assay | IC₅₀ / Activity | Reference |
| 1,2,4-Triazine Derivatives | AGE-RAGE-NF-κβ/p38 nexus | THP-1 monocytes | Suppression of inflammatory mediators | [11] |
| 1,2,4-Triazine Derivatives | COX-2 | Human whole blood assay | G11: 78% inhibition of COX-2 | [14] |
| Diaryl-1,2,4-triazole derivatives | COX-2 | In vitro enzyme assay | 21a: 1.98 µM, 21b: 2.13 µM | [15] |
Antiviral Therapeutic Targets: Combating Viral Infections
The emergence of new and re-emerging viral diseases highlights the urgent need for novel antiviral agents. 1,2,4-Triazinone and related triazole derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including vaccinia virus, human adenovirus, and human enterovirus.[12][16][17] While the precise molecular targets for many of these derivatives are still under investigation, some general mechanisms have been proposed.
Inhibition of Viral Replication
The primary mechanism of action for many antiviral 1,2,4-triazole derivatives appears to be the inhibition of viral replication.[18] This can occur through various mechanisms, including:
-
Inhibition of Viral DNA or RNA Synthesis: Some triazole nucleoside analogs, such as ribavirin (a 1,2,4-triazole carboxamide), are known to interfere with viral nucleic acid synthesis.[18] It is plausible that certain 1,2,4-triazinone derivatives act in a similar manner, potentially by inhibiting viral polymerases or other enzymes essential for replication. For instance, in vaccinia virus, some derivatives have been shown to prevent the formation of mature, infectious virus particles, even though viral DNA and protein synthesis proceed to some extent.[18] This suggests an interference with a later stage of viral maturation.
-
Targeting Viral Enzymes: Viruses encode a variety of enzymes that are essential for their life cycle and are distinct from host cell enzymes, making them attractive drug targets. For enteroviruses, potential targets include the viral capsid proteins (like VP1), which are involved in host cell entry, and non-structural proteins like the RNA-dependent RNA polymerase (RdRp) and proteases.
-
Interference with Host Factors: Viruses often hijack host cell machinery for their own replication. Targeting these host factors can be an effective broad-spectrum antiviral strategy. For adenoviruses, host factors such as heat shock proteins and components of the mTOR signaling pathway have been identified as potential targets for antiviral intervention.[3]
Future Directions in Antiviral Target Identification
While the antiviral potential of 1,2,4-triazinone derivatives is evident, a more detailed understanding of their specific molecular targets is crucial for their rational design and development. Future research should focus on:
-
Target-based screening: Utilizing purified viral enzymes (e.g., polymerases, proteases, helicases) in high-throughput screening assays to identify direct inhibitors.
-
Resistant mutant mapping: Generating and sequencing drug-resistant viral mutants to identify the genetic locus of the drug target.
-
Proteomics and transcriptomics: Analyzing changes in the host and viral proteome and transcriptome upon drug treatment to elucidate the pathways affected by the compound.
Conclusion and Future Perspectives
The 1,2,4-triazinone scaffold has proven to be a remarkably fruitful source of compounds with significant therapeutic potential. This guide has illuminated the key molecular targets and mechanisms of action of these derivatives in the realms of oncology and inflammation, providing a solid foundation and practical methodologies for their continued investigation. The diverse anticancer activities, including tubulin and topoisomerase II inhibition, and the induction of apoptosis, underscore the potential of these compounds to address the multifaceted nature of cancer. Similarly, their ability to modulate the AGE-RAGE and COX-2 pathways offers promising avenues for the development of novel anti-inflammatory agents.
While the antiviral potential of 1,2,4-triazinone derivatives is promising, this area remains ripe for further exploration to delineate their precise molecular targets. The experimental protocols and conceptual frameworks presented herein provide a robust toolkit for researchers to not only validate and expand upon the current understanding but also to uncover new therapeutic applications for this versatile chemical class. The continued interdisciplinary collaboration between medicinal chemists, molecular biologists, and pharmacologists will be paramount in translating the therapeutic promise of 1,2,4-triazinone derivatives into tangible clinical benefits.
References
- Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. (n.d.). National Institutes of Health.
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2019, March 7). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018, August 5). PubMed. Retrieved January 16, 2026, from [Link]
-
Makhlouf, A. A., & Maklad, Y. A. (2004). Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. Arzneimittelforschung, 54(1), 42-49. [Link]
-
1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. (n.d.). IRIS. Retrieved January 16, 2026, from [Link]
-
AGE–RAGE signaling axis. The AGE–RAGE signaling pathway is triggered... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved January 16, 2026, from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 16, 2026, from [Link]
-
An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017, December 15). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016, March 29). SciSpace. Retrieved January 16, 2026, from [Link]
-
Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. (2007, August 15). PubMed. Retrieved January 16, 2026, from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved January 16, 2026, from [Link]
-
Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New Targets. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. Retrieved January 16, 2026, from [Link]
-
Inhibition of vaccinia virus growth by the nucleoside analogue 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (virazole, ribavirin). (1976, August). PubMed. Retrieved January 16, 2026, from [Link]
-
Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
NF-κB signaling pathway in tumor microenvironment. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
-
Antiviral activity of 1,2,4-triazole derivatives (microreview). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Identification of Inhibitors and Drug Targets for Human Adenovirus Infections. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
A Literature Review Focusing on the Antiviral Activity of[1][5][6] and[1][6][7]-triazoles. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
4,6-Substituted-1,3,5-triazin-2(1H)-ones as monocyclic catalytic inhibitors of human DNA topoisomerase IIα targeting the ATP binding site. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
(PDF) Antiviral activity of 1,2,4-triazole derivatives (microreview). (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Inhibition of tubulin polymerization by colchicine-site drugs. Tubulin... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Antivirals blocking entry of enteroviruses and therapeutic potential. (2021, January 15). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
AGE/RAGE pathway. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
The activity of pyrazolo[4,3-e][1][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
The activity of pyrazolo[4,3-e][1][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2024, May 3). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Synthesis and antiviral activity of 1,2,4-triazine derivatives. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Bioactive Pyrrolo[2,1-f][1][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023, November 21). MDPI. Retrieved January 16, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020, July 3). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis and evaluation of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][5][6]triazole-3-carboxylic acid ethyl ester as a low molecular. (n.d.). CDN. Retrieved January 16, 2026, from [Link]
-
Western blots showing expression of p53 (A), bcl-2(B) and bax (C) in... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Western blot analysis of p53, Bax, Bcl-2, E6 and immunostaining of p53... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. (n.d.). Retrieved January 16, 2026, from [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. Retrieved January 16, 2026, from [Link]
-
(A)Western Blot assay for the changes of Bcl-2, Bax and p53 Proteins in... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. topogen.com [topogen.com]
- 7. Simulation- and AI-directed optimization of 4,6-substituted 1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization | MDPI [mdpi.com]
- 11. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. topogen.com [topogen.com]
- 13. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 14. Synthesis and antiviral activity of 1,2,4-triazine derivatives | Semantic Scholar [semanticscholar.org]
- 15. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of vaccinia virus growth by the nucleoside analogue 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide (virazole, ribavirin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In-Vitro Evaluation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for the investigation of a novel 1,2,4-triazine derivative, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, in cancer cell lines.
Due to the novelty of this specific compound, this guide will establish a foundational framework for its initial characterization. We will postulate a putative mechanism of action based on the known activities of related 1,2,4-triazine compounds and the metabolic implications of the acetate counter-ion. Subsequently, we will provide detailed, field-proven protocols to systematically evaluate its anti-proliferative effects, induction of apoptosis, and impact on key cancer-associated signaling pathways.
Postulated Mechanism of Action
Derivatives of the 1,2,4-triazine nucleus have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key kinases involved in cell proliferation and survival.[3][4] For instance, certain 1,2,4-triazine derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and components of the PI3K/AKT/mTOR signaling cascade.[3][5] Furthermore, a library of 3-amino-1,2,4-triazine derivatives has been identified as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer cell metabolism.[4]
The presence of an acetate salt in the compound of interest also warrants consideration of its potential metabolic effects. Acetate can be utilized by cancer cells via Acetyl-CoA Synthetase 2 (ACSS2) to produce acetyl-CoA, a critical metabolite for lipid synthesis and histone acetylation, particularly under conditions of metabolic stress.[6][7] It is plausible that the 1,2,4-triazine core of our compound of interest targets key signaling pathways, while the acetate component may influence cellular metabolism.
Therefore, a primary hypothesis is that this compound inhibits cancer cell proliferation by inducing apoptosis through the modulation of critical cell survival signaling pathways.
Part 1: Initial Screening and Cell Viability Assessment
The initial step in evaluating any novel compound is to determine its effect on cancer cell viability and to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50).[8] A robust and widely used method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9]
Selection of Cancer Cell Lines
The choice of cell lines is critical for obtaining clinically relevant data.[10] It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. For example, a starting panel could include:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
MDA-MB-231: A triple-negative breast cancer cell line.
-
A549: A non-small cell lung cancer cell line.
-
HCT116: A colorectal carcinoma cell line.
-
PC-3: A prostate adenocarcinoma cell line.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the IC50 value of this compound.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration and viability using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[11]
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.[12]
Data Presentation: Quantitative Summary of Compound Activity
The results of the cell viability assays should be summarized in a clear and concise table.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | TBD |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | TBD |
| A549 | Lung Carcinoma | 48 | TBD |
| HCT116 | Colorectal Carcinoma | 48 | TBD |
| PC-3 | Prostate Adenocarcinoma | 48 | TBD |
| TBD: To be determined |
Part 2: Elucidating the Mechanism of Action - Apoptosis
A key indicator of an effective anticancer compound is its ability to induce programmed cell death, or apoptosis. Several assays can be employed to detect the different stages of apoptosis.[13] The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis induction by the test compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[11]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualization of Experimental Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Part 3: Investigating Molecular Targets - Signaling Pathway Analysis
To delve deeper into the mechanism of action, it is crucial to investigate the effect of the compound on key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[15] Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of key proteins within these pathways.[16]
Protocol 3: Western Blotting for Signaling Proteins
This protocol provides a general framework for analyzing the expression of total and phosphorylated proteins like AKT and ERK.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in ice-cold RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.[15]
Visualization of a Postulated Signaling Pathway
Caption: Postulated Inhibition of the PDK1/PI3K/AKT Pathway.
Conclusion
This document provides a structured and scientifically grounded approach to the initial in-vitro characterization of this compound. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its effects on key cancer-related signaling pathways, researchers can build a comprehensive profile of this novel compound's anticancer potential. The provided protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data. Further investigations could explore its effects on the cell cycle, other signaling pathways, and ultimately, its efficacy in in-vivo models.
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
- Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays. Methods and Protocols. Springer.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. BenchChem.
- Sigma-Aldrich. (n.d.). Cell viability assay protocol. Sigma-Aldrich.
- Creative Bioarray. (n.d.). Cell Viability Assays.
- BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. BenchChem.
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Sigma-Aldrich. (n.d.). Apoptosis Assays. Sigma-Aldrich.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
- Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599.
- Abcam. (n.d.). Western blot protocol. Abcam.
- Axion BioSystems. (2021). Choosing an Apoptosis Detection Assay. Axion BioSystems.
- Promega Corporation. (n.d.). Apoptosis Assays.
- Abcam. (n.d.). Cell viability assays. Abcam.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140.
- Creative Bioarray. (n.d.). Cell Apoptosis Assays.
- BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem.
- Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne.
- Jo, K., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.
- Martinez-Perez, C., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets.
- Al-Ostath, A., et al. (2019). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 18(4), 3549-3558.
- Carbone, D., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 13(11), 2727.
- Chen, L. Y., et al. (2022). Acetate drives ovarian cancer quiescence via ACSS2-mediated acetyl-CoA production. Developmental Cell, 57(11), 1347-1362.e8.
- Ghorab, M. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 563-579.
- Kumar, R., et al. (2020). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. Letters in Drug Design & Discovery, 17(8), 996-1008.
- Abdel-Maksoud, M. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6539.
- Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2028.
- Schug, Z. T., et al. (2021). Targeting ACSS2 with a Transition-State Mimetic Inhibits Triple-Negative Breast Cancer Growth. Cancer Research, 81(5), 1253-1265.
- Francis, C. L., et al. (2024). 1,3-Disubstituted-1,2,4-triazin-6-ones with potent activity against androgen receptor-dependent prostate cancer cells. Bioorganic & Medicinal Chemistry, 101, 117634.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acetate drives ovarian cancer quiescence via ACSS2-mediated acetyl-CoA production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ACSS2 with a Transition-State Mimetic Inhibits Triple-Negative Breast Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western blot protocol | Abcam [abcam.com]
Application Notes & Protocols for the In Vitro Characterization of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
Disclaimer: To date, specific in vitro studies detailing the biological activity and established protocols for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (CAS No: 1353100-80-7) are not extensively available in the public scientific literature.[1] This document, therefore, provides a comprehensive, experience-driven framework for the initial in vitro evaluation of this novel compound. The protocols outlined below are based on established methodologies for characterizing small molecules, with a particular focus on potential applications suggested by the activities of structurally related 1,2,4-triazine derivatives.
Introduction: The 1,2,4-Triazine Scaffold and Its Therapeutic Potential
The 1,2,4-triazine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[2][3] Published research on analogous compounds suggests that molecules incorporating this scaffold may function as inhibitors of key enzymes or modulators of signaling pathways implicated in various diseases. Notably, different derivatives of 1,2,4-triazine have been investigated as anticancer agents, neuroprotective compounds, and inhibitors of enzymes such as 3-phosphoinositide-dependent protein kinase-1 (PDK1) and D-amino acid oxidase (DAAO).[4][5][6]
Given the structural novelty of this compound, a systematic in vitro screening cascade is essential to elucidate its biological function and therapeutic potential. This guide provides a foundational strategy for this characterization process.
Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for reproducible results.
2.1. Physicochemical Properties (Predicted)
| Property | Value | Source |
| CAS Number | 1353100-80-7 | Echemi[1] |
| Molecular Formula | C6H11N5O3 | Echemi[1] |
| Molecular Weight | 201.18 g/mol | Echemi[1] |
| Solubility | Recommended solvent: DMSO | General Practice |
| Storage | Store at -20°C as a stock solution | General Practice |
2.2. Preparation of Stock Solutions
-
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules due to its high solubilizing capacity. However, it is crucial to keep the final DMSO concentration in cell-based assays below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) of this compound in 100% cell culture-grade DMSO.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Initial Cytotoxicity and Viability Assessment
-
Core Directive: Before investigating specific mechanisms, it is essential to determine the concentration range over which the compound affects cell viability. This will inform the appropriate concentrations for subsequent mechanistic assays.
3.1. Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for assessing compound cytotoxicity.
3.2. Protocol: MTT Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Selected cancer cell lines (e.g., HCT-116 for colon cancer, HepG-2 for liver cancer, as used in studies of other triazines).[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of the compound by performing serial dilutions from your DMSO stock in serum-free medium. A typical starting range would be from 200 µM down to low nM concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothesis-Driven Mechanistic Assays
Based on the activities of related 1,2,4-triazine compounds, we can hypothesize potential molecular targets for this compound. Below are protocols for two such plausible targets.
Scenario A: Inhibition of D-Amino Acid Oxidase (DAAO)
-
Scientific Rationale: Certain 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives are potent inhibitors of DAAO, an enzyme that degrades the NMDA receptor co-agonist D-serine.[6] Inhibition of DAAO is a therapeutic strategy for neurological disorders like schizophrenia.[6]
Caption: Hypothetical inhibition of the DAAO enzyme.
-
Protocol: In Vitro DAAO Activity Assay (Fluorometric)
-
Principle: This assay measures the activity of DAAO by detecting one of its byproducts, hydrogen peroxide (H2O2). The H2O2 reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal. A reduction in signal in the presence of the test compound indicates inhibition of DAAO.[7]
-
Materials:
-
Recombinant human DAAO enzyme.
-
DAAO Assay Buffer (e.g., 50 mM phosphate buffer, pH 8.0).[8]
-
D-Alanine or D-Serine (as substrate).
-
DAAO Probe (e.g., Amplex™ Red or similar).
-
Horseradish Peroxidase (HRP).
-
96-well solid black plates.
-
-
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a reaction mix containing DAAO Assay Buffer, the D-amino acid substrate (e.g., 10 mM D-Alanine), the fluorescent probe, and HRP.
-
Compound Dilution: Prepare serial dilutions of the test compound in DAAO Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of the test compound dilutions to the wells.
-
Include positive control wells (no inhibitor) and negative control wells (no DAAO enzyme).
-
-
Enzyme Addition: Add 25 µL of diluted recombinant DAAO enzyme to the wells (except negative controls). Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the reaction mix to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).[7]
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
-
-
Scenario B: Inhibition of PDK1 Kinase
-
Scientific Rationale: The PI3K/PDK1/Akt signaling pathway is a crucial regulator of cell growth and survival, and its overactivation is common in cancer.[9] PDK1 is a central kinase in this pathway, and its inhibition is a validated anticancer strategy.[5][9] Some 1,2,4-triazine derivatives have been identified as PDK1 inhibitors.
-
Protocol: In Vitro PDK1 Kinase Assay (Luminescent)
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10] After the kinase reaction, remaining ATP is depleted, and the ADP is converted into ATP, which is then used by luciferase to generate light. The light signal is directly proportional to kinase activity.[10]
-
Materials:
-
Step-by-Step Procedure:
-
Assay Plate Setup: Add 1 µL of the test compound at various concentrations (in 5% DMSO) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 2 µL of a mix containing PDK1 enzyme and substrate peptide in Kinase Buffer. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 2 µL of ATP solution (e.g., at a concentration close to the Km for PDK1) to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP formed. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value.
-
-
Conclusion and Forward Path
This document provides a foundational, hypothesis-driven approach to begin the in vitro characterization of this compound. The initial cytotoxicity profiling is a critical first step to establish a viable concentration range for further testing. Based on the chemical scaffold, exploring its potential as a DAAO or PDK1 inhibitor represents a logical starting point for mechanistic studies. The provided protocols are robust, well-documented, and adaptable for high-throughput screening, enabling a thorough initial investigation into the biological activity of this novel compound. Positive results from these initial assays would warrant further investigation into selectivity, mechanism of action, and validation in more complex cellular models.
References
-
Rosini, E., Pollegioni, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5. [Link]
-
Rosini, E., Pollegioni, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. PubMed Central, NIH. [Link]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2023). Cognizance Journal. [Link]
-
Irannejad, H., Amini, M., Khodagholi, F., Ansari, N., Tusi, S. K., Sharifzadeh, M., & Shafiee, A. (2010). Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry, 18(12), 4224-4230. [Link]
-
Rosini, E., Pollegioni, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]
-
Synthesis and in vitro evaluation of 1,2,4-triazolo[1,5-a][2][11][12]triazine derivatives as thymidine phosphorylase inhibitors. (2013). PubMed. [Link]
-
An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (2023). ResearchGate. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PubMed. [Link]
-
Langmead, C. J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(4), 1904-1909. [Link]
-
D-Amino Acid Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
-
Feldman, R. I., et al. (2012). Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells. Journal of Biological Chemistry, 287(26), 21868-21877. [Link]
-
Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. (2011). PubMed Central. [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science. [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. Scientific Reports, 14(1), 1-22. [Link]
-
Duplantier, A. J., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(19), 7947-7951. [Link]
-
Bakhotmah, D. A. (2015). Synthesis of Novel α-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part I. International Journal of Chemistry, 7(1), 98. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][8][11]triazin-7(6H)-ones and Derivatives. (2025). MDPI. [Link]
-
El-Sayed, W. A., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Poloniae Pharmaceutica, 73(1), 79-92. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. frontiersin.org [frontiersin.org]
- 9. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Preclinical Characterization of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate as a PDK1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the characterization of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate as a novel inhibitor of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1). We outline a strategic, multi-tiered approach, beginning with direct enzymatic assays, progressing to cell-based validation of target engagement and functional outcomes, and culminating in a foundational protocol for in vivo efficacy assessment. Each protocol is presented with the underlying scientific rationale, explaining the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: PDK1, a Master Regulator in Oncology Signaling
3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) is a central node in intracellular signaling, acting as a master regulator of a subgroup of protein kinases known as the AGC kinase family.[1][2] Positioned downstream of Phosphoinositide 3-Kinase (PI3K), PDK1 is recruited and activated by the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] Its primary function is to phosphorylate and activate a cascade of critical downstream effectors, most notably AKT (also known as Protein Kinase B), as well as Serum and Glucocorticoid-regulated Kinase (SGK), p70 Ribosomal S6 Kinase (S6K), and Protein Kinase C (PKC) isoforms.[4][5]
The PI3K/PDK1/AKT signaling axis is one of the most frequently hyperactivated pathways in human cancer, driving cellular processes essential for tumorigenesis, including proliferation, survival, growth, and migration.[4][5][6] Abnormal activation can result from mutations in PI3K or the loss of the tumor suppressor PTEN, which antagonizes PI3K activity.[5] Given its pivotal role, PDK1 has emerged as a high-value therapeutic target.[5][7] Inhibiting PDK1 offers a strategy to disrupt these oncogenic signals, making it an attractive approach for cancer therapy.[7]
Compound Profile
This guide focuses on the experimental validation of this compound. While some 3-amino-1,2,4-triazine derivatives have been explored as inhibitors of Pyruvate Dehydrogenase Kinase (PDK)[8][9], this document outlines the standard workflow to rigorously characterize this specific compound as a PDK1 inhibitor.
| Property | Value | Source |
| Chemical Name | This compound | [10][11] |
| CAS Number | 1353100-80-7 | [10][11] |
| Molecular Formula | C₆H₁₁N₅O₃ | [10] |
| Molecular Weight | 201.18 g/mol | [10][12] |
| Parent Compound CAS | 155499-44-8 | [13] |
In Vitro Characterization: Direct Enzyme Inhibition
The crucial first step is to determine if the compound directly inhibits PDK1 enzymatic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.
Principle of the Assay: The assay quantifies the amount of ADP produced during the kinase reaction. After the PDK1 reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent converts the ADP back to ATP, which is then used by luciferase to generate a light signal directly proportional to PDK1 activity.[14]
Protocol 2: Western Blot Analysis of p-AKT (Thr308) Inhibition
A. Rationale: A hallmark of PDK1 inhibition in cells is the reduced phosphorylation of AKT at the Threonine 308 (Thr308) residue. [4]This assay provides direct evidence of target engagement. Using a cell line with a constitutively active PI3K pathway (e.g., PTEN-null lines like U87-MG or PC-3) is recommended for a strong basal p-AKT signal.
B. Reagents and Materials:
-
Cancer cell line (e.g., U87-MG glioblastoma)
-
Complete cell culture medium
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBS-T is recommended for phospho-antibodies to reduce background) [15][16]* Primary antibodies: Rabbit anti-p-AKT (Thr308), Rabbit anti-Total AKT, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
C. Step-by-Step Method:
-
Cell Culture and Treatment: Seed U87-MG cells in 6-well plates. Once they reach 70-80% confluency, treat with increasing concentrations of the compound for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. [15]Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. [17]After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. [15]Incubate the membrane with primary antibodies (e.g., anti-p-AKT 1:1000, anti-Total AKT 1:1000) overnight at 4°C with gentle agitation. [16]7. Washing and Secondary Antibody: Wash the membrane 3 times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed for Total AKT and β-Actin to ensure equal protein loading.
D. Data Interpretation: A dose-dependent decrease in the p-AKT (Thr308) band intensity, without a significant change in the Total AKT band, indicates specific inhibition of the PDK1 signaling pathway.
Protocol 3: Cell Viability MTT Assay
A. Rationale: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [18]A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases indicates cytotoxicity or a halt in proliferation. [18][19] B. Reagents and Materials:
-
Cancer cell line
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO or a solubilization buffer (e.g., SDS-HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
C. Step-by-Step Method:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight. [19][20]2. Compound Treatment: The next day, treat the cells with a serial dilution of the compound in fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. [20]4. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C. [21]5. Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [20]Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [18]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background. D. Data Analysis & Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the % viability against the log of compound concentration to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).
| Cell Line | Assay | Parameter | Hypothetical Value |
| U87-MG | Western Blot | p-AKT (T308) IC₅₀ | 50 nM |
| U87-MG | MTT Assay | GI₅₀ | 85 nM |
In Vivo Efficacy Assessment
The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered highly predictive of clinical efficacy. [22][23]
Protocol 4: Murine PDX Model Efficacy Study
A. Rationale: This study aims to determine if systemic administration of the compound can inhibit tumor growth in a model that closely recapitulates human tumor biology. [24] B. Materials and Methods:
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice) * Cryopreserved PDX tumor fragments from a relevant cancer type (e.g., pancreatic, breast)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Digital calipers
-
Standard animal housing and surgical supplies
C. Step-by-Step Method:
-
Tumor Implantation: Under sterile conditions, subcutaneously implant a small fragment (~3x3 mm) of a PDX tumor into the right flank of each mouse. 2. Tumor Growth and Cohort Formation: Allow tumors to grow. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice per group). * Expert Insight: Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Treatment Administration:
-
Group 1: Vehicle control, administered on the same schedule as the drug.
-
Group 2: Test compound, administered daily via a relevant route (e.g., oral gavage) for 21 days.
-
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period. Euthanize all mice, excise the tumors, and record their final weights.
D. Data Analysis & Interpretation:
-
Tumor Growth Inhibition (TGI): TGI is a primary efficacy endpoint. It can be calculated as: % TGI = 100 × (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Tolerability: A body weight loss of >15-20% is often considered a sign of unacceptable toxicity.
-
Plot the mean tumor volume for each group over time to visualize the treatment effect.
| Group | Dose | Mean Final Tumor Volume (mm³) | % TGI |
| Vehicle | - | 1450 ± 150 | - |
| Compound | 30 mg/kg, PO, QD | 580 ± 95 | 60% |
Summary
This application note details a logical and comprehensive workflow for the preclinical evaluation of this compound as a PDK1 inhibitor. By following these validated protocols, researchers can generate a robust data package, starting from biochemical confirmation of inhibitory activity (IC₅₀), proceeding to cellular proof of on-target pathway modulation and anti-proliferative effects (GI₅₀), and culminating in an assessment of in vivo anti-tumor efficacy. This structured approach ensures scientific rigor and provides a solid foundation for further drug development efforts.
References
Sources
- 1. Intracellular signalling: PDK1--a kinase at the hub of things - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
- 3. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. 1353100-80-7|this compound|BLD Pharm [bldpharm.com]
- 12. 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one acetate | 1353100-80-7 [chemnet.com]
- 13. 155499-44-8|3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one|BLD Pharm [bldpharm.com]
- 14. promega.com [promega.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. clyte.tech [clyte.tech]
- 20. MTT (Assay protocol [protocols.io]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
Apoptosis induction by 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
An In-depth Technical Guide to Elucidating Apoptosis Induction by Novel 1,2,4-Triazin-5(4H)-one Analogs: A Case Study with 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
Authored by: Your Senior Application Scientist
Abstract
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as novel anti-cancer agents.[1][2][3] A significant mechanism through which such compounds can exert their anti-neoplastic effects is the induction of programmed cell death, or apoptosis. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the apoptosis-inducing capabilities of novel 1,2,4-triazin-5(4H)-one derivatives, using this compound as a representative compound. We will detail a logical, multi-faceted experimental workflow, from initial screening for apoptotic activity to the elucidation of the underlying molecular mechanisms, with a focus on the intrinsic (mitochondrial) pathway of apoptosis.
Introduction: The Rationale for Investigating Apoptosis Induction
Apoptosis is a fundamental, tightly regulated cellular process essential for normal tissue development and homeostasis.[4] Its dysregulation is a hallmark of many diseases, most notably cancer, where the evasion of apoptosis is a key factor in tumor progression and therapeutic resistance.[4] Consequently, small molecules that can reinstate or trigger apoptotic pathways in cancer cells are of significant therapeutic interest.
The 1,2,4-triazinone core has been identified in compounds with potent antitumor activities.[1] While the precise mechanism of action for each new analog must be empirically determined, a common and desirable trait is the ability to induce apoptosis. This guide provides the scientific rationale and detailed protocols to systematically evaluate this potential. We will explore key questions:
-
Does the compound induce cell death, and is it apoptotic or necrotic?
-
What is the dose- and time-dependent efficacy of the compound?
-
Which apoptotic signaling pathways are activated?
-
What are the key molecular players (e.g., caspases, Bcl-2 family proteins) involved?
Safety and Handling of this compound
As with any novel chemical entity, proper safety precautions are paramount. While a specific safety data sheet (SDS) for the acetate salt was not found, general handling procedures for related triazine compounds should be followed.
| Precautionary Measure | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.[5] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6] Avoid creating dust.[5] Wash hands thoroughly after handling.[6] |
| Storage | Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
This information is based on general safety guidelines for chemical reagents and may not be specific to the named compound. Always consult a specific and verified Safety Data Sheet (SDS) for the compound you are using.
Experimental Workflow for Characterizing Apoptosis Induction
The following workflow provides a structured approach to investigating the apoptotic potential of a novel compound.
Caption: A logical workflow for characterizing the apoptotic activity of a novel compound.
Detailed Protocols and Methodologies
Cell Culture and Treatment
The choice of cell line is critical and should be relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting) and allow them to adhere and reach 70-80% confluency.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1% for DMSO).[7]
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the compound. Include an untreated control and a vehicle control (medium with the same final concentration of the solvent).[7]
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to assess both time- and dose-dependent effects.[7]
Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This is a cornerstone assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
-
Procedure:
-
Induce apoptosis in your chosen cell line by treating with this compound for the desired time and concentrations. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest the cells. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the adherent cells.[8] Combine both fractions.
-
Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide Staining Solution.[9]
-
Analyze the samples by flow cytometry within one hour.[10]
-
-
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
(Table adapted from Bio-Techne and Boster Biological Technology protocols)[4]
Protocol: Caspase Activity Assay (Fluorometric)
Caspases are a family of proteases that are central to the execution of apoptosis.[11] This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Principle: This assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated caspase-3/7.[11][12] The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC).[12] When the peptide is cleaved, the AMC is released and emits a fluorescent signal that can be quantified and is proportional to the caspase activity.[11][12]
-
Materials:
-
Caspase-3/7 Activity Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-AMC substrate)
-
96-well black, clear-bottom plate
-
Fluorometric microplate reader (Ex/Em = 380/420-460 nm)[12]
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the compound as previously described.
-
After treatment, lyse the cells by adding 50 µL of chilled cell lysis buffer and incubating on ice for 10 minutes.[12]
-
Prepare a master reaction mix containing reaction buffer, DTT, and the DEVD-AMC substrate according to the kit manufacturer's instructions.[13]
-
Add 50-100 µL of the master reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.[12]
-
-
Data Analysis: Calculate the fold increase in caspase activity by comparing the fluorescence of treated samples to the untreated control.
Protocol: Western Blotting for Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[14][15] They consist of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins can determine the cell's fate.[15]
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By probing for key Bcl-2 family members, one can assess how the compound alters the balance between pro- and anti-apoptotic signals.
-
Materials:
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[10] Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[10] Separate the proteins by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Elucidating the Molecular Pathway
Based on the results from the above assays, a hypothetical signaling pathway for apoptosis induction by this compound can be proposed and further tested. A common pathway for small molecule inducers involves the intrinsic, or mitochondrial, pathway of apoptosis.
Caption: A hypothetical intrinsic apoptosis pathway initiated by a novel 1,2,4-triazinone.
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial characterization of the apoptosis-inducing properties of novel 1,2,4-triazin-5(4H)-one derivatives. By following the detailed protocols for Annexin V/PI staining, caspase activity assays, and Western blotting, researchers can systematically gather evidence to confirm apoptosis, quantify its extent, and begin to unravel the underlying molecular mechanisms. This structured approach is essential for the preclinical evaluation of new chemical entities in the drug discovery pipeline, providing the critical data needed to advance promising anti-cancer candidates.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Gnanaprakash, D., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 1(1). Retrieved from [Link]
-
Park, D., et al. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology. Humana Press. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Cusabio. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). General protocols for inducing apoptosis in cells. Retrieved from [Link]
-
Material Safety Data Sheet. (2017). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Retrieved from [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 563-579. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK. Retrieved from [Link]
-
Lesyk, R., et al. (2021). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules, 26(11), 3299. Retrieved from [Link]
-
MDPI. (n.d.). Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines. Retrieved from [Link]
-
ChemBK. (2024). 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). 5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trimetozine?. Retrieved from [Link]
Sources
- 1. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Note & Protocol: Antimicrobial Screening of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of 1,2,4-Triazine Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-triazine nucleus has emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Derivatives of 1,2,4-triazine are of significant interest due to their structural diversity and their ability to interact with various biological targets.[2][3] This application note provides a comprehensive guide for the initial antimicrobial screening of a novel derivative, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate .
The protocols detailed herein are designed for researchers, scientists, and drug development professionals to conduct a thorough preliminary evaluation of the antimicrobial potential of this and other novel compounds. The methodologies are based on established and internationally recognized standards to ensure data integrity and reproducibility. We will cover both qualitative and quantitative assays to build a foundational understanding of the compound's spectrum of activity and potency.
Understanding the Target: Potential Mechanisms of Triazine Antimicrobial Action
While the precise mechanism of action for this specific compound is yet to be determined, the broader class of triazine derivatives has been suggested to exert their antimicrobial effects through various pathways. Some triazine-based compounds are known to interfere with essential cellular processes. One potential mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Other proposed mechanisms include the disruption of bacterial cell membrane integrity or interference with intracellular metabolic pathways.[4][5] Some studies on pyrimido-triazine antibiotics have pointed towards a free radical mechanism of action.[6] Elucidating the exact mechanism for this compound will require further dedicated studies beyond the initial screening outlined here.
Experimental Design: A Tiered Approach to Antimicrobial Screening
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. This guide proposes a two-tiered screening process:
-
Primary Screening (Qualitative): An initial assessment of the compound's ability to inhibit microbial growth using the agar disk-diffusion method. This provides a rapid, visual indication of antimicrobial activity and helps to identify the spectrum of susceptible microorganisms.
-
Secondary Screening (Quantitative): Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the compound's potency. This data is essential for comparing the compound's efficacy against standard antibiotics and for guiding further development.
The following diagram illustrates the overall workflow for the antimicrobial screening of a novel compound.
Caption: A tiered workflow for the antimicrobial screening of novel compounds.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Sterile dimethyl sulfoxide (DMSO) or another appropriate sterile solvent.
-
Microbial Strains: A representative panel of Gram-positive and Gram-negative bacteria, and fungi.
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 10231)
-
-
Culture Media:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
-
Standard Antibiotics (Positive Controls):
-
Ciprofloxacin or Vancomycin for bacteria
-
Fluconazole for fungi
-
-
Equipment and Consumables:
-
Sterile petri dishes (90 mm)
-
Sterile 96-well microtiter plates
-
Sterile filter paper discs (6 mm)
-
Micropipettes and sterile tips
-
Incubator
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile loops and swabs
-
Vortex mixer
-
Protocol 1: Primary Screening - Agar Disk-Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[7]
1. Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
2. Plate Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. b. Streak the swab evenly over the entire surface of an MHA (for bacteria) or SDA (for fungi) plate in three different directions to ensure uniform growth. c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
3. Application of Test Compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). b. Aseptically impregnate sterile filter paper discs with a specific volume of the compound solution (e.g., 20 µL). c. Allow the solvent to evaporate completely from the discs in a sterile environment. d. Place the impregnated discs firmly onto the surface of the inoculated agar plates. e. Place a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control on the same plate.
4. Incubation: a. Invert the plates and incubate them at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
5. Interpretation of Results: a. Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm). b. The absence of a zone of inhibition indicates that the compound is inactive against the test organism at the tested concentration.
Caption: Workflow for the Agar Disk-Diffusion Assay.
Protocol 2: Secondary Screening - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[8] This protocol is based on the broth microdilution method.[9]
1. Preparation of the Test Compound in a 96-Well Plate: a. Add 100 µL of sterile MHB or SDB to wells 2 through 12 of a 96-well microtiter plate. b. Prepare a working solution of the test compound at twice the highest desired final concentration. c. Add 200 µL of this working solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
2. Inoculum Preparation: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 28-30°C for 24-48 hours for fungi.
4. Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
1. Subculturing from MIC Wells: a. From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a fresh MHA or SDA plate.
2. Incubation: a. Incubate the plates at the appropriate temperature for 24-48 hours.
3. Determination of MBC: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no growth or the growth of only 1-2 colonies on the subculture plate.
Caption: Workflow for MIC and MBC determination.
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Positive | 16 | Ciprofloxacin | 1 | 32 | 2 |
| Bacillus subtilis | Positive | 8 | Ciprofloxacin | 0.5 | 16 | 2 |
| Escherichia coli | Negative | 64 | Ciprofloxacin | 0.25 | >128 | >2 |
| Pseudomonas aeruginosa | Negative | >128 | Ciprofloxacin | 1 | >128 | - |
| Candida albicans | N/A | 32 | Fluconazole | 4 | 64 | 2 |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates a bactericidal effect.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests a bacteriostatic effect.
Conclusion
This application note provides a foundational framework for the antimicrobial screening of the novel compound this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its antimicrobial potential. Positive results from this initial screening would warrant further investigation, including toxicity studies, mechanism of action elucidation, and in vivo efficacy trials. The exploration of novel chemical scaffolds like the 1,2,4-triazines is a critical endeavor in the global fight against infectious diseases.
References
-
Khalifa M. M. A. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Orient J Chem 2008;24(3).
-
Lee, S. H., et al. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. Biotechnology and Bioengineering, 2020;117(10), 2965-2975.
-
Constantin, M., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics, 2023;12(11), 1642.
-
BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
Dawane, B. S., et al. An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2010;2(4), 126-131.
-
Al-dujailya, N. H., et al. Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Malaysian Journal of Chemistry, 2021;23(2), 1-10.
-
Sharma, R., et al. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 2015;6(8), 648-664.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 2008;3(2), 163-175.
-
RSC Publishing. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Advances, 2022;12, 29477-29493.
-
Orlov, V. S., et al. [Free Radical Mechanism of Action of Pyrimido-Triazine Antibiotics]. Bioorganicheskaia khimiia, 1983;9(4), 556-560.
-
ResearchGate. A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. Journal of Critical Reviews, 2020;7(19), 890-899.
Sources
- 1. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Free radical mechanism of action of pyrimido-triazine antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Synthon: 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate in Modern Organic Synthesis
Introduction: The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. Among the functionalized triazinones, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one and its salts, such as the acetate form (CAS No: 1353100-80-7), are emerging as highly valuable and versatile building blocks in organic synthesis.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, detailing its preparation, key reactions, and offering field-proven protocols.
Physicochemical Properties and Structural Elucidation
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate is a white to off-white crystalline solid. The core structure features a 1,2,4-triazin-5(4H)-one ring, which is substituted with a primary amino group at the 3-position and an aminomethyl group at the 6-position. The presence of multiple nucleophilic sites (two primary amino groups and the ring nitrogens) and a reactive carbonyl group makes it a rich platform for a diverse range of chemical transformations. The acetate salt form enhances its solubility in protic solvents, facilitating its use in various reaction media.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1353100-80-7 |
| Molecular Formula | C₆H₁₁N₅O₃ |
| Molecular Weight | 201.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar protic solvents |
Synthesis of the Core Scaffold
While specific literature on the direct synthesis of the acetate salt is not extensively detailed, the preparation of the parent compound, 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, and its hydrochloride salt are documented. The acetate salt can be readily obtained from the free base by treatment with acetic acid.
A general and robust synthetic approach to the aminomethyl triazinone core involves the cyclization of α-keto acid derivatives with aminoguanidines or related synthons. The following protocol is a representative synthesis of a closely related precursor, 4-amino-6-methyl-1,2,4-triazin-3-one hydrochloride, which illustrates the fundamental ring-forming reaction. This can be adapted for the synthesis of the target molecule by starting with appropriate precursors.
Protocol 1: Synthesis of a 4-Amino-6-methyl-1,2,4-triazin-3-one Precursor
This protocol is based on the deacetylation of an N-acetylated precursor to yield the hydrochloride salt of the aminotriazinone.
Materials:
-
6-methyl-4-acetylamino-4,5-dihydro-1,2,4-triazin-3-(2H)-one
-
Methanol (95%)
-
Hydrogen chloride (gas)
-
50% Sodium hydroxide solution
Procedure:
-
Prepare a suspension of 6-methyl-4-acetylamino-4,5-dihydro-1,2,4-triazin-3-(2H)-one (0.234 mol) in 95% methanol.
-
Heat the suspension to 45-50 °C to obtain a clear solution.
-
Bubble hydrogen chloride gas (0.421 mol) through the solution over 2-3 hours while maintaining the temperature.
-
After approximately 30% of the HCl has been added, seed the reaction mixture with a crystal of 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride to induce precipitation.
-
Continue the addition of HCl, which will result in the continuous precipitation of the hydrochloride salt.
-
After the addition is complete, stir the mixture for an additional 2 hours to ensure maximum conversion.
-
Adjust the pH of the reaction mixture to 5 by the addition of a 50% NaOH solution to obtain the free aminotriazinone.
Causality Behind Experimental Choices:
-
Use of HCl in Methanol: The use of anhydrous or near-anhydrous conditions with HCl gas in methanol is crucial to prevent hydrolysis of the triazinone ring and to facilitate the precipitation of the hydrochloride salt, driving the reaction to completion.
-
Seeding: Seeding is a critical step to control the crystallization process, leading to a more uniform and easily filterable product.
-
pH Adjustment: The final pH adjustment is necessary to isolate the free base, which can then be used for subsequent reactions or for the preparation of other salts, such as the acetate.
Applications in Organic Synthesis: A Versatile Building Block
The unique arrangement of functional groups in this compound makes it a powerful synthon for the construction of more complex heterocyclic systems. The two primary amino groups offer differential reactivity that can be exploited for selective functionalization.
N-Acylation and Sulfonylation Reactions
The primary amino groups are readily acylated or sulfonylated, providing a straightforward method for introducing a wide variety of substituents. This is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
Protocol 2: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 equivalents)
-
A suitable base (e.g., triethylamine, diisopropylethylamine) (2.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve this compound (1 equivalent) and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insights: The choice of base and solvent is critical for controlling the selectivity of the acylation. A hindered base may favor acylation of the less sterically hindered aminomethyl group. The use of a directing group strategy can also be employed to achieve selective acylation of the C3-amino group.
Condensation Reactions with Carbonyl Compounds
The amino groups can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines), which are valuable intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.
Protocol 3: Schiff Base Formation
Materials:
-
This compound
-
Aldehyde or ketone (1-2 equivalents)
-
A suitable solvent (e.g., methanol, ethanol, or toluene)
-
A catalytic amount of acid (e.g., acetic acid) or a dehydrating agent (e.g., molecular sieves)
Procedure:
-
Dissolve the triazinone acetate and the carbonyl compound in the chosen solvent.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 4-24 hours. A Dean-Stark apparatus can be used with toluene to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting Schiff base can often be used in the next step without further purification or can be purified by crystallization or chromatography.
Authoritative Grounding: The formation of Schiff bases from aminotriazines is a well-established reaction and serves as a key step in the synthesis of various biologically active compounds.[2]
Cyclization Reactions for the Synthesis of Fused Heterocycles
The bifunctional nature of 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one makes it an ideal starting material for the synthesis of fused heterocyclic systems. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimido[1,6-a][3][4][5]triazine derivatives.
Caption: General workflow for the synthesis of fused heterocycles.
Visualization of Synthetic Pathways
The strategic use of this compound as a synthetic building block can be visualized as a branching point for the creation of a diverse library of compounds.
Caption: Synthetic utility of the target compound.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its multiple reactive sites allow for the facile introduction of molecular diversity, making it an ideal scaffold for the construction of compound libraries for drug discovery. While the current literature provides a solid foundation for its use, further exploration of its reactivity, particularly in the development of novel multicomponent and domino reactions, will undoubtedly unlock its full potential as a powerful tool in the synthetic chemist's arsenal. The development of stereoselective transformations involving this chiral-at-nitrogen synthon also presents an exciting avenue for future research.
References
- Nasser, R. M. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
-
ChemBK. (2024). 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. CA2493275C - Processes for the preparation of triazinone derivatives - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate in Fragment-Based Drug Discovery
Introduction: The Strategic Value of Small Scaffolds in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds (typically 150–300 Da) that bind with low affinity to a biological target.[2] These "fragments" serve as highly efficient starting points for medicinal chemistry optimization, as they form high-quality interactions with the target protein.[3] The subsequent process of growing, linking, or merging these fragments allows for the rational design of potent and selective drug candidates.[4] This guide provides a detailed overview and experimental protocols for the application of a promising, yet underexplored fragment, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, in FBDD campaigns.
The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, found in a variety of biologically active compounds, including kinase inhibitors.[5] This suggests that fragments containing this moiety are well-suited to interact with ATP binding sites and other key protein pockets. The specific substitution pattern of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, featuring both hydrogen bond donors and acceptors, provides a rich pharmacophore in a compact form. Furthermore, its formulation as an acetate salt is a critical feature, as high aqueous solubility is paramount for the success of biophysical screening methods used in FBDD, which often require millimolar concentrations of the fragments.[3][6][7][8] Poor solubility can lead to compound precipitation, generating false negatives and unreliable data.[7]
Physicochemical Properties of this compound
A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three" and ensure its utility in screening campaigns. While detailed experimental data for this specific molecule is not extensively published, we can infer its properties based on its structure and the known characteristics of similar compounds.
| Property | Predicted Value/Characteristic | Rationale & Importance in FBDD |
| Molecular Weight | ~202.19 g/mol (as acetate salt) | Falls well within the recommended range for fragments (<300 Da), allowing for significant scope for molecular weight increases during optimization.[2] |
| Hydrogen Bond Donors | 3 (two amino groups, one ring NH) | Provides multiple points for directed interactions within a protein binding site, a key feature for establishing initial binding. |
| Hydrogen Bond Acceptors | 4 (three ring nitrogens, one carbonyl oxygen) | Complements the hydrogen bond donor capacity, enabling a versatile interaction profile with target proteins. |
| Aqueous Solubility | High | The acetate salt form significantly enhances aqueous solubility, which is critical for preparing high-concentration stock solutions for biophysical screening methods like X-ray crystallography and NMR.[3][6][7] |
| Chemical Tractability | High | The primary amino groups and the triazine ring offer multiple, synthetically accessible vectors for chemical modification and fragment evolution.[9][10] |
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow, highlighting the key stages from initial screening to lead optimization where our fragment of interest would be applied.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
The following are detailed protocols for the primary screening of this compound against a hypothetical protein target (e.g., a protein kinase).
Protocol 1: Primary Screening by X-ray Crystallography
X-ray crystallography is a powerful primary screening method in FBDD as it directly provides a three-dimensional view of the fragment binding to the target, revealing the binding site and orientation, which is invaluable for subsequent structure-based design.[11][12]
Objective: To identify if and how this compound binds to the target protein by soaking the fragment into pre-formed protein crystals.
Materials:
-
Target protein crystals, cryo-protected.
-
Cryo-protectant solution (e.g., 25% glycerol in mother liquor).
-
Mother liquor (the solution in which the crystals were grown).
-
Liquid nitrogen.
-
Crystal mounting loops.
Methodology:
-
Fragment Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in deionized water. The acetate salt form should ensure ready dissolution.
-
Prepare the final soaking solution by diluting the stock solution into the cryo-protectant solution to a final fragment concentration of 10-50 mM. The high concentration is necessary to ensure sufficient occupancy for weakly binding fragments.[12]
-
-
Crystal Soaking:
-
Using a crystal mounting loop, carefully transfer a protein crystal from its growth drop into a 2 µL drop of the fragment-containing soaking solution.
-
Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal soaking time should be determined empirically.
-
-
Cryo-cooling:
-
After soaking, retrieve the crystal using the mounting loop and immediately plunge it into liquid nitrogen to flash-cool it. This prevents ice crystal formation and preserves the crystal lattice.
-
-
Data Collection and Analysis:
-
Mount the frozen crystal on a goniometer in an X-ray beamline.
-
Collect a complete diffraction dataset.
-
Process the data and solve the structure by molecular replacement using a previously determined apo-protein structure.
-
Carefully analyze the resulting electron density maps for evidence of the bound fragment. The presence of unexplained positive density in a binding pocket corresponding to the shape of the fragment indicates a hit.
-
Protocol 2: Primary Screening and Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another highly effective technique for fragment screening. Ligand-observe methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for identifying weak binders.[16][17]
Objective: To detect the binding of this compound to the target protein in solution.
Materials:
-
Target protein, highly pure and concentrated (e.g., 10-50 µM).
-
This compound.
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
NMR spectrometer (≥500 MHz) equipped with a cryoprobe.[16]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fragment at 100 mM in the NMR buffer.
-
Prepare the final NMR sample containing the target protein (e.g., 20 µM) and the fragment at a much higher concentration (e.g., 2 mM) in a total volume of 500 µL of NMR buffer.
-
-
Acquisition of STD-NMR Spectra:
-
Acquire a reference ¹H NMR spectrum of the sample.
-
Set up the STD experiment. This involves selectively saturating a region of the protein's proton spectrum where no ligand signals are present (on-resonance irradiation, e.g., at -1 ppm) and a region far from any protein or ligand signals (off-resonance irradiation, e.g., at 40 ppm).
-
The on-resonance irradiation will saturate the protein's protons. If the fragment binds, this saturation will be transferred to the fragment's protons.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein, thus confirming binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately involved in the binding interaction (the binding epitope).
-
From Hit to Lead: The Path Forward
Upon successful identification of this compound as a binder, the real power of FBDD comes into play. The structural information obtained from X-ray crystallography or epitope mapping from NMR provides a roadmap for the rational elaboration of this initial hit.[4][18]
Caption: Iterative cycle of hit-to-lead optimization in FBDD.
Medicinal chemists can use this structural information to design and synthesize new analogs. For instance, the aminomethyl group could be extended to reach into an adjacent sub-pocket of the binding site, or the amino group on the triazine ring could be modified to form additional hydrogen bonds. Each new compound would then be tested to build a Structure-Activity Relationship (SAR), guiding the project toward a potent and selective lead compound.
Conclusion
This compound represents a high-potential fragment for FBDD campaigns. Its combination of a biologically relevant triazine scaffold, multiple points for hydrogen bonding, and, crucially, high aqueous solubility, makes it an ideal candidate for screening against a wide range of protein targets. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the utility of this and similar fragments in their own drug discovery programs, ultimately accelerating the journey from a simple fragment to a potential therapeutic.
References
-
International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. [Link]
-
Frontiers in Molecular Biosciences. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
-
Journal of Medicinal Chemistry. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. [Link]
-
RSC Medicinal Chemistry. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]
-
PubMed. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
-
ResearchGate. (2024). Fragment-based drug discovery: A graphical review. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
-
Various Authors. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
-
National Institutes of Health. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. [Link]
-
Biomedical & Pharmacology Journal. (2020). The Importance of Solubility for New Drug Molecules. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
-
National Institutes of Health. (2014). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
National Institutes of Health. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. [Link]
-
National Institutes of Health. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]
-
MDPI. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]
-
National Institutes of Health. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. [Link]
-
MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][16]triazin-7(6H)-ones and Derivatives. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part I. [Link]
-
PubMed. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 12. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. 1353100-80-7|this compound|BLD Pharm [bldpharm.com]
- 15. 1353100-80-7 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one acetate 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one acetate - CAS Database [chemnet.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with 1,2,4-Triazinone Compounds in Animal Models
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 1,2,4-triazinone compounds. The protocols and methodologies detailed herein are grounded in established scientific principles and best practices to ensure data integrity, reproducibility, and translational relevance.
Introduction to 1,2,4-Triazinone Compounds: A Scaffold of Diverse Therapeutic Potential
The 1,2,4-triazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1] Derivatives of this versatile nucleus have demonstrated promising efficacy in various therapeutic areas, including oncology, neuropharmacology, and immunology.[2][3] The biological activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. For instance, certain 1,2,4-triazinone derivatives have been shown to induce apoptosis in cancer cells, inhibit inflammatory mediators, and modulate neurotransmitter systems.[4][5][6]
The successful translation of promising in vitro findings to clinical applications hinges on rigorous preclinical evaluation in relevant animal models. This guide provides a framework for conducting such studies, with a focus on establishing proof-of-concept, elucidating mechanisms of action, and characterizing pharmacokinetic and safety profiles.
Foundational Considerations for In Vivo Studies
Drug Formulation: Ensuring Bioavailability and Stability
The formulation of 1,2,4-triazinone compounds for in vivo administration is a critical step that can significantly impact study outcomes. Many heterocyclic compounds exhibit poor aqueous solubility, necessitating the use of appropriate vehicles to ensure adequate bioavailability.
Table 1: Common Vehicles for Oral Administration of Poorly Soluble Compounds in Rodents
| Vehicle System | Composition | Suitability and Considerations |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Commonly used and generally well-tolerated. May require a surfactant like 0.1-0.2% Tween® 80 to improve wettability and prevent aggregation. |
| Oil-based Solution | Corn oil, sesame oil, or peanut oil | Suitable for lipophilic compounds. Can be administered by oral gavage. Potential for altered absorption kinetics.[7] |
| Cyclodextrin Solution | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Can enhance the solubility of poorly soluble compounds. Potential for gastrointestinal side effects at high concentrations.[8] |
Protocol 1: Preparation of a 1,2,4-Triazinone Suspension for Oral Gavage
-
Materials: 1,2,4-triazinone compound, 0.5% (w/v) Methylcellulose (MC) in sterile water, sterile mortar and pestle, magnetic stirrer and stir bar, sterile vehicle.
-
Procedure:
-
Weigh the required amount of the 1,2,4-triazinone compound based on the desired dose and the number of animals.
-
Levigate the compound in a sterile mortar and pestle to a fine powder to improve particle size distribution.
-
Gradually add a small volume of the 0.5% MC vehicle to the powder and triturate to form a smooth paste.
-
Transfer the paste to a sterile beaker containing the remaining volume of the vehicle.
-
Stir the suspension continuously using a magnetic stirrer at room temperature for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain gentle stirring during the dosing procedure to prevent settling of the compound.
-
Route of Administration: Targeting the Site of Action
The choice of administration route depends on the physicochemical properties of the compound, the target organ, and the desired pharmacokinetic profile.
-
Oral (p.o.): The most common and physiologically relevant route for many indications. Oral gavage ensures accurate dosing.[9] Voluntary oral administration in a palatable jelly can reduce stress.[10]
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, leading to rapid absorption and higher bioavailability.
-
Subcutaneous (s.c.): Provides slower and more sustained absorption compared to i.p. or i.v. routes.[5]
-
Intravenous (i.v.): Ensures 100% bioavailability and is used for determining absolute bioavailability and for compounds with poor oral absorption.
Preclinical Efficacy Models
The selection of an appropriate animal model is paramount for evaluating the therapeutic potential of 1,2,4-triazinone compounds. The choice of model should be guided by the intended clinical indication.
Models for Antidepressant and Anxiolytic Activity
Protocol 2: Forced Swim Test (FST) in Mice [2][11]
-
Apparatus: A transparent cylinder (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer the 1,2,4-triazinone compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session using a video camera.
-
An observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.
-
After the test, remove the mice, dry them with a towel, and place them in a warm, dry cage.
-
-
Data Analysis: Compare the mean immobility time between the treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).[12][13] A significant decrease in immobility time suggests an antidepressant-like effect.
Protocol 3: Tail Suspension Test (TST) in Mice [14][15]
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
Administer the test compound or vehicle.
-
Suspend each mouse by its tail using adhesive tape, ensuring the tape is securely attached approximately 1 cm from the tip of the tail.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility, defined as the absence of any movement, during the test period.
-
-
Data Analysis: Analyze the data similarly to the FST. A reduction in immobility is indicative of an antidepressant-like effect.[16]
Models for Anti-inflammatory and Analgesic Activity
Protocol 4: Carrageenan-Induced Paw Edema in Rats [17][18]
-
Procedure:
-
Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the 1,2,4-triazinone compound or vehicle (e.g., i.p. or p.o.).
-
After a specified pre-treatment time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[19]
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Protocol 5: Acetic Acid-Induced Writhing Test in Mice [3][20]
-
Procedure:
-
Administer the test compound or vehicle.
-
After the pre-treatment period, inject 0.1 mL/10 g of 0.7% acetic acid solution intraperitoneally.[21]
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-30 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group. A significant decrease in the number of writhes suggests analgesic activity.[22]
Protocol 6: Hot Plate Test in Mice [23][24]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[12]
-
Procedure:
-
Determine the baseline latency to a pain response (e.g., paw licking, jumping) for each mouse before treatment.
-
Administer the test compound or vehicle.
-
At various time points after treatment, place the mouse on the hot plate and record the latency to the first pain response. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[25]
-
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in the latency to respond indicates a centrally mediated analgesic effect.[26][27]
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization
Understanding the relationship between drug exposure (PK) and pharmacological effect (PD) is crucial for optimizing dosing regimens and predicting clinical efficacy.[5][16]
Diagram 1: Integrated PK/PD Study Workflow
Caption: Workflow for an integrated PK/PD study.
Protocol 7: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer the 1,2,4-triazinone compound via the desired route (e.g., a single oral dose and a single intravenous dose in separate groups to determine oral bioavailability).
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[27][28]
-
Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, tumor, liver) for drug concentration analysis.
-
Sample Analysis: Quantify the concentration of the 1,2,4-triazinone compound in plasma and tissue homogenates using a validated LC-MS/MS method.[20]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using non-compartmental analysis.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (total drug exposure) |
| t1/2 | Elimination half-life |
| F (%) | Oral bioavailability |
Toxicity and Safety Assessment
Preclinical safety evaluation is essential to identify potential adverse effects and determine a safe therapeutic window.
Protocol 8: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure) [29]
-
Animal Model: Typically female rats are used as they are often slightly more sensitive.
-
Procedure:
-
A sighting study is performed to determine the appropriate starting dose.
-
In the main study, groups of animals are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals are administered a single oral dose of the test compound.
-
Observe the animals closely for clinical signs of toxicity and mortality for at least 14 days.
-
Record body weight changes and perform gross necropsy at the end of the study.
-
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) and to determine the maximum tolerated dose (MTD).
In Vivo Mechanism of Action Studies
Elucidating the mechanism of action in a living system provides crucial validation for the therapeutic hypothesis.
Diagram 2: Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis pathways.
Protocol 9: Immunohistochemistry (IHC) for Cleaved Caspase-3 in Tumor Xenografts [11][24]
-
Tissue Preparation:
-
Euthanize tumor-bearing mice at the end of the treatment period.
-
Excise tumors and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Visualize the slides under a microscope.
-
Quantify the percentage of cleaved caspase-3 positive cells (indicating apoptosis) in different treatment groups.
-
Protocol 10: Measurement of Inflammatory Cytokines in Paw Tissue [14][30]
-
Tissue Collection: At a relevant time point after carrageenan injection (e.g., 3-6 hours), euthanize the rats and collect the inflamed paw tissue.
-
Tissue Homogenization: Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Cytokine Quantification:
-
Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group. A significant reduction in pro-inflammatory cytokine levels would support an anti-inflammatory mechanism of action.
Conclusion
The successful preclinical development of 1,2,4-triazinone compounds requires a well-designed and rigorously executed series of in vivo studies. The protocols and guidelines presented in this document provide a solid foundation for researchers to evaluate the efficacy, safety, and mechanism of action of these promising therapeutic agents. By adhering to these principles, the scientific community can advance the development of novel 1,2,4-triazinone-based medicines for a range of human diseases.
References
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Methods in molecular biology (Clifton, N.J.), 533, 109–124.
- Cryan, J. F., & Holmes, A. (2005). The tail suspension test.
- Gao, C., Liu, M., Chen, J., & Zhang, Y. (2019). The acetic acid-induced writhing test: A reliable method to evaluate peripheral analgesics. Journal of Pharmacological and Toxicological Methods, 99, 106599.
- Hargreaves, K., Dubner, R., Brown, F., Flores, C., & Joris, J. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77–88.
- Hunskaar, S., & Hole, K. (1987).
-
Kunchami, G., Boonyarat, C., & Bhornprom, A. (2020). A modified inflammatory pain model to study the analgesic effect in mice. Journal of visualized experiments : JoVE, (165). [Link]
-
Luszczki, J. J. (2009). The forced swim test in mice: a valuable tool in drug discovery for high-throughput screening of prospective antidepressant compounds. Journal of visualized experiments : JoVE, (23), 1149. [Link]
- Makhlouf, A. A., & Maklad, Y. A. (2004). Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. Arzneimittel-Forschung, 54(1), 42–49.
-
More, P., & Choi, D. K. (2015). The tail suspension test: a new method for screening antidepressants in mice. Journal of visualized experiments : JoVE, (100), e52781. [Link]
- Mordarski, M., Wieczorek, J., Fiszer, L., Nantka-Namirski, P., & Rykowski, A. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum immunologiae et therapiae experimentalis, 28(5), 717–725.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]
-
Ohmori, K., Kida, K., & Miyamoto, T. (2004). Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 53(11), 585–591. [Link]
- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338. [Link]
- Ren, K., & Dubner, R. (2002). The hot plate test. Current protocols in neuroscience, Chapter 8, Unit 8.9.
-
Saha, A., & Sharma, M. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 44(5), 575–579. [Link]
- Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van Olst, M., Ambudkar, S. V., & Iqbal, J. (2012). Synthesis of novel 1,2,4-triazine-benzimidazole derivatives as potent anticancer agents. European journal of medicinal chemistry, 55, 1–10.
- Singh, S., & Kumar, Y. (2017). LC-MS/MS for Drug and Metabolite Quantitation in Biological Samples. In Mass Spectrometry in Drug Discovery and Development (pp. 143-169). Springer, New York, NY.
- Tamanaha, A. C., & Cunha, T. M. (2017). The hot plate test in mice. Bio-protocol, 7(12), e2324.
- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of pharmacology and experimental therapeutics, 166(1), 96–103.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
- Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). The Journal of pharmacology and experimental therapeutics, 80(3), 300–307.
-
Yin, W., Wang, Z. J., & Luo, J. (2016). Measurement of inflammatory cytokines in rat paw tissue. Bio-protocol, 6(21), e1973. [Link]
-
Zhang, Y., & Li, H. (2010). Method for voluntary oral administration of drugs in mice. STAR protocols, 1(2), 100057. [Link]
- Zimmermann, M. (1983). Ethical guidelines for investigations of experimental pain in conscious animals. Pain, 16(2), 109–110.
-
Zuo, F., Nakamura, M., & Strittmatter, S. M. (2002). The hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 113(1), 87–93. [Link]
- Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23.
- Stanton, H. C. (1983). Acute oral toxicity of selected flavor chemicals. Food and chemical toxicology, 21(6), 775-779.
-
Wang, R., & White, H. S. (2014). A convenient strategy for quantitative determination of drug concentrations in tissue homogenates using a liquid chromatography/tandem mass spectrometry assay for plasma samples. Journal of pharmaceutical and biomedical analysis, 98, 34-40. [Link]
- Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
-
Bressenot, A., Salleron, J., & Chevaux, J. B. (2009). Assessment of apoptosis by immunohistochemistry to active caspase-3, active caspase-7, or cleaved PARP in monolayer cells, spheroid, and subcutaneous xenografts of human carcinoma. The journal of histochemistry and cytochemistry, 57(4), 289-300. [Link]
- Cunha, T. M., Verri, W. A., Jr, Schivo, I. R., Poole, S., Parada, C. A., & Ferreira, S. H. (2008). The role of the sympathetic nervous system in carrageenan-induced paw oedema in the rat. British journal of pharmacology, 154(4), 844–851.
- de la Peña, J. B., Kim, B., Lee, H. L., & Cheong, J. H. (2018). Statistical analysis of the forced swim test data: A practical guide. Behavioral and brain functions, 14(1), 1-8.
- Gene, R. M., Segura, L., Adzet, T., Marin, E., & Iglesias, J. (1998). The writhing test: a model of visceral pain?. Journal of pharmacological and toxicological methods, 39(1), 1-5.
-
Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2007). Cytokine profiles during carrageenan-induced inflammatory hyperalgesia in rat muscle and hind paw. The journal of pain, 8(2), 127-136. [Link]
- Scholz, J., & Woolf, C. J. (2002). Can we conquer pain?.
-
Hemmings, S. J., & Song, E. (2007). Drawing blood from rats through the saphenous vein and by cardiac puncture. Journal of visualized experiments : JoVE, (7), 276. [Link]
-
Carlsson, K. C., & Jönsson, M. (2014). In vivo bioluminescence imaging of nuclear factor kappaB activation: a valuable model for studying inflammatory and oxidative stress in live mice. Methods in molecular biology (Clifton, N.J.), 1098, 101–111. [Link]
- Luo, Y., & Prestwich, G. D. (2001). In vivo detection of apoptosis. Apoptosis, 6(3), 131-139.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Journal of pharmacological and toxicological methods, 68(3), 325-332.
- Gould, J. C., & Reeve, H. L. (2010). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation.
-
Moser, V. C. (2011). Effect of vehicles on the functional observational battery by oral gavage administration in Wistar rats and need for historical control data. Indian journal of pharmaceutical sciences, 73(5), 499–506. [Link]
- Egan, K. L., & Crumb, W. J. (2015). Bioanalytical analysis of small-molecule drugs and metabolites in physiological samples by LC–MS, Part 2. LCGC North America, 33(8), 564-571.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of pharmacology and experimental therapeutics, 107(3), 385–393.
- Menéndez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of neuroscience methods, 112(2), 147–153.
- Tse, K., & Her, C. (2018). In vivo PK/PD.
-
Tuttle, A. H., & Jones, A. D. (2015). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 138, 73-79. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative strategies in in vivo apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Future of Biomarkers in Veterinary Medicine: Emerging Approaches and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. PK/PD studies | Oncodesign Services [oncodesign-services.com]
- 11. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine profiles during carrageenan-induced inflammatory hyperalgesia in rat muscle and hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biomarker Discovery in Animal Health and Disease: The Application of Post-Genomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives [frontiersin.org]
- 22. youtube.com [youtube.com]
- 23. Apoptosis | Abcam [abcam.com]
- 24. Immunohistochemical localization of caspase-3, caspase-9 and Bax in U87 glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Hot plate test - Wikipedia [en.wikipedia.org]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 30. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solution Stability of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate
Welcome to the technical support resource for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (CAS No: 1353100-80-7).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound in solution. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: What are the initial signs of degradation in my solution?
A: Visual indicators can include a change in color (e.g., yellowing) or the appearance of turbidity/precipitate. Analytically, the primary indicators are a decrease in the peak area of the parent compound and the appearance of new peaks in your chromatogram (e.g., using HPLC) over time.[2]
Q2: What is a good general-purpose starting buffer for this compound?
A: For initial studies, a buffer system that provides pH control in the near-neutral range (pH 6.0-7.5) is recommended, as triazine derivatives can be susceptible to hydrolysis at acidic or alkaline extremes.[3][4] Consider using buffers like phosphate-buffered saline (PBS) or HEPES. However, be aware that buffer components can sometimes interact with the analyte; a buffer screening study is recommended for formulation development.
Q3: What are the recommended short-term and long-term storage conditions for a stock solution?
A: For short-term storage (hours to a few days), solutions should be kept refrigerated at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: My compound appears to be degrading even in a neutral buffer. What could be the cause?
A: If pH-related hydrolysis is controlled, other potential degradation pathways include oxidation and photodecomposition. The presence of two primary amine groups makes the molecule potentially susceptible to oxidative degradation. Ensure your solvents are de-gassed, and consider working under an inert atmosphere (e.g., nitrogen or argon). Protect your solutions from light by using amber vials or covering them with foil.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific stability challenges.
Guide 1: Diagnosing and Controlling pH-Dependent Instability
The molecular structure, containing two basic amine groups and a triazinone ring, makes its stability highly dependent on the solution's pH.[5] Triazine rings can undergo hydrolytic degradation, with the rate being significantly influenced by pH.[3][6][7]
The Problem: You observe a rapid loss of the parent compound, and the rate of loss changes when you alter the pH of your medium.
Causality: At low pH, the amine groups will be protonated, which can influence the electronic properties of the triazine ring, potentially making it more susceptible to nucleophilic attack by water (hydrolysis). At high pH, hydroxide ions can directly catalyze the cleavage of the triazinone ring.[7]
Troubleshooting Workflow: pH Optimization
Caption: Simplified pathway for oxidative degradation of amine groups.
Mitigation Strategies
-
Deoxygenate Buffers: Before adding the compound, sparge all aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Water/Reagents: Utilize water (e.g., Milli-Q) and high-purity buffer components to minimize trace metal contamination.
-
Incorporate Antioxidants: For formulations where it is permissible, add a small amount of an antioxidant.
-
Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.
-
Methionine: Can act as a scavenger for reactive oxygen species.
-
-
Add a Chelating Agent: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions. [8]5. Protect from Light: Always handle and store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.
Section 3: Key Experimental Protocols
A robust stability assessment relies on a well-designed experimental plan. A forced degradation study is an essential tool for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method. [9][10]
Protocol: Forced Degradation Study
This study exposes the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. [10]
-
Objective: To generate likely degradation products and validate the analytical method's ability to separate them from the parent peak.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution to the stress conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the active ingredient.
-
For acid and base hydrolysis, neutralize the samples before HPLC analysis. * Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS). [2][11]
Table 2: Typical Conditions for a Forced Degradation StudyStress Condition Reagent/Condition Typical Duration Rationale Acid Hydrolysis 0.1 M HCl 2-8 hours at 60°C Tests for susceptibility to acid-catalyzed degradation. [9] Base Hydrolysis 0.1 M NaOH 1-4 hours at RT Tests for susceptibility to base-catalyzed degradation. [9] Oxidation 3% H₂O₂ 24 hours at RT Simulates oxidative stress. [10] Thermal Degradation 80°C in solution 48 hours Assesses intrinsic thermal stability. Photostability ICH Q1B light exposure As per guidelines Determines sensitivity to light.
-
Protocol: Generic Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation. [11][12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute more hydrophobic degradants. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks generated during the forced degradation study.
References
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Miller, M. P., et al. (2025, June 1). Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide.
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Perkins, J. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
- Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides?.
- Journal of Applied Pharmaceutical Science. (2025, August 10).
- Liu, S. (2026, January 2). What are the uses of organic amine mixtures in the pharmaceutical industry?.
- Oklahoma State University Extension. (n.d.). How Does Soil pH Impact Herbicides?
- Manuchehri, M., & Arnall, B. (2018, July 12). How Does Soil pH Impact Herbicides?. No-Till Farmer.
- Parekh, N. R., et al. (1994). Rapid degradation of the triazinone herbicide metamitron by a Rhodococcus sp. isolated from treated soil. Journal of Applied Bacteriology, 77(5), 467-75.
- Shapir, N., et al. (n.d.). Evolution of Catabolic Pathways: Genomic Insights into Microbial s-Triazine Metabolism.
- Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry.
- Consensus. (n.d.).
- Google Patents. (n.d.).
- Helling, C. S. (n.d.). Disappearance of s-Triazines as Affected by Soil pH Using a Balance-Sheet Approach.
- MedCrave online. (2016, December 14).
- Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
- RJPT. (n.d.).
- PharmaInfo. (n.d.).
- ACS Publications. (n.d.). Degradation of the triazinone herbicide metamitron by Arthrobacter spec. DSM 20369. Journal of Agricultural and Food Chemistry.
- Echemi. (n.d.). 3-AMino-6-(aMinoMethyl)-1,2,4-triazin-5(4H)
- Sigma-Aldrich. (n.d.). 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)
- ResearchGate. (2025, August 6). Amine buffers for pH control.
- MSU Extension. (2008, March 18).
- Crane, T. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Department of Chemistry.
-
National Institutes of Health. (n.d.). The activity of pyrazolo[4,3-e]t[2][11][13]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][11][13]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC.
- National Institutes of Health. (2025, March 12).
- ResearchGate. (2014, September 14). What is the stability of carboxyl and amine groups on carboxylated and aminated nanoparticles in a medium like PBS?.
- National Institutes of Health. (n.d.).
- BASF. (2018, May 24). Stabilizing Amorphous Drugs. YouTube.
- BLDpharm. (n.d.). 155499-44-8|3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one.
- PubMed. (2018, August 5). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line.
- ResearchGate. (2019, March 7). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Scholars Research Library. (n.d.). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity.
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
- Georganics. (n.d.). 3-Amino-1,2,4-triazine.
- ResearchGate. (n.d.).
- Astro Research. (n.d.). 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)
Sources
- 1. echemi.com [echemi.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. no-tillfarmer.com [no-tillfarmer.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. extension.okstate.edu [extension.okstate.edu]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. additive-chem.com [additive-chem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmainfo.in [pharmainfo.in]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. hovione.com [hovione.com]
Technical Support Center: Navigating the Synthesis of 1,2,4-Triazinones
Welcome to the Technical Support Center for 1,2,4-triazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide protocols but to also illuminate the chemical principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses some of the initial queries you might have before delving into more complex troubleshooting scenarios.
Q1: What are the most common synthetic routes to 1,2,4-triazinones?
A: The versatility of the 1,2,4-triazinone core lends itself to several synthetic strategies. The most prevalent method involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide or a related derivative like semicarbazide or thiosemicarbazide.[1] Another widely used approach is the reaction of α-keto acids with thiosemicarbazides.[2] More contemporary methods include domino annulation reactions and strategies exploiting diazadiene and N-isocyanate intermediates.[3]
Q2: I'm seeing a very low yield in my reaction. What are the first things I should check?
A: Low yields can be frustrating, but a systematic approach can often pinpoint the issue. Start by verifying the purity of your starting materials, as impurities can lead to unwanted side reactions. Next, scrutinize your reaction conditions. Inadequate temperature, incorrect solvent polarity, or a non-optimal pH can all significantly hamper your yield. Finally, consider the possibility of product decomposition during workup and purification, a common pitfall that is addressed in detail in our troubleshooting guides.
Q3: My final product is difficult to purify. What are the likely culprits?
A: Purification challenges often stem from the presence of closely related side products or unreacted starting materials. Common culprits include regioisomers, products of Dimroth rearrangements, or hydrolyzed intermediates. Effective purification often requires a multi-step approach, beginning with a thorough understanding of the potential impurities in your reaction mixture. Our guides on purification strategies will provide you with a comprehensive toolkit to tackle these challenges.
II. Troubleshooting Guides: From Theory to Practice
This section provides detailed troubleshooting guidance for specific, commonly encountered problems in 1,2,4-triazinone synthesis. Each guide is structured to help you understand the root cause of the problem and provides actionable steps for its resolution.
Guide 1: The Challenge of Regioisomers in Reactions with Unsymmetrical Dicarbonyls
Q: My reaction of an unsymmetrical 1,2-dicarbonyl with an amidrazone is yielding a mixture of two products that are nearly impossible to separate by column chromatography. What's happening and how can I achieve a single, pure product?
A: Senior Application Scientist's Insight: You are facing a classic case of regioisomer formation. When an unsymmetrical 1,2-dicarbonyl is used, the initial condensation can occur at either of the two distinct carbonyl groups, leading to two different 1,2,4-triazinone isomers. The ratio of these isomers is dictated by a delicate interplay of steric and electronic factors.
The Underlying Chemistry:
The nucleophilic attack of the terminal nitrogen of the amidrazone on one of the carbonyl carbons is the first committed step. The regioselectivity of this attack is influenced by:
-
Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl will render it more electrophilic and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents near a carbonyl group will sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl.[4]
Troubleshooting Protocol:
| Strategy | Experimental Protocol | Expected Outcome |
| Solvent Optimization | Screen a range of solvents with varying polarities (e.g., toluene, dioxane, ethanol, acetic acid). Start with less polar solvents, as they can sometimes enhance selectivity. | A change in the regioisomeric ratio, potentially favoring one isomer significantly. |
| Temperature Control | Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for an extended period. | Increased selectivity due to the higher activation energy barrier for the formation of the sterically less favored isomer. |
| Catalyst Modification | If using acid catalysis, try switching between protic acids (e.g., acetic acid, p-TsOH) and Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). The coordination of the catalyst can alter the electrophilicity of the carbonyls differently. | Altered regioisomeric ratio. |
| Reactant Modification | If possible, introduce a bulky substituent on either the amidrazone or the dicarbonyl to sterically direct the reaction towards a single isomer. | Formation of predominantly one regioisomer. |
| Purification of Isomers | If a mixture is unavoidable, consider semi-preparative HPLC for separation, as it often provides better resolution for closely related isomers than standard column chromatography.[4] | Isolation of pure regioisomers. |
Guide 2: The Dimroth Rearrangement - An Unexpected Isomerization
Q: After my initial product formation, I am observing the appearance of a new, more stable isomer over time, especially during heating or under acidic/basic conditions. What is this side reaction, and how can I prevent it?
A: Senior Application Scientist's Insight: You are likely observing a Dimroth rearrangement, a common isomerization in nitrogen-containing heterocycles where endocyclic and exocyclic heteroatoms exchange positions.[5] In the context of 1,2,4-triazines, this can lead to a thermodynamically more stable, yet undesired, isomer.
The Underlying Chemistry:
The Dimroth rearrangement is typically catalyzed by acid or base and proceeds through a ring-opening/ring-closure mechanism.[5][6] The rate of this rearrangement is influenced by several factors:
-
Substituents: Electron-withdrawing groups on the triazine ring can facilitate the ring-opening step, accelerating the rearrangement. Conversely, bulky substituents may hinder the conformational changes required for ring closure.[6]
-
pH: Both acidic and basic conditions can catalyze the rearrangement, with the optimal pH for the reaction being substrate-dependent.[6]
-
Temperature: Higher temperatures provide the activation energy needed for the rearrangement to occur.
Preventative Measures:
| Parameter | Recommended Action | Rationale |
| pH Control | Maintain a neutral pH during workup and purification. If acidic or basic conditions are unavoidable, use the mildest reagents possible and minimize reaction time.[4] | To avoid catalysis of the rearrangement. |
| Temperature | Avoid excessive heating. If the reaction requires elevated temperatures, carefully monitor the reaction progress to minimize the formation of the rearranged product. Use the lowest effective temperature for purification steps like recrystallization. | To limit the thermal energy available for overcoming the activation barrier of the rearrangement. |
| Substituent Choice | If your synthetic design allows, consider the electronic nature of the substituents on the triazine ring. Less electron-withdrawing groups may slow down the rearrangement. | To disfavor the initial ring-opening step of the rearrangement. |
Guide 3: Hydrolysis - The Unseen Product Killer
Q: My reaction yield is significantly lower than expected, and I'm observing a complex mixture of polar impurities. Could my product be decomposing?
A: Senior Application Scientist's Insight: It is highly probable that your 1,2,4-triazinone is undergoing hydrolysis. The triazine ring can be susceptible to cleavage by water, especially under non-neutral pH conditions and at elevated temperatures.[4] This leads to a variety of degradation products and a significant loss of your desired compound.
The Underlying Chemistry:
The C=N bonds within the 1,2,4-triazinone ring are susceptible to nucleophilic attack by water. This process is often catalyzed by acids, which protonate a ring nitrogen and activate the ring towards nucleophilic attack, or by bases, which generate the more nucleophilic hydroxide ion. The stability of the triazinone ring is highly dependent on its substituents; electron-withdrawing groups can increase its susceptibility to hydrolysis.[4]
Strategies for Preventing Hydrolysis:
| Stage | Action | Detailed Protocol |
| Reaction | Use anhydrous solvents and reagents. | Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure all glassware is oven-dried before use. Run the reaction under an inert atmosphere (N₂ or Ar) if particularly sensitive. |
| Workup | Maintain a neutral pH. | Use a buffered aqueous solution for quenching if necessary. If an acid or base wash is required, perform it quickly and at a low temperature. |
| Purification | Avoid excessive heating and prolonged exposure to protic solvents. | When performing recrystallization, use the minimum amount of hot solvent and cool the solution promptly. For chromatography, choose a less polar, aprotic eluent system if possible. |
| Storage | Store the purified product in a cool, dry, and dark place. | Use a desiccator for storage to protect from atmospheric moisture. |
III. Spectroscopic Identification of Common Impurities
A crucial aspect of troubleshooting is the ability to identify the unwanted products in your reaction mixture. This table provides a guide to the expected spectroscopic signatures of common impurities.
| Impurity | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spectrometry |
| Unreacted Dicarbonyl | Signals corresponding to the specific dicarbonyl starting material. | Characteristic carbonyl signals (typically >180 ppm). | Strong C=O stretch (1680-1720). | M⁺ corresponding to the starting material. |
| Unreacted Amidrazone/Semicarbazide | Broad NH and NH₂ signals. | Signals corresponding to the specific starting material. | N-H stretches (3200-3400). | M⁺ corresponding to the starting material. |
| Regioisomer | Similar but distinct chemical shifts for protons on and near the triazinone ring compared to the desired product. | Small but measurable differences in chemical shifts for the ring carbons. | Very similar to the desired product, often indistinguishable. | Same M⁺ as the desired product, but may have a different fragmentation pattern. |
| Dimroth Rearrangement Product | Significant changes in the chemical shifts of protons on the heterocyclic ring due to the altered electronic environment. | Different chemical shifts for the ring carbons. | May show subtle differences in the fingerprint region. | Same M⁺ as the starting isomer. |
| Hydrolysis Products | Appearance of new signals, often in the aliphatic or aromatic region, depending on the ring fragments. May see broad OH or COOH signals. | Disappearance of triazinone ring carbon signals and appearance of new signals (e.g., carboxylic acid, amide). | Broad O-H stretch (2500-3300) for carboxylic acids. | Fragments corresponding to the cleaved ring portions. |
For a detailed workflow on the spectroscopic characterization of a 1,2,4-triazinone, refer to established protocols.[7]
IV. References
-
J.A. Joule, K. Mills. Heterocyclic Chemistry. 5th ed. Wiley-Blackwell; 2010.
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. [Link]
-
Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Dimroth rearrangement. Wikipedia. [Link]
-
1,2,4-Triazine and triazole derivatives from α-keto acids and thiosemicarbazides. Chemistry of Heterocyclic Compounds. [Link]
-
3-Substituted Benzo[e][6][8][9]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry. [Link]
-
Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. [Link]
-
Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. [Link]
-
The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. The Journal of Organic Chemistry. [Link]
-
Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][6][8][9]triazines. Molecules. [Link]
-
Amidrazones in the Synthesis of 1H-1,2,4-Triazoles. Zeitschrift für Naturforschung B. [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry. [Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules. [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Decomposition of 1,2,3-benzotriazin-4(3H)-ones in the presence of reactive methylene systems. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Triazines and related products. Part XI. Dimroth rearrangements of 3-substituted 3,4-dihydro-4-imino-1,2,3-benzotriazines in acetic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of 1,2,4-Triazinone Compounds in Experimental Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the hydrolytic instability of the 1,2,4-triazinone ring. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, you will find in-depth scientific explanations, practical troubleshooting advice, and detailed protocols to help you design robust assays and ensure the reliability of your experimental data.
The 1,2,4-triazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] However, the inherent reactivity of this ring system can also be its Achilles' heel, making it susceptible to hydrolysis under common experimental conditions. This degradation can lead to a loss of biological activity, the formation of interfering byproducts, and ultimately, the misinterpretation of assay results.
This guide provides you with the expertise and tools to proactively address and prevent the hydrolysis of your 1,2,4-triazinone-containing compounds, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of 1,2,4-triazinone rings in assays.
Q1: What is the primary mechanism of 1,2,4-triazinone ring hydrolysis?
A1: The 1,2,4-triazinone ring is susceptible to both acid- and base-catalyzed hydrolysis.[2] The specific mechanism and rate of degradation are highly dependent on the pH of the solution and the substitution pattern on the triazinone ring. In acidic conditions, protonation of the ring can make it more susceptible to nucleophilic attack by water.[3] Under basic conditions, the ring can be opened via nucleophilic attack by hydroxide ions.
Q2: How does pH affect the stability of my 1,2,4-triazinone compound?
A2: pH is a critical factor. While some 1,2,4-triazinone parent compounds can be stable over a broad pH range (e.g., pH 1-8 for metamitron), their reduced or substituted analogs can be much more sensitive.[3] For instance, the reduced form of metamitron, 1,6-dihydrometamitron, undergoes rapid hydrolysis at a pH below 3.[3] Generally, extremes in pH, both acidic and basic, should be avoided to minimize hydrolysis. It is crucial to determine the optimal pH stability range for your specific compound.
Q3: Can components of my assay buffer contribute to the degradation of the 1,2,4-triazinone ring?
A3: Yes, buffer components can play a role. Some buffer species can act as nucleophiles and directly participate in the hydrolysis of the triazinone ring. Therefore, the choice of buffer is an important consideration for maintaining compound stability. It is advisable to test the stability of your compound in different buffer systems to identify the most inert option.
Q4: How can I detect if my 1,2,4-triazinone compound is degrading during my assay?
A4: The most reliable way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products, allowing you to quantify the extent of hydrolysis over time.
Q5: Are there any general strategies to improve the stability of 1,2,4-triazinone compounds in assays?
A5: Yes, several strategies can be employed:
-
pH Control: Maintain the assay pH within the optimal stability range for your compound.
-
Temperature Management: Perform assays at the lowest practical temperature to slow down the rate of hydrolysis.
-
Buffer Selection: Choose a buffer system that is known to be non-nucleophilic.
-
Minimize Incubation Times: Keep the time your compound is in an aqueous environment to a minimum.
-
Use of Co-solvents: In some cases, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve stability, but this must be compatible with your assay system.
Troubleshooting Guide: Addressing 1,2,4-Triazinone Instability
This section provides a problem-solution framework for common issues encountered during assays involving 1,2,4-triazinone compounds.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity over time in a cell-based assay. | Hydrolysis of the 1,2,4-triazinone ring in the cell culture medium. | - Perform a time-course stability study of the compound in the assay medium using HPLC or LC-MS.- If degradation is confirmed, consider reducing the incubation time or refreshing the compound-containing medium at set intervals.- Evaluate the stability of the compound at different pH values to determine if adjusting the medium's pH is feasible and beneficial. |
| Inconsistent results between experimental replicates. | Degradation of the compound in stock solutions or during assay setup. | - Prepare fresh stock solutions for each experiment.- Minimize the time the compound is in aqueous solution before being added to the assay.- Ensure consistent timing and temperature across all replicates during assay setup. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of assay samples. | Formation of hydrolysis products. | - Characterize the unexpected peaks using mass spectrometry to confirm if they are degradation products.- If hydrolysis is confirmed, implement the stability-enhancing strategies outlined in the FAQs and Detailed Protocols sections. |
| Precipitation of the compound in the assay buffer. | Poor solubility of the parent compound or its degradation products. | - Assess the solubility of your compound in the chosen assay buffer.- Consider the use of a co-solvent (e.g., up to 1% DMSO) to improve solubility, ensuring it does not interfere with the assay.- Filter the compound solution before use to remove any undissolved particles. |
Detailed Protocols
This section provides step-by-step procedures for assessing and mitigating the hydrolysis of 1,2,4-triazinone compounds.
Protocol 1: Preliminary Stability Assessment of a 1,2,4-Triazinone Compound
This protocol outlines a general method for evaluating the stability of your compound under various pH and temperature conditions.
Materials:
-
Your 1,2,4-triazinone compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve your compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) and consistent across all samples.
-
Incubate Samples: Incubate the test solutions at different temperatures relevant to your experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
Quench the Reaction: If necessary, quench the degradation by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store the samples at a low temperature (e.g., -20°C) until analysis.
-
Analyze by HPLC/LC-MS: Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each condition to determine the rate of degradation.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the general mechanism of acid-catalyzed hydrolysis of a 1,2,4-triazinone ring.
Caption: Acid-catalyzed hydrolysis of the 1,2,4-triazinone ring.
Protocol 2: Buffer Selection for Enhanced Stability
This protocol helps you select an appropriate buffer system to minimize compound degradation.
Materials:
-
Your 1,2,4-triazinone compound
-
A selection of common biological buffers (e.g., Phosphate, Tris, HEPES, MES) at the desired pH
-
HPLC or LC-MS system
Procedure:
-
Prepare Test Solutions: Prepare solutions of your compound in each of the selected buffers at the desired assay concentration.
-
Incubate: Incubate the solutions under your standard assay conditions (temperature and time).
-
Analyze: Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining.
-
Compare: Compare the stability of your compound in each buffer system to identify the one that results in the least degradation.
Workflow for Investigating and Mitigating Hydrolysis
The following diagram outlines a systematic approach to addressing potential hydrolysis issues.
Caption: A systematic workflow for troubleshooting 1,2,4-triazinone instability.
By following the guidance and protocols in this technical support center, you can confidently assess and manage the stability of your 1,2,4-triazinone compounds, leading to more reliable and reproducible experimental outcomes.
References
-
Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879–3885. [Link]
Sources
Technical Support Center: A Researcher's Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
Prepared by the Gemini Application Science Team
Introduction: This guide serves as a critical resource for researchers utilizing 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, hereafter referred to as "Triazine Compound X." Publicly available data on the specific biological targets and off-target profile of Triazine Compound X is limited. Therefore, this document provides a comprehensive framework for rigorously characterizing its activity, validating its on-target effects, and minimizing the risk of misinterpretation due to off-target interactions. Adherence to these principles is essential for generating robust, reproducible, and publishable data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before using Triazine Compound X in a complex cellular assay?
A: The crucial first step is to establish a clear dose-response relationship in your specific experimental system. Off-target effects are frequently observed at higher concentrations.[1] By identifying the minimal concentration that produces the desired on-target effect (the lower part of the sigmoidal curve), you inherently reduce the probability of engaging lower-affinity off-target proteins. An excessively high concentration can lead to misleading results and cellular toxicity.[2]
Q2: What are the essential controls for any experiment involving Triazine Compound X?
A: Every experiment must include a panel of controls to ensure that the observed phenotype is a direct result of modulating the intended target.[3][4][5][6]
-
Vehicle Control: A treatment with the solvent used to dissolve Triazine Compound X (e.g., DMSO) is mandatory to control for any effects of the vehicle itself.[6]
-
Inactive Analog Control: The "gold standard" negative control is a structurally similar but biologically inactive analog of Triazine Compound X. This control helps differentiate the specific pharmacological effects from non-specific chemical or stress-related responses.[1]
-
Genetic Controls: The most definitive validation involves genetics. Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect of Triazine Compound X.[1]
Q3: My cells are showing high levels of toxicity. How do I determine if it's an on-target or off-target effect?
A: This is a common and critical challenge. First, perform a dose-response curve for toxicity and compare it to the dose-response for the desired biological effect. If toxicity only appears at concentrations significantly higher than those required for the intended activity, it may be an off-target effect. Second, use the genetic controls mentioned above. If knocking out the target protein is not toxic, but Triazine Compound X is, this strongly suggests off-target toxicity.
Q4: How can I begin to predict the potential off-targets of Triazine Compound X?
A: While experimental validation is key, computational methods can provide valuable starting points. Ligand-based approaches compare the structure of Triazine Compound X to databases of compounds with known activities, predicting potential off-targets based on structural similarity.[9] Structure-based approaches, if a high-quality model of the compound and potential targets exists, can also be used.[9] These in silico predictions must always be confirmed experimentally.
Part 2: Troubleshooting Guide: Unexpected Results
This section addresses common issues and provides logical workflows for their resolution.
Issue 1: The observed phenotype does not match the known function of the intended target.
-
Underlying Cause: This strongly suggests that a potent off-target effect is dominating the cellular response.[1]
-
Troubleshooting Workflow:
-
Confirm Target Engagement: The first priority is to prove that Triazine Compound X is physically binding to its intended target in your cells at the concentration you are using. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[10][11][12]
-
Perform a Rescue Experiment: If you have a knockout/knockdown cell line for the intended target, re-introducing a wild-type version of the target should rescue the phenotype caused by the compound if the effect is on-target. If the phenotype persists, it is off-target.
-
Broad-Panel Screening: Submit Triazine Compound X for screening against a panel of common off-target classes, such as a kinase panel, to identify unintended interactions.[2]
-
Issue 2: Results with Triazine Compound X are inconsistent across different experiments or cell lines.
-
Underlying Cause: This variability can arise from differences in the expression levels of the on-target or a critical off-target protein between cell lines or even between different passages of the same cell line.
-
Troubleshooting Workflow:
-
Quantify Protein Expression: Use Western blotting or quantitative mass spectrometry to measure the protein levels of your intended target in the different cell lines.
-
Standardize Cell Culture: Ensure all experiments use cells within a consistent and narrow passage number range and that culture conditions (media, density, etc.) are identical.
-
Consider Off-Target Expression: If an off-target has been identified, check its expression level as well. A cell line expressing high levels of an off-target may show a different response.
-
Decision Workflow for Validating a Small Molecule Inhibitor This diagram outlines the logical flow for confirming that an observed cellular phenotype is due to the specific inhibition of the intended target.
Caption: Logic of a CRISPR/Cas9-based rescue experiment.
Part 4: Data Summary & Best Practices
To maintain scientific rigor, it is crucial to systematically document the selectivity of Triazine Compound X. The following table provides a template for summarizing key validation data.
Table 1: Selectivity and Validation Profile for Triazine Compound X
| Parameter | Method | On-Target (Target Y) | Off-Target (Target Z) | Interpretation |
| Biochemical Potency | In vitro activity assay | IC₅₀ = 50 nM | IC₅₀ = 5,000 nM | 100-fold biochemical selectivity. |
| Cellular Potency | Cellular phenotype assay | EC₅₀ = 200 nM | EC₅₀ > 10,000 nM | Good translation from biochemistry to cells. |
| Target Engagement | CETSA (in-cell) | ΔTₘ = +5.2°C | ΔTₘ = +0.3°C | Direct target binding confirmed in cells. |
| Genetic Validation | CRISPR Knockout | Phenotype mimicked | N/A | Confirms target is required for phenotype. |
| Orthogonal Validation | Orthogonal Inhibitor | Phenotype mimicked | N/A | Confirms target class causes phenotype. |
References
- Plescia, C., & Molina, D. M. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 451-470.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(9), 2465–2474.
- Paulini, G., et al. (2021). Searching for inhibitors of human H2S-synthesizing enzymes by orthogonal methods. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1656.
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
- Wang, S., et al. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Journal of Medicinal Chemistry, 63(10), 5073–5094.
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
PatSnap. (2024). How can off-target effects of drugs be minimised? Retrieved from [Link]
- Kaserer, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 513.
- Xiao, T., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0210884.
- Park, J., & De Camilli, P. (2022). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing v1. protocols.io.
- Wu, Y., et al. (2022). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. Cold Spring Harbor Protocols.
- Wang, M., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences, 22(16), 8889.
- Hang, H. C., et al. (2023). Orthogonal Enzyme–Substrate Design Strategy for Discovery of Human Protein Palmitoyltransferase Substrates. Journal of the American Chemical Society, 145(40), 21957–21966.
- Rajalingam, K. (2023). The controls that got out of control: How failed control experiments paved the way to transformative discoveries. EMBO Reports, 24(2), e56693.
- Basudhar, D., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 179(3), 749-763.e25.
-
McGill University. (2018). A near-universal way to measure enzyme inhibition. Newsroom. Retrieved from [Link]
- Ghorab, M. M., et al. (2020). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 25(18), 4110.
-
ResearchHub. (2024). Let's Talk about Experimental Controls. Retrieved from [Link]
- Wollman, R., & Stathopoulos, C. (2020). Why control an experiment?
-
Quora. (n.d.). What is the role of controls in an experiment? Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. Retrieved from [Link]
- Moser, P. (2020). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. Handbook of Experimental Pharmacology, 257, 101-117.
- O'Brien, Z., et al. (2014). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(15), 3535-3539.
- Ghorab, M. M., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(10), 1642.
-
ChemBK. (n.d.). 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why control an experiment? From empiricism, via consciousness, toward Implicate Order - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Triazinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazinone compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to address the common challenge of inconsistent results in biological assays. By understanding the underlying scientific principles and implementing robust experimental practices, you can enhance the reliability and reproducibility of your data.
Introduction: The Challenge of Inconsistency
Triazinone-based compounds are a versatile class of molecules with significant potential in drug discovery, particularly as kinase inhibitors and anticancer agents.[1][2] However, their physicochemical properties can often lead to challenges in biological assays, resulting in data variability that can obscure true biological effects. This guide will walk you through a systematic approach to identifying and resolving the root causes of such inconsistencies.
PART 1: Troubleshooting Guide - A Symptom-Based Approach
Inconsistencies in experimental results can manifest in various ways. This section is structured to help you diagnose the problem based on the symptoms you are observing in your assays.
Symptom 1: High Variability Between Replicates or Experiments
High variability is a common frustration and can stem from multiple sources, ranging from the compound itself to the assay conditions.
Possible Cause 1.1: Compound Precipitation in Assay Medium
Triazinone compounds, particularly those with hydrophobic moieties, often have poor aqueous solubility.[3][4] Even when initially dissolved in a stock solvent like DMSO, they can precipitate when diluted into aqueous assay buffers or cell culture media. This leads to an unknown and variable effective concentration of the compound in your assay.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope after adding the compound. Look for any signs of precipitation, such as crystalline structures or an oily film.
-
Solubility Assessment: Perform a simple solubility test. Prepare dilutions of your compound in the final assay buffer at the highest concentration you plan to use. Incubate for the same duration and at the same temperature as your assay, then centrifuge at high speed (>14,000 x g) for 20 minutes. The absence of a pellet suggests adequate solubility.[5]
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.[6] High solvent concentrations can also lead to compound precipitation or cause cellular stress.[6]
Possible Cause 1.2: Compound Instability
The chemical stability of your triazinone compound in the stock solution or the assay buffer can be a critical factor.
Troubleshooting Steps:
-
Stock Solution Stability:
-
Storage: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.[7][8] While many compounds are stable in DMSO for extended periods, some may degrade.[7][9][10]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions, as this can lead to compound degradation or precipitation.[8][9] Aliquot stock solutions into smaller, single-use volumes.
-
-
Aqueous Buffer Stability: Some triazinone compounds may be unstable in aqueous buffers, undergoing hydrolysis or other forms of degradation over the course of a long incubation period.[6] Consider performing a time-course experiment to see if the compound's effect diminishes with longer incubation times.
-
Photodegradation: Triazine-containing compounds can be susceptible to photodegradation.[11][12] Protect your compounds and assay plates from light, especially if your assay involves fluorescent readouts or prolonged incubation under laboratory lighting.
Possible Cause 1.3: Inconsistent Assay Technique
Minor variations in experimental technique can be amplified, leading to significant data scatter.
Troubleshooting Steps:
-
Cell-Based Assays:
-
Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and consider avoiding the outer wells of multi-well plates, which are prone to evaporation (the "edge effect").[6][13]
-
Cell Health: Regularly check cell cultures for signs of contamination and ensure they are in a healthy, logarithmic growth phase.[6]
-
-
Biochemical Assays:
Symptom 2: Poor or No Dose-Response Relationship
A flat or non-sigmoidal dose-response curve can be perplexing, suggesting a lack of specific activity.
Possible Cause 2.1: Compound Aggregation
At certain concentrations, some organic molecules, including potentially triazinone derivatives, can self-associate in aqueous solutions to form colloidal aggregates.[15][16] These aggregates can non-specifically inhibit enzymes and other proteins by sequestering them on their surface, leading to reproducible but artifactual inhibition that is often insensitive to increasing compound concentration.[15][17]
Troubleshooting Steps:
-
Detergent Test: A key diagnostic for aggregation-based inhibition is to repeat the assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[5][15] If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.
-
Counter-Screening: Test your compound against an unrelated enzyme. Aggregators often show promiscuous inhibition across multiple targets.[5]
Possible Cause 2.2: Off-Target Effects
Triazinone compounds are often designed as kinase inhibitors, but the high degree of conservation in the ATP-binding pocket across the human kinome can lead to binding to multiple kinases.[18][19] This can result in complex cellular phenotypes that do not follow a simple dose-response relationship with respect to the intended target.
Troubleshooting Steps:
-
Kinome Profiling: If resources permit, screen your compound against a panel of kinases to assess its selectivity profile.[18]
-
Use of Control Compounds: Include structurally related but inactive control compounds in your experiments to demonstrate the specificity of the observed effects.[5]
Possible Cause 2.3: Interaction with Assay Components
The free concentration of your compound, and thus its activity, can be reduced by binding to other molecules in the assay.
Troubleshooting Steps:
-
Serum Protein Binding: If you are using a cell-based assay with serum-containing medium, your compound may be binding to serum proteins like albumin.[20][21][22] This reduces the free concentration of the compound available to interact with the cells. Consider reducing the serum concentration or using serum-free medium for the duration of the compound treatment, if your cells can tolerate it.
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware.[5] Using low-retention plasticware or pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help mitigate this.[5]
Symptom 3: Discrepancy Between Different Assay Types
It is not uncommon to see conflicting results between, for example, a biochemical (enzyme) assay and a cell-based assay.
Possible Cause 3.1: Cell Permeability and Efflux
A compound that is potent in a biochemical assay may show little or no activity in a cell-based assay if it cannot efficiently cross the cell membrane to reach its intracellular target. Conversely, the compound may be actively transported out of the cell by efflux pumps.
Troubleshooting Steps:
-
Cellular Uptake Assays: If possible, perform experiments to measure the intracellular concentration of your compound.
-
Structure-Activity Relationship (SAR) Analysis: If you have a series of related compounds, analyze their SAR in both biochemical and cellular assays. Differences in SAR can provide clues about the structural features that influence cell permeability.
Possible Cause 3.2: Cellular Metabolism
Once inside the cell, your triazinone compound may be metabolized into inactive or even more active forms. This can lead to a disconnect between the results of biochemical assays (which lack metabolic machinery) and cell-based assays.
Troubleshooting Steps:
-
Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes to get an indication of its susceptibility to metabolism.
Possible Cause 3.3: Assay Interference
The compound itself may interfere with the detection method of one assay but not another. For example, some compounds can chemically reduce the MTT reagent in cell viability assays, leading to a false-positive signal of high viability.[23]
Troubleshooting Steps:
-
Assay-Specific Controls: Run a control experiment in a cell-free system to see if your compound directly interacts with the assay reagents. For an MTT assay, this would involve incubating the compound with MTT in culture medium without cells.[23]
PART 2: Protocols and Workflows
Protocol 1: General Compound Handling and Plate Preparation
-
Stock Solution Preparation: Dissolve the triazinone compound in 100% DMSO to make a high-concentration stock (e.g., 10-20 mM).[5] Ensure the compound is fully dissolved; sonication may be required. Store aliquots at -20°C or -80°C.[7]
-
Serial Dilutions: Prepare a serial dilution plate of your compound in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution of your compound in your assay buffer or cell culture medium. This step helps to minimize the risk of precipitation when transferring the compound from 100% DMSO to the final aqueous environment.
-
Final Dilution: Add the compound from the intermediate dilution plate to your final assay plate containing cells or biochemical assay components. Mix gently but thoroughly.
-
Vehicle Control: Ensure that all wells, including the vehicle control, contain the same final concentration of DMSO.[6]
Workflow for Troubleshooting Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent results.
PART 3: Frequently Asked Questions (FAQs)
Q1: My triazinone compound was designed to be a selective kinase inhibitor, but I'm seeing unexpected phenotypes in my cell-based assays. Why?
A1: This is a common issue. Even inhibitors designed for high selectivity can have off-target effects.[18] The ATP-binding sites of many kinases are highly similar, making absolute selectivity challenging.[19] Your compound might be inhibiting other kinases or even non-kinase proteins.[18] We recommend performing a kinase selectivity panel and including counter-screens against unrelated targets to better understand the activity profile of your compound.
Q2: I'm observing higher cell viability at increasing concentrations of my compound in an MTT assay. What could be the cause?
A2: This counterintuitive result can be due to several factors. Your compound might be causing cellular stress that leads to an increase in metabolic activity, which is what the MTT assay measures.[23] Alternatively, the compound itself could be chemically reducing the MTT reagent, leading to a false-positive signal.[23] We recommend visually inspecting the cells for signs of cytotoxicity and running a cell-free control to check for direct interference with the MTT reagent.[23] Consider using an alternative viability assay that measures a different endpoint, such as membrane integrity (e.g., trypan blue exclusion) or ATP content.
Q3: How can I improve the solubility of my triazinone compound in aqueous buffers?
A3: Poor aqueous solubility is a frequent challenge.[3] Here are a few strategies:
-
Co-solvents: While DMSO is the most common, other co-solvents like ethanol or PEG-300 can be considered, but their compatibility with your assay must be verified.[24]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.
-
Formulation Strategies: For more advanced applications, formulation approaches like using cyclodextrins can be explored to enhance solubility.[25]
Q4: How often should I check the purity of my compound stock?
A4: It is good practice to verify the integrity of your compound stock at the beginning of a study and periodically thereafter, especially if you observe a drift in your results over time.[26] A simple analytical technique like liquid chromatography-mass spectrometry (LC-MS) can provide valuable information on the purity and identity of your compound.[26][27]
Data Summary Table
| Issue | Potential Cause | Key Diagnostic Test | Recommended Solution |
| High Variability | Compound Precipitation | Microscopic inspection; solubility assay | Lower compound concentration; increase co-solvent % |
| Compound Instability | Compare fresh vs. old stock; time-course | Aliquot and store properly; prepare fresh dilutions | |
| No Dose-Response | Compound Aggregation | Assay with/without 0.01% Tween-20 | Add detergent to assay buffer; use lower concentrations |
| Serum Protein Binding | Compare results in +/- serum media | Use serum-free media or lower serum concentration | |
| Assay Discrepancy | Assay Signal Interference | Cell-free assay control | Use an orthogonal assay with a different readout |
| Poor Cell Permeability | Cellular uptake assay | Modify compound structure to improve permeability |
Conclusion
Achieving consistent and reliable results with triazinone compounds is attainable with careful attention to their physicochemical properties and rigorous experimental design. By systematically working through the potential issues of solubility, stability, aggregation, and off-target effects, researchers can build confidence in their data and accelerate their discovery efforts. This guide provides a framework for this process, empowering you to troubleshoot effectively and produce high-quality, reproducible science.
References
-
ResearchGate. (n.d.). (A) Stability of triazine 1 b at 37 °C in H2O containing 10 % DMSO and... Retrieved from [Link]
-
Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation study of some triazine-type herbicides. Retrieved from [Link]
-
Wang, Y. H., & Gibson, C. R. (2014). Variability in human in vitro enzyme kinetics. Methods in molecular biology (Clifton, N.J.), 1113, 337–362. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. C., Dupont, L. J., & Krueger, J. S. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]
-
PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299. [Link]
-
Lamar University. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]
-
ResearchGate. (2024). Interaction of a new triazole compound with Serum albumins and Proteolytic enzyme Bromelain by Steady state fluorescence and Molecular docking techniques. Retrieved from [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of medicinal chemistry, 49(5), 1599–1605. [Link]
-
Zaias, J., & Odds, F. C. (1998). Influence of serum protein binding on the in vitro activity of anti-fungal agents. Mycoses, 41(5-6), 211–216. [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
PubMed. (n.d.). Stability of screening compounds in wet DMSO. Retrieved from [Link]
-
MDPI. (2021). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. Retrieved from [Link]
-
High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (n.d.). Retrieved from [Link]
-
Miller, D. J., Hawthorne, S. B., & Gizir, A. M. (2000). Solubility of triazine pesticides in pure and modified subcritical water. Journal of chemical and engineering data, 45(1), 78–81. [Link]
-
NCBI Bookshelf. (2017). Assay Interference by Aggregation. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
-
Herr, A. E., & Singh, A. K. (2011). Measuring enzyme activity in single cells. Current opinion in biotechnology, 22(1), 53–60. [Link]
-
PMC - NIH. (n.d.). Fungicide-albumin interactions: unraveling the complex relationship—a comprehensive review. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
PMC - NIH. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Retrieved from [Link]
-
Sirius Genomics. (n.d.). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Retrieved from [Link]
-
PubMed. (2020). Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging. Retrieved from [Link]
-
ResearchGate. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates. Retrieved from [Link]
-
Liverpool School of Tropical Medicine. (n.d.). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Retrieved from [Link]
Sources
- 1. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lamar.edu [lamar.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. old.uoi.gr [old.uoi.gr]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. siriusgenomics.com [siriusgenomics.com]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fungicide-albumin interactions: unraveling the complex relationship—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. rjptonline.org [rjptonline.org]
- 26. Rapid Compound Integrity Assessment for High-Throughput Screening Hit Triaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate
Welcome to the dedicated technical support guide for the purification of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this highly polar and amphoteric molecule. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and yield in your experiments.
Understanding the Molecule: Key Physicochemical Properties
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a structurally unique molecule characterized by its high polarity and the presence of multiple ionizable groups. Its acetate salt form is commonly encountered. A thorough understanding of its properties is the foundation for developing a successful purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₆H₁₁N₅O₃ (acetate salt) | Relatively small and polar. |
| Appearance | Typically a white crystalline powder. | Physical appearance can be an initial indicator of purity. |
| Solubility | Good solubility in water (approx. 50 g/L for the hydrochloride salt).[1] | Enables aqueous-based purification methods like recrystallization and ion-exchange chromatography. |
| Polarity | High | Poor retention on standard reversed-phase chromatography columns. Requires specialized techniques like HILIC. |
| Ionic Nature | Amphoteric (contains both basic amino groups and an acidic proton on the triazinone ring). | Charge state is pH-dependent, which is a critical parameter for ion-exchange chromatography. |
| Stability | Generally stable, but the triazinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[2] | pH control during purification is crucial to prevent degradation. |
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of this compound, providing explanations and actionable solutions.
Scenario 1: Poor Yield After Recrystallization
Question: I am attempting to purify my crude this compound by recrystallization from water, but I am getting very low recovery. What could be the issue?
Answer:
Low recovery during recrystallization of this highly water-soluble compound is a common challenge. The primary reasons are often related to the solvent volume and cooling process.
Causality and Solution:
-
Excess Solvent: Due to its good water solubility, using even a slight excess of hot water to dissolve the crude product will result in a significant portion remaining in the mother liquor upon cooling.
-
Protocol Adjustment: Use the absolute minimum amount of boiling water to dissolve the crude material. Add the water portion-wise to the heated crude solid until it just dissolves.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, impure crystals or even precipitation instead of selective crystallization.
-
Protocol Adjustment: Allow the saturated solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can further induce crystallization by placing it in an ice bath or refrigerator.
-
-
Co-solvents: If water alone is proving difficult, a mixed solvent system can be effective.
-
Alternative Protocol: Dissolve the compound in a minimal amount of hot water and then slowly add a miscible organic solvent in which the compound is less soluble (e.g., ethanol or isopropanol) until the solution becomes slightly turbid. Gently heat until the solution is clear again and then allow it to cool slowly.
-
Scenario 2: Persistent Impurity Peak in HPLC Analysis
Question: After purification, I still see a persistent impurity peak in my HPLC analysis. I suspect it might be a closely related compound. How can I identify and remove it?
Answer:
A common process-related impurity in the synthesis of aminotriazinones is the acetylated precursor, especially if the final step is a deacetylation.[3] This impurity will have a similar polarity to your target compound, making it difficult to remove.
Identification and Removal Strategy:
-
Impurity Identification: The acetylated precursor, 3-Amino-6-((acetylamino)methyl)-1,2,4-triazin-5(4H)-one, will have a higher molecular weight and slightly different retention time on an appropriate HPLC method (like HILIC). If possible, confirm the identity of the impurity by mass spectrometry.
-
Chromatographic Separation (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice for separating highly polar compounds.[4][5][6]
-
Expert Insight: HILIC separates compounds based on their partitioning between a polar stationary phase and a mobile phase with a high organic content. The small difference in polarity between your product and the acetylated impurity can be exploited for separation.
-
Workflow Diagram:
Caption: HILIC Purification Workflow.
-
Detailed Protocol: See the "Experimental Protocols" section below for a step-by-step HILIC method.
-
Scenario 3: Product is "Streaking" or Showing Poor Peak Shape on Chromatography Column
Question: My compound is streaking badly on my silica gel column, and I'm not getting good separation. What is causing this and how can I fix it?
Answer:
The basic amino groups in your molecule are likely interacting strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and streaking.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase will neutralize the acidic sites on the silica gel and improve peak shape.
-
-
Alternative Stationary Phases:
-
Alumina: Basic alumina can be a better choice for purifying basic compounds as it has fewer acidic sites than silica.
-
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups can provide a more suitable surface for the separation of basic compounds.
-
-
Ion-Exchange Chromatography: Given the amphoteric nature of your compound, ion-exchange chromatography is a highly effective purification method.[7]
-
Expert Insight: At a pH below the pKa of the amino groups, your compound will be positively charged and can bind to a cation exchange resin. Conversely, at a pH above the pKa of the triazinone ring proton, it will be negatively charged and can bind to an anion exchange resin. This allows for highly selective purification.
-
Decision Diagram:
Caption: Ion-Exchange Strategy.
-
Detailed Protocol: See the "Experimental Protocols" section for a step-by-step ion-exchange method.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Given its hygroscopic potential, storage in a desiccator is recommended.
Q2: Can I use reversed-phase HPLC for purity analysis?
A2: Due to its high polarity, this compound will likely have very poor or no retention on a standard C18 or C8 column, eluting in or near the void volume. For accurate purity assessment, a HILIC method is strongly recommended.[4][5]
Q3: My purified product has a slight yellow tint. Is this a sign of impurity?
A3: While the pure compound is typically a white solid, a faint yellow color could indicate the presence of minor impurities, possibly from oxidation or side reactions during synthesis. If the purity by HPLC is high (>98%), the color may not be significant for some applications. However, for high-purity requirements, further purification by chromatography may be necessary.
Q4: How can I confirm the identity of my purified product?
A4: The identity of the purified compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). The data should be consistent with the expected structure of this compound.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Dissolution: In a flask, add the crude this compound. Heat the flask in a water bath to approximately 80-90 °C.
-
Solvent Addition: Add a minimal amount of boiling deionized water dropwise while stirring until the solid just dissolves.
-
Induce Turbidity: Slowly add isopropanol dropwise at the same temperature until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: HILIC Purification
-
Column: A HILIC column with an amide or unbonded silica stationary phase is recommended.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 95% B
-
20-25 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: a. Dissolve the crude sample in a small amount of Mobile Phase A. b. Inject the sample onto the equilibrated HILIC column. c. Collect fractions corresponding to the main product peak. d. Analyze the fractions for purity by HPLC. e. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Cation Exchange Chromatography
-
Resin: A strong cation exchange resin (e.g., sulfopropyl-based).
-
Binding Buffer: 20 mM Sodium Acetate, pH 4.0.
-
Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 4.0.
-
Procedure: a. Pack a column with the cation exchange resin and equilibrate with Binding Buffer. b. Dissolve the crude product in the Binding Buffer and adjust the pH to 4.0 if necessary. c. Load the sample onto the column. The positively charged product will bind to the resin. d. Wash the column with several column volumes of Binding Buffer to remove neutral and anionic impurities. e. Elute the bound product with a linear gradient of 0-100% Elution Buffer. f. Collect fractions and monitor the eluate by UV absorbance at 254 nm. g. Pool the fractions containing the pure product and desalt if necessary.
References
-
ChemBK. 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one monohydrochloride. Available from: [Link]
-
Molbase. Synthesis of aminotriazinone 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Available from: [Link]
-
LCGC International. Hydrophilic-Interaction Chromatography: An Update. Available from: [Link]
-
IAJPS. Ion Exchange Chromatography. Available from: [Link]
- Chauhan, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2359-2374.
- Google Patents. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
-
Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Available from: [Link]
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]
-
National Center for Biotechnology Information. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Available from: [Link]
- Haim, L., et al. (2000). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Journal of Biochemical and Biophysical Methods, 46(1-2), 1-13.
-
ResearchGate. RECENT TRENDS IN ION- EXCHANGE CHROMATO- GRAPHY. Available from: [Link]
-
Chemistry LibreTexts. 25.4: Analysis of Amino Acids. Available from: [Link]
-
National Center for Biotechnology Information. Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. Available from: [Link]
-
The Journal of Biological Chemistry. Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Available from: [Link]
-
ResearchGate. 4-Amino-6-phenyl-3-thioxo-2,3-dihydro-1,2,4-triazin-5(4H)-one. Available from: [Link]
-
ResearchGate. [3-(Trifluoromethyl)-1 H -1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Available from: [Link]
-
Current Medicinal Chemistry. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 155499-44-8|3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
Technical Support Center: A Guide to the Scaled Synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate
Welcome to the technical support center for the synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful scale-up of this important heterocyclic compound. The following sections offer a proposed synthetic pathway, frequently asked questions, and a detailed troubleshooting guide to navigate the potential challenges in this multi-step synthesis.
Proposed Synthetic Pathway
The synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one can be approached through the cyclocondensation of an α-keto acid derivative with aminoguanidine. A plausible route involves the initial protection of aminoacetaldehyde, followed by conversion to an α-keto ester, and subsequent reaction with aminoguanidine hydrochloride. The final step involves the formation of the acetate salt.
Caption: Proposed synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the successful synthesis of the triazinone ring?
The cyclocondensation reaction to form the 1,2,4-triazinone ring is the most crucial step. Key parameters to control are:
-
pH: The reaction is typically carried out under mildly acidic to neutral conditions. The choice and amount of base to neutralize the aminoguanidine hydrochloride salt are critical to prevent side reactions.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting materials or product. Careful temperature monitoring and control are essential.
-
Solvent: The choice of solvent should ensure the solubility of all reactants. Protic solvents like ethanol or methanol are commonly used.
Q2: Why is a protecting group strategy necessary for the aminomethyl side chain?
The primary amine of the aminomethyl group is nucleophilic and can interfere with the desired cyclocondensation reaction. Protecting it, for example with a Boc (tert-butyloxycarbonyl) group, ensures that only the desired reaction occurs at the α-keto ester and aminoguanidine.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a valuable technique to monitor the disappearance of the starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on reaction conversion. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of aliquots are recommended.
Q4: What is the purpose of converting the final product to an acetate salt?
The free base of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one may have limited stability or solubility. Converting it to an acetate salt can improve its stability, handling characteristics, and solubility in aqueous media, which is often advantageous for downstream applications.
Troubleshooting Guide
Low Yield of the Triazinone Product
Question: My cyclocondensation reaction is resulting in a low yield of the desired 3-Amino-6-((Boc-amino)methyl)-1,2,4-triazin-5(4H)-one. What are the potential causes and how can I improve the yield?
Answer: Low yields in triazinone synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Caption: Decision tree for troubleshooting low reaction yields.
-
Purity of Starting Materials: Impurities in the α-keto ester or aminoguanidine hydrochloride can significantly impact the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, HPLC).
-
Reaction Conditions:
-
Base: The stoichiometry of the base used to neutralize aminoguanidine hydrochloride is critical. An excess of a strong base can lead to side reactions of the keto ester. Consider using a milder base like sodium acetate or sodium bicarbonate.
-
Temperature: While heating is often necessary, the optimal temperature should be determined experimentally. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Reaction Time: Prolonged reaction times at elevated temperatures can lead to product degradation. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
-
Side Reactions: The formation of regioisomers is a common issue in the synthesis of unsymmetrical 1,2,4-triazines.[1] While not directly applicable to this specific target, it highlights the potential for alternative reaction pathways. Characterize any significant byproducts to understand competing reactions.
| Parameter | Recommendation | Rationale |
| Base | Sodium Acetate, Sodium Bicarbonate | Milder bases can prevent unwanted side reactions of the α-keto ester. |
| Temperature | 60-100 °C (start lower and optimize) | Balances reaction rate with potential for thermal degradation. |
| Solvent | Ethanol, Methanol, or mixtures with water | Ensures solubility of polar starting materials and intermediates. |
Incomplete Deprotection of the Boc Group
Question: I am observing incomplete removal of the Boc protecting group. What can I do?
Answer: Incomplete deprotection can be due to insufficient reaction time, inadequate reagent stoichiometry, or the presence of scavengers that consume the acid.
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection. Ensure you are using a sufficient excess of TFA. If TFA is not effective, consider using hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
-
Reaction Time and Temperature: Boc deprotection is typically rapid at room temperature. However, if the reaction is sluggish, you can extend the reaction time or slightly increase the temperature (e.g., to 40 °C), monitoring for any potential side reactions.
-
Work-up: Ensure that the acidic reagent is thoroughly removed during the work-up to prevent re-protection or side reactions in subsequent steps.
Difficulty in Purification
Question: The crude product is difficult to purify. What methods are recommended?
Answer: The high polarity of the final product can make purification challenging.
-
Crystallization: This is often the most effective method for purifying the final product and its acetate salt. Experiment with different solvent systems (e.g., methanol/ether, ethanol/water) to induce crystallization.
-
Column Chromatography: If crystallization is not effective, normal or reversed-phase column chromatography can be used. For this polar compound, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is likely to be more successful.
-
Preparative HPLC: For high-purity material, preparative HPLC is a powerful technique.
Detailed Experimental Protocols
Note: The following protocols are proposed based on established chemical principles for the synthesis of related compounds and should be optimized for specific laboratory conditions and scale.
Protocol 1: Synthesis of 3-Amino-6-((Boc-amino)methyl)-1,2,4-triazin-5(4H)-one
-
To a solution of the α-keto ester intermediate in ethanol, add aminoguanidine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 2: Deprotection and Acetate Salt Formation
-
Dissolve the Boc-protected triazinone in a minimal amount of dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the crude residue in a minimal amount of methanol.
-
Add glacial acetic acid (1.1 equivalents) and stir for 30 minutes.
-
Induce precipitation of the acetate salt by adding a less polar solvent such as diethyl ether or ethyl acetate.
-
Collect the solid product by filtration, wash with the precipitating solvent, and dry under vacuum.
References
Sources
Validation & Comparative
A Comparative Guide to Pyruvate Dehydrogenase Kinase Inhibitors: Profiling 3-Amino-1,2,4-triazine Derivatives Against Established Agents
Introduction: The Critical Role of Pyruvate Dehydrogenase Kinase in Cellular Metabolism and Disease
Pyruvate dehydrogenase kinase (PDK) isoenzymes are crucial regulators of cellular metabolism, acting as a metabolic switch between glycolysis and mitochondrial respiration.[1] By phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), PDKs divert pyruvate away from the tricarboxylic acid (TCA) cycle, promoting anaerobic glycolysis even in the presence of oxygen—a phenomenon famously known as the Warburg effect in cancer cells.[2] This metabolic reprogramming is a hallmark of numerous cancers and is implicated in other metabolic disorders, making PDKs highly attractive therapeutic targets.[3] This guide provides an in-depth comparison of a novel class of 3-amino-1,2,4-triazine-based PDK inhibitors against established agents such as Dichloroacetate (DCA), AZD7545, and VER-246608, offering a critical evaluation of their performance based on available experimental data.
While this guide will focus on the broader class of 3-amino-1,2,4-triazine derivatives, it is important to note that specific experimental data for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate was not available in the reviewed literature. The analysis will, therefore, be based on published data for structurally related compounds within this promising class of inhibitors.
The PDK Signaling Pathway: A Key Metabolic Control Point
The central role of PDK in cellular metabolism is depicted in the signaling pathway below. Under normal aerobic conditions, pyruvate, the end product of glycolysis, enters the mitochondria and is converted to acetyl-CoA by the PDC, fueling the TCA cycle and oxidative phosphorylation. However, in many pathological states, including cancer, PDKs are upregulated, leading to the phosphorylation and inactivation of the PDC. This metabolic shift favors the conversion of pyruvate to lactate, providing cancer cells with a proliferative advantage.[2] PDK inhibitors aim to reverse this process by blocking PDK activity, thereby reactivating the PDC and restoring mitochondrial respiration.
Caption: The Pyruvate Dehydrogenase Kinase (PDK) signaling pathway, illustrating the metabolic switch between glycolysis and oxidative phosphorylation.
Comparative Efficacy of PDK Inhibitors
The potency of PDK inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for the 3-amino-1,2,4-triazine derivatives and other key PDK inhibitors against the four PDK isoforms.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Mechanism of Action | Clinical Development |
| 3-Amino-1,2,4-triazine Derivatives (e.g., 5i) | 10 - 100[1] | - | - | Selectively inhibits PDK1 and PDK4[1] | ATP-competitive[1] | Preclinical[1] |
| Dichloroacetate (DCA) | ~200,000 (Ki)[4] | ~183,000 (IC50)[5] | ~1,000,000 (Ki)[4] | ~80,000 (IC50)[5] | Pyruvate analogue[6] | Phase I/II trials for various cancers[6][7] |
| AZD7545 | 36.8[8] | 6.4[8] | 600[8] | Stimulates activity[8] | Lipoamide binding site inhibitor[8] | Discontinued[9] |
| VER-246608 | 35[10] | 84[10] | 40[10] | 91[10] | ATP-competitive (pan-isoform)[11] | Preclinical[11] |
Note: Data for 3-amino-1,2,4-triazine derivatives is based on representative compounds from the cited literature.[1] The exact IC50 values for PDK2 and PDK3 were not specified in the provided search results, but the compounds were noted to be selective for PDK1 and PDK4.
In-Depth Profile of PDK Inhibitors
3-Amino-1,2,4-triazine Derivatives
This novel class of compounds has emerged from a molecular hybridization approach, combining the 1,2,4-triazine nucleus and indole ring, both of which are privileged scaffolds in the development of protein kinase inhibitors.[1]
-
Mechanism of Action: Biochemical screenings have shown that these compounds are potent and subtype-selective inhibitors of PDK, with a preference for PDK1 and PDK4.[1] Molecular modeling studies suggest that they bind to the ATP-binding site of PDK1.[1]
-
Preclinical Performance: Several derivatives within this class have demonstrated significant antiproliferative activity against human pancreatic cancer cells, particularly those with KRAS mutations.[1] Cellular mechanism studies confirmed their ability to disrupt the PDK/PDH axis, leading to metabolic and redox impairment, and ultimately inducing apoptotic cell death.[1] Notably, in a highly aggressive and metastatic Kras-mutant solid tumor model, a representative compound showed efficacy comparable to the standard-of-care chemotherapeutics cisplatin and gemcitabine, but with a better tolerability profile.[3]
Dichloroacetate (DCA)
DCA is a small molecule, structurally similar to pyruvate, and is one of the most extensively studied PDK inhibitors.
-
Mechanism of Action: DCA acts as a pyruvate analogue, inhibiting all four PDK isoenzymes, albeit with lower potency compared to newer, more targeted agents.[4][6] Its inhibition of PDK leads to the reactivation of PDC, shifting metabolism from glycolysis towards glucose oxidation.[7]
-
Clinical Development: DCA has been investigated in several clinical trials for various cancers, including glioblastoma and head and neck squamous cell carcinoma.[6][7][12] While it has shown some therapeutic potential and an ability to modulate tumor metabolism, its clinical application has been limited by a narrow therapeutic window and the need for high doses, which can lead to side effects such as peripheral neuropathy.[1][7]
AZD7545
AZD7545 is a potent and selective inhibitor of PDK2.
-
Mechanism of Action: Unlike ATP-competitive inhibitors, AZD7545 binds to the lipoamide-binding site of PDK2, disrupting its interaction with the PDC.[8][9] It exhibits high potency for PDK1 and PDK2, but is significantly less active against PDK3 and paradoxically stimulates PDK4 activity.[8]
-
Preclinical and Clinical Status: Preclinical studies in obese Zucker rats demonstrated that AZD7545 could improve blood glucose control.[13] However, its clinical development was discontinued for reasons not publicly disclosed.[9]
VER-246608
VER-246608 is a novel, potent, and ATP-competitive pan-isoform inhibitor of PDK.
-
Mechanism of Action: Developed through fragment-based screening and structure-guided chemistry, VER-246608 binds to the ATP-binding pocket of all four PDK isoforms with high affinity.[11]
-
Preclinical Performance: In cellular assays, VER-246608 was shown to increase PDC activity and oxygen consumption while reducing glycolytic activity, consistent with its mechanism of action.[11] However, these effects were most pronounced under nutrient-depleted conditions.[8] While weakly anti-proliferative on its own in standard culture media, its potency was enhanced under conditions of serum or glucose/glutamine depletion, and it was found to potentiate the activity of the chemotherapeutic agent doxorubicin.[8][11]
Experimental Workflows for PDK Inhibitor Evaluation
The characterization of PDK inhibitors involves a multi-step process, starting from biochemical assays to cellular and in vivo studies. The following diagram outlines a typical experimental workflow.
Caption: A generalized experimental workflow for the evaluation of PDK inhibitors.
Detailed Experimental Protocols
Biochemical PDK Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies PDK activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP solution, PDK enzyme, and substrate (e.g., PDC E1 component).[14]
-
Reaction Setup: In a 384-well plate, add 1 µl of the test compound (or DMSO as a control), 2 µl of PDK enzyme, and 2 µl of a mixture of substrate and ATP.[14]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the PDK activity.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the PDK inhibitor and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT reagent (5 mg/ml in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell growth inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.[17]
-
Compound Treatment: Treat intact cells with the PDK inhibitor or vehicle control and incubate to allow for compound entry and binding.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).[18]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (PDK) using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).[17]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates stabilization of the protein upon binding, confirming target engagement.[18]
Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium, which is an indicator of glycolytic activity.
-
Cell Culture and Treatment: Culture cells in the presence of the PDK inhibitor for a specified period.
-
Sample Collection: Collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the medium using a commercially available lactate assay kit. These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[19]
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content.
Conclusion and Future Perspectives
The development of potent and selective PDK inhibitors represents a promising therapeutic strategy for a range of diseases, particularly cancer. The novel 3-amino-1,2,4-triazine derivatives have demonstrated significant potential in preclinical studies, exhibiting high potency, selectivity for PDK1 and PDK4, and encouraging anti-tumor activity, especially in aggressive pancreatic cancer models.[1][3] Their performance, particularly in terms of potency, appears to surpass that of the first-generation PDK inhibitor, DCA.
Compared to the pan-isoform inhibitor VER-246608, the isoform selectivity of the 3-amino-1,2,4-triazine class may offer advantages in terms of a more targeted therapeutic effect and potentially a better safety profile. The discontinuation of AZD7545, a potent PDK2 inhibitor, highlights the challenges in translating preclinical efficacy into clinical success.
Future research should focus on the continued optimization of the 3-amino-1,2,4-triazine scaffold to enhance potency, selectivity, and drug-like properties. Further in vivo studies are warranted to fully assess their therapeutic potential and safety profiles. The context-dependent efficacy observed with VER-246608 suggests that the metabolic environment of the tumor is a critical factor to consider, and combination therapies that exploit the metabolic vulnerabilities induced by PDK inhibition may be a particularly fruitful avenue for future clinical investigations.
References
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). International Journal of Molecular Sciences, 24(4), 3679. [Link]
-
Moore, J. D., et al. (2014). VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. Oncotarget, 5(24), 12862–12876. [Link]
-
VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. (2014). PubMed. [Link]
-
VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells. (n.d.). PMC. [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma. (n.d.). PMC. [Link]
-
Trial of Dichloroacetate in Glioblastoma. (2021). CenterWatch. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors. (n.d.). PMC. [Link]
-
Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. (n.d.). Unipd. [Link]
-
(PDF) Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (n.d.). ResearchGate. [Link]
-
AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats. (n.d.). PubMed. [Link]
-
Anticancer drugs that target metabolism: is dichloroacetate the new paradigm? (n.d.). DCA Guide. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
ELISA Kit for Pyruvate Dehydrogenase Kinase Isozyme 3 (PDK3). (n.d.). Cloud-Clone. [Link]
-
Trial of Dichloroacetate in Pyruvate Dehydrogenase Complex Deficiency. (n.d.). ClinicalTrials.gov. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
Cellular thermal shift assay. (n.d.). Wikipedia. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Sensor Detects Lactate Levels in Individual Cancer Cells. (2013). LabMedica. [Link]
-
Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. (n.d.). Future Oncology. [Link]
-
Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. (n.d.). PMC. [Link]
-
Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. (2023). MDPI. [Link]
-
Design and synthesis of new 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors. (n.d.). Tesi di dottorato. [Link]
-
Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. (n.d.). NIH. [Link]
-
Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. (n.d.). ResearchGate. [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). MDPI. [Link]
-
Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer. (2017). JNCI: Journal of the National Cancer Institute. [Link]
-
Metabolomics Study Reveals another Energy Source for Cancer Cells. (2016). NCI. [Link]
-
Can anyone suggest me an assay, a protocol for screening inhibitors/activator of pyruvate dehydrogenase kinase (PDK) by measuring the activity of PDH? (2015). ResearchGate. [Link]
-
Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches. (n.d.). Frontiers in Oncology. [Link]
-
Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers. (2022). PMC. [Link]
-
Role of lactate in cancer. Excessive production of lactate by both,... (n.d.). ResearchGate. [Link]
-
3-amino-6-methyl-1,2,4-triazin-5-ol. (n.d.). ChemSynthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. dcaguide.org [dcaguide.org]
- 5. Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Trial of Dichloroacetate in Glioblastoma | Clinical Research Trial Listing [centerwatch.com]
- 13. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. atcc.org [atcc.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]
A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel small molecule inhibitors. We will use the hypothetical compound 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate , hereafter referred to as Compound-T , as a case study.
Given that triazine derivatives are frequently investigated as kinase inhibitors, we will proceed under the hypothesis that Compound-T is a novel inhibitor of the mechanistic target of rapamycin (mTOR) , a crucial serine/threonine kinase that serves as a master regulator of cell growth, proliferation, and metabolism.[1][2][3] Dysregulation of the mTOR signaling pathway is a hallmark of various diseases, including cancer, making it a prime therapeutic target.[4][5]
This guide will compare Compound-T's hypothetical performance against two well-characterized mTOR inhibitors with distinct mechanisms:
-
Rapamycin: An allosteric inhibitor that forms a complex with FKBP12 to specifically inhibit mTOR Complex 1 (mTORC1).[6][7]
-
Torin 1: A potent, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[8][9]
Our validation strategy is built on a multi-pronged approach, progressing from direct target interaction in a controlled environment to complex cellular responses. This ensures a robust and self-validating dataset, providing a high degree of confidence in the compound's true mechanism of action.
Experimental Validation Workflow
A rigorous validation workflow is essential to build a compelling case for a compound's mechanism of action. Our approach is sequential, with each step providing evidence that informs the next.
Caption: The four-phase experimental workflow for MoA validation.
Phase 1: Confirming Direct Target Engagement
The foundational question is whether Compound-T physically interacts with its intended target, mTOR, within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target engagement in intact cells without requiring compound labeling.[10][11] The principle is that a ligand binding to a protein stabilizes it against heat-induced denaturation.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line with known mTOR pathway activation like MCF7) to ~80% confluency. Treat cells with Compound-T (e.g., 10 µM), Torin 1 (250 nM), Rapamycin (100 nM), or a vehicle control (DMSO) for 1-2 hours.
-
Heating Gradient: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble mTOR protein at each temperature point using Western blotting.
Data Presentation: Target Stabilization
The results are presented as the relative amount of soluble mTOR protein at each temperature. A positive result is a rightward shift in the melting curve for the compound-treated samples, indicating thermal stabilization.
| Treatment | Apparent Melting Temp (Tm) of mTOR (°C) | Thermal Shift (ΔTm) vs. Vehicle (°C) |
| Vehicle (DMSO) | 52.1 | - |
| Compound-T (10 µM) | 58.3 | +6.2 |
| Torin 1 (250 nM) | 59.5 | +7.4 |
| Rapamycin (100 nM) | 55.8 | +3.7 |
Hypothetical data.
Interpretation: A significant positive thermal shift for Compound-T would provide strong evidence of direct binding to mTOR in live cells. The magnitude of the shift can be compared to known binders like Torin 1. Rapamycin's shift might be less pronounced due to its allosteric, rather than direct kinase domain, binding mechanism.
Phase 2: Quantifying Biochemical Inhibition
Having established that Compound-T binds to mTOR, the next step is to determine if this binding event leads to the inhibition of its kinase activity. An in vitro kinase assay directly measures the ability of a compound to block the phosphorylation of a known mTOR substrate.[13][14]
Signaling Pathway: mTOR Kinase Activity
Caption: Key downstream targets of mTORC1 and mTORC2 complexes.
Experimental Protocol: Western Blotting for Downstream Markers
-
Cell Treatment and Lysis: Treat serum-starved cells (to reduce basal signaling) with Compound-T, Torin 1, Rapamycin, or vehicle for 2 hours, then stimulate with a growth factor (e.g., insulin or EGF) for 30 minutes. Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane. [15]4. Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against key phosphorylated proteins: p-p70S6K (Thr389), p-4E-BP1 (Thr37/46) for mTORC1 activity, and p-Akt (Ser473) for mTORC2 activity. [16][17]Also probe for total protein levels as loading controls.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an ECL reagent.
Data Presentation: Phosphorylation Inhibition
Summarize the densitometry results, normalized to total protein and vehicle control.
| Treatment | p-p70S6K (T389) Inhibition | p-Akt (S473) Inhibition | Implied Specificity |
| Compound-T (250 nM) | Strong | Strong | mTORC1/mTORC2 |
| Torin 1 (250 nM) | Strong | Strong | mTORC1/mTORC2 [18] |
| Rapamycin (100 nM) | Strong | None (or increase) | mTORC1 selective [18] |
Hypothetical data.
Interpretation: If Compound-T inhibits phosphorylation of both p70S6K and Akt, this strongly suggests it is an ATP-competitive inhibitor like Torin 1, targeting both mTORC1 and mTORC2. [9]If it only inhibits p70S6K, its mechanism would be more similar to the allosteric inhibition of Rapamycin.
Phase 4: Assessing Cellular Phenotypic Response
The final validation step is to link the observed molecular mechanism to a relevant cellular outcome. Since mTOR is a master regulator of cell growth and proliferation, a potent inhibitor should reduce cell viability or proliferation. [19]
Experimental Protocol: Cell Viability Assay (e.g., MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound-T, Torin 1, and Rapamycin for 72 hours.
-
Viability Reagent: Add a viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of viability relative to the vehicle-treated control wells and plot against log-concentration to determine the half-maximal effective concentration (EC₅₀).
Data Presentation: Anti-proliferative Potency (EC₅₀)
| Compound | EC₅₀ (nM) in MCF7 cells |
| Compound-T | 45.5 |
| Torin 1 | 10.8 |
| Rapamycin | 22.1 |
Hypothetical data.
Interpretation: A potent EC₅₀ value for Compound-T demonstrates that its molecular activity translates into a functional cellular response. This EC₅₀ value should be reasonably correlated with the concentrations required to inhibit downstream signaling in the Western blot experiments, providing a crucial link between the molecular mechanism and the cellular phenotype.
Conclusion and Synthesis
This comprehensive guide outlines a logical, multi-step process to validate the mechanism of action of a novel kinase inhibitor, using the hypothetical Compound-T as an example targeting mTOR. By systematically progressing through four distinct phases—target engagement (CETSA), biochemical activity (in vitro kinase assay), cellular pathway modulation (Western blot), and phenotypic response (viability assay)—researchers can build a robust and compelling data package.
References
- Vertex AI Search. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science.
- Cusabio. mTOR signaling pathway.
- RayBiotech. mTOR Signaling Pathway.
- Wikipedia. mTOR.
- Cell Signaling Technology. mTOR Signaling.
- Lin, C. C., et al. (2014). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics.
- InvivoGen. Torin 1 - mTOR inhibitor.
- Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology.
- Lamming, D. W. (2014). Rapamycin: one drug, many effects. Aging Cell.
- Creative Biolabs. The Power of Precision: How Rapamycin Modulates mTOR Signaling for Therapeutic Gains.
- Thoreen, C. C., et al. (2009). An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. Journal of Biological Chemistry.
- Abcam. Western blot for phosphorylated proteins.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).
- Singh, S., et al. (2016). Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences.
- Greger, M. (2024). Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan. NutritionFacts.org.
- BenchChem. Application Notes and Protocols for Western Blot Analysis of p70S6K Phosphorylation Following Rapamycin Treatment.
- CETSA. CETSA.
- Wikipedia. Cellular thermal shift assay.
- Zhao, J., et al. (2015). mTOR inhibition activates overall protein degradation by the ubiquitin proteasome system as well as by autophagy. Proceedings of the National Academy of Sciences.
- Reinking, J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
- University of Arizona. Basic Western Blot Protocol AKT.
- ResearchGate. Western blot analysis of phosphorylation levels of Akt, GSK3β, and....
Sources
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. invivogen.com [invivogen.com]
- 9. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Novel, Reversible Methionine Aminopeptidase-2 Inhibitors
Introduction
Methionine aminopeptidase-2 (MetAP2) has long been a compelling target in oncology and for the treatment of metabolic diseases. As a dimetallocobalt-dependent enzyme, MetAP2 is responsible for a critical step in protein maturation: the cleavage of the N-terminal methionine from nascent polypeptide chains.[1][2] This process is essential for the proper function of a significant portion of the proteome. The inhibition of MetAP2 disrupts endothelial cell proliferation, a cornerstone of angiogenesis, thereby presenting a powerful strategy to stifle tumor growth and vascularization.[2][3]
The field was pioneered by the natural product fumagillin and its semi-synthetic analog, TNP-470. These compounds demonstrated potent anti-angiogenic effects by irreversibly binding to and inhibiting MetAP2.[2] However, their clinical development was hampered by issues of chemical instability, off-target toxicities, and poor pharmacokinetic profiles. This spurred the search for a new generation of reversible inhibitors, aiming to achieve the same therapeutic benefit with a superior safety and pharmacological profile.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of reversible MetAP2 inhibitors, culminating in the discovery of the clinical candidate M8891 .[4][5] We will dissect the molecular features that govern potency and selectivity, compare this new scaffold to historical and alternative inhibitors, and provide the detailed experimental methodologies required to validate such compounds, offering researchers a comprehensive playbook for navigating this promising therapeutic space.
The Core Challenge: From Irreversible Predecessors to Reversible Scaffolds
The primary challenge in moving beyond fumagillin was to design a scaffold that could effectively chelate the dicobalt center in the MetAP2 active site without forming a covalent bond. The ideal inhibitor would exhibit high potency, selectivity over the homologous MetAP1 enzyme, and possess drug-like properties suitable for oral administration. M8891 emerged from a structure-based optimization campaign starting from a novel screening hit containing a unique cyclic tartronic diamide core, which proved to be a highly effective metal-coordinating pharmacophore.[5][6]
Comparative Analysis: A Crowded Field of Scaffolds
The journey to M8891 was built on learnings from a diverse set of chemical classes targeting MetAP2. Understanding these alternatives provides context for the specific advantages of the M8891 scaffold.
| Inhibitor Class | Mechanism | Key Features & Limitations |
| Fumagillin Analogs | Irreversible | Potent; epoxide moiety forms a covalent bond with His231 in the active site. Suffers from instability and off-target neurotoxicity.[2] |
| Triazole Analogs | Reversible | Potent inhibitors of cobalt-activated MetAP2, but significantly less active against the more biologically relevant manganese-activated form, leading to poor cellular activity.[6] |
| Purine Analogs | Reversible | Achieved nanomolar potency through optimization; structural analysis revealed a unique binding mode involving sandwiching of a histidine residue.[7] |
| M8891 Scaffold | Reversible | Cyclic tartronic diamide core effectively coordinates the active site metals. Structure-based design allowed for multiparameter optimization of potency, selectivity, and pharmacokinetics.[4][5] |
Dissecting the SAR of the M8891 Scaffold: A Case Study in Multi-Parameter Optimization
The development of M8891 from its lead compound, 1a , is a masterclass in modern medicinal chemistry. The optimization was not solely focused on improving raw potency but on creating a balanced profile addressing critical pharmacokinetic hurdles, particularly enterohepatic circulation, cell permeability, and drug efflux.[4][5]
Key Structural Regions and Their Impact
The M8891 scaffold can be broken down into three key regions, each amenable to modification to fine-tune its biological and physical properties.
Caption: Key pharmacophoric regions of the M8891 scaffold.
-
Region A (Metal Binding Core): The cyclic tartronic diamide is the lynchpin of this scaffold's activity. It forms critical coordinating bonds with the two cobalt ions in the MetAP2 active site, anchoring the molecule with high affinity. This reversible interaction is a significant departure from the covalent mechanism of fumagillin.[6]
-
Region B (Hydrophobic Pocket): The indole moiety fits into a hydrophobic pocket within the enzyme. The initial lead compound, 1a , featured an unsubstituted indole. The optimization to M8891 involved strategic substitution on this ring, directly impacting potency.
-
Region C (Solvent-Exposed Region): The difluorophenyl group occupies a more solvent-exposed region at the mouth of the active site. Modifications in this area were found to be crucial for modulating the compound's physicochemical properties, particularly cell permeability and its susceptibility to being removed from cells by efflux pumps like P-glycoprotein (P-gp).[5]
From Lead to Candidate: A Data-Driven Comparison
The progression from lead compound 1a to the clinical candidate M8891 highlights a successful multiparameter optimization strategy. While the improvement in raw enzymatic potency was modest, the enhancement in cellular activity and pharmacokinetic parameters was dramatic.[5]
| Compound | Structure | MetAP2 IC₅₀ (nM) | HUVEC Prolif. IC₅₀ (nM) | Caco-2 Perm. (A->B, 10⁻⁶ cm/s) | MDR1-MDCK Efflux Ratio |
| Lead (1a) | (Structure not publicly available) | 150 | 1900 | Low | High |
| M8891 | ![]() | 54[8] | 20[8] | High | Low |
Data synthesized from multiple sources describing the optimization process.[4][5]
The key insight was that high enzymatic potency did not guarantee cellular activity. The high efflux ratio of the lead compound 1a meant it was efficiently pumped out of endothelial cells, resulting in poor cellular potency (1900 nM). The modifications leading to M8891 drastically reduced this efflux, allowing the compound to accumulate in the cell and inhibit MetAP2, leading to a nearly 100-fold improvement in HUVEC proliferation inhibition.[5]
Experimental Methodologies: A Guide to Validation
Trustworthy and reproducible data are the foundation of any SAR campaign. The following protocols are standard in the field for evaluating MetAP2 inhibitors.
Experimental Workflow
A typical screening cascade for identifying and optimizing MetAP2 inhibitors follows a logical progression from biochemical potency to cellular activity and finally to in vivo validation.
Caption: High-level workflow for MetAP2 inhibitor discovery.
Protocol 1: Recombinant Human MetAP2 Biochemical Assay
This assay quantifies the direct inhibitory effect of a compound on the enzyme's catalytic activity. This protocol is adapted from methodologies described in the characterization of M8891.
Principle: The assay measures the cleavage of a synthetic tripeptide substrate (Methionine-Alanine-Serine) by MetAP2. The released N-terminal methionine is then oxidized by L-amino acid oxidase (AAO), producing hydrogen peroxide. This peroxide is used by horseradish peroxidase (POD) to oxidize a chromogenic substrate (dianisidine), leading to a color change measured at 450 nm.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).
-
Enzyme Mix Preparation: Prepare an enzyme reaction mix containing:
-
100 mM HEPES buffer (pH 7.0)
-
50 mM NaCl
-
50 µM MnCl₂ (or CoCl₂)
-
140 nM recombinant human MetAP2
-
1 U Peroxidase (POD)
-
0.02 U L-Amino Acid Oxidase (AAO)
-
0.6 mM Dianisidine
-
-
Enzyme Incubation: Add 23 µL of the enzyme mix to each well. Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution of 0.5 mM Methionine-Alanine-Serine (MAS) tripeptide in assay buffer. Add 25 µL to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 450 nm (Time 0). Incubate the plate at 25°C for 45 minutes and measure the absorbance again (Time 45).
-
Data Analysis: Calculate the change in absorbance (Time 45 - Time 0). Plot the percent inhibition relative to DMSO controls against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cellular assay is a critical secondary screen to determine if a compound can inhibit the proliferation of endothelial cells, the key biological effect of MetAP2 inhibition.
Principle: HUVECs are seeded in a multi-well plate and treated with the test compound. After an incubation period, cell viability is assessed using a metabolic indicator dye like resazurin (CellTiter-Blue), which is reduced by metabolically active cells to the fluorescent product resorufin.
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 30 µM down to sub-nanomolar concentrations) in the cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add 20 µL of CellTiter-Blue reagent to each well. Incubate for 2-4 hours.
-
Measurement: Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis: Calculate the percent viability relative to DMSO-treated control cells. Plot the results against compound concentration and fit the data to determine the IC₅₀ value for cell proliferation.
Conclusion and Future Directions
The development of M8891 represents a significant milestone in the pursuit of safe and effective MetAP2 inhibitors. The SAR campaign demonstrates that overcoming pharmacokinetic challenges like cell efflux is just as critical as achieving high enzymatic potency. The cyclic tartronic diamide scaffold has proven to be a superb starting point, offering a potent, reversible mechanism for engaging the MetAP2 active site.
Future research in this area should focus on:
-
Exploring Novel Scaffolds: While the M8891 scaffold is highly optimized, the discovery of new chemical matter that can chelate the dicobalt center could lead to inhibitors with different properties or intellectual property space.
-
Biomarker Development: Identifying patient populations most likely to respond to MetAP2 inhibition is key for clinical success. The discovery that the MetAP2 substrate, EF1a-1, can serve as a pharmacodynamic biomarker is a major step in this direction.
-
Combination Therapies: As demonstrated with M8891, combining MetAP2 inhibitors with other agents, such as VEGF receptor inhibitors, may lead to synergistic anti-tumor activity and overcome resistance mechanisms.
This guide has provided a framework for understanding the SAR of this new class of MetAP2 inhibitors, grounded in the experimental data and methodologies that led to a promising clinical candidate. By appreciating the causal links between chemical structure, enzymatic inhibition, cellular activity, and pharmacokinetics, researchers can more effectively design the next generation of therapeutics targeting this important enzyme.
References
-
Carducci, M. A., Wang, D., Habermehl, C., et al. (2023). A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors. Cancer Research Communications, 3(8), 1638-1647. [Link]
-
Jabs, J., Heinrich, T., Seenisamy, J., et al. (2024). Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. Molecular Cancer Therapeutics, 23(2), 245-256. [Link]
-
Heinrich, T., Jabs, J., Seenisamy, J., et al. (2024). Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. PubMed. [Link]
-
Khan, M. W., & Khan, I. A. (2024). MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. MDPI. [Link]
-
Heinrich, T., Amendt, C., Böttcher, H., et al. (2019). Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. Journal of Medicinal Chemistry, 62(24), 11195-11209. [Link]
-
Heinrich, T., Amendt, C., Böttcher, H., et al. (2019). Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer. PubMed. [Link]
-
Patsnap Synapse. (2024). What are METAP2 inhibitors and how do they work? Retrieved January 16, 2026, from [Link]
-
National Cancer Institute. (n.d.). Definition of methionine aminopeptidase 2 inhibitor M8891. NCI Drug Dictionary. Retrieved January 16, 2026, from [Link]
-
Heinrich, T., et al. (2019). Discovery and Structure-Based Optimization of Next Generation Reversible Methionine Aminopeptidase-2 (MetAP-2) Inhibitors. ResearchGate. [Link]
-
Wang, J., & Chen, X. (2012). The Development of MetAP-2 Inhibitors in Cancer Treatment. PubMed. [Link]
-
Liu, S., Wang, J., et al. (1998). Structure of the angiogenesis inhibitor ovalicin bound to its noncognate target, human Type 1 methionine aminopeptidase. Proceedings of the National Academy of Sciences, 95(7), 3438-3443. [Link]
-
Sheppard, G. S., et al. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). PubMed. [Link]
-
Bär, A., et al. (2017). Novel reversible methionine aminopeptidase-2 (MetAP-2) inhibitors based on purine and related bicyclic templates. PubMed. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Validation of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate Target Engagement
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's engagement with its intended biological target is a cornerstone of preclinical validation. This guide provides a comprehensive comparison of key in vitro methodologies for validating the target engagement of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, a small molecule belonging to a class of compounds known to interact with protein kinases. For the purpose of this guide, we will focus on its potential interaction with Pyruvate Dehydrogenase Kinase 1 (PDK1) , a plausible target given that several derivatives of the 3-amino-1,2,4-triazine core have been identified as potent PDK1 inhibitors.[1][2][3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, detailed protocols, and a comparative assessment of various techniques to empower robust and reliable target validation studies.
The Criticality of Target Engagement Validation
Confirming that a therapeutic candidate physically interacts with its intended target within a biological system is a critical step in drug development.[7] It serves to validate the biological hypothesis underpinning the drug discovery program and helps to de-risk subsequent, more resource-intensive in vivo studies. A lack of target engagement can be a primary reason for the failure of a compound to elicit a biological response, and therefore, rigorous in vitro validation is paramount.[7]
Overview of Comparative Methodologies
We will explore and compare three orthogonal, yet complementary, in vitro methods for validating the target engagement of this compound with PDK1:
-
Biochemical Kinase Activity Assay: A direct measure of the functional consequence of inhibitor binding.
-
Cellular Thermal Shift Assay (CETSA): A technique to verify target engagement in a cellular environment.
-
Surface Plasmon Resonance (SPR): A biophysical method to characterize the binding kinetics and affinity of the interaction.
Each of these methods provides a unique lens through which to view the interaction between our compound and its target, and together they form a powerful toolkit for comprehensive target validation.
Biochemical Kinase Activity Assay: The Functional Readout
The most direct way to assess the impact of a kinase inhibitor is to measure its effect on the enzyme's catalytic activity. For PDK1, this involves quantifying the phosphorylation of its substrate. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose, measuring the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[1]
Causality Behind Experimental Choices
The choice of a biochemical assay as the primary validation method is rooted in its direct functional relevance. If the compound inhibits the kinase's ability to phosphorylate its substrate, it provides strong evidence of target engagement at the catalytic site. The ADP-Glo™ assay is selected for its high sensitivity, broad dynamic range, and its luminescence-based readout, which is less prone to interference from colored or fluorescent compounds.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of this compound against PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of a solution containing PDK1 and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for PDK1).
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizing the Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
While biochemical assays are invaluable, they are performed in a non-physiological context. The Cellular Thermal Shift Assay (CETSA) addresses this limitation by measuring target engagement within intact cells.[1][5] The principle underlying CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.[5]
Causality Behind Experimental Choices
CETSA is chosen as a secondary validation method to confirm that the compound can penetrate the cell membrane and engage with its target in the complex milieu of the cytoplasm. This provides a more physiologically relevant assessment of target engagement than a purely biochemical assay. A positive result in CETSA significantly strengthens the evidence for the compound's mechanism of action.
Detailed Experimental Protocol: Western Blot-based CETSA
Objective: To demonstrate the binding of this compound to PDK1 in intact cells.
Materials:
-
Human cancer cell line expressing PDK1 (e.g., pancreatic cancer cell line)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PDK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (containing the soluble protein fraction).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PDK1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for PDK1 at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble PDK1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Signaling Pathway
Caption: CETSA experimental workflow.
Surface Plasmon Resonance (SPR): A Biophysical Deep Dive into Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides real-time data on the binding kinetics and affinity of a small molecule to its protein target.[8] This method allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices
SPR is employed to provide a quantitative and mechanistic understanding of the binding interaction. While biochemical and cellular assays confirm that the compound has a functional effect, SPR elucidates the dynamics of the binding event itself. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the compound's binding properties.
Detailed Experimental Protocol: SPR Analysis
Objective: To determine the binding kinetics and affinity of this compound for PDK1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PDK1
-
Amine coupling kit
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
PDK1 Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize PDK1 onto the surface of the sensor chip.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized PDK1 surface and a reference surface (without PDK1).
-
Monitor the change in the SPR signal (response units, RU) over time.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Surface Regeneration: If necessary, inject a regeneration solution to remove any bound compound and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
-
Visualizing the Logical Relationships
Caption: Logical flow of an SPR experiment.
Comparative Analysis of Target Engagement Methodologies
| Feature | Biochemical Kinase Assay | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Principle | Measures enzyme activity | Measures ligand-induced thermal stabilization | Measures mass changes upon binding |
| Environment | In vitro (recombinant protein) | In-cellulo/In situ | In vitro (purified protein) |
| Primary Readout | IC50 | Thermal shift (ΔTm) | KD, kon, koff |
| Labeling | Label-free (indirect) | Label-free | Label-free |
| Throughput | High | Medium | Medium |
| Information | Functional potency | Cellular target engagement, cell permeability | Binding affinity and kinetics |
| Advantages | Direct functional data, high throughput | Physiologically relevant, confirms cell permeability | Real-time kinetic data, mechanistic insights |
| Limitations | Lacks cellular context | Indirect measure of binding, lower throughput | Requires purified protein, potential for artifacts |
Conclusion
The in vitro validation of target engagement for a novel compound such as this compound requires a multi-faceted approach. By combining the functional insights from biochemical kinase assays, the physiological relevance of the Cellular Thermal Shift Assay, and the detailed kinetic information from Surface Plasmon Resonance, researchers can build a comprehensive and robust data package. This integrated strategy provides a high degree of confidence in the compound's mechanism of action, thereby enabling informed decisions in the progression of a drug discovery project.
References
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). International Journal of Molecular Sciences, 24(4), 3679. [Link]
-
(PDF) Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). ResearchGate. [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed. [Link]
-
1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). European Journal of Medicinal Chemistry, 250, 115134. [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2021). Expert Opinion on Drug Discovery, 16(11), 1267-1277. [Link]
-
How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. [Link]
-
Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). DiscoverX. [Link]
-
Surface Plasmon Resonance (SPR) Analysis for Drug Development. (2020). SGS. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. (2021). Cancers, 13(11), 2639. [Link]
-
Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. (2023). Marine Drugs, 21(5), 288. [Link]
-
Fyn Kinase in Brain Diseases and Cancer: The Search for Inhibitors. (2023). ResearchGate. [Link]
-
The Landscape of PDK1 in Breast Cancer. (2022). Journal of Cancer, 13(4), 1187-1198. [Link]
-
Targeting Fyn Kinase in Alzheimer's Disease. (2016). Journal of Alzheimer's Disease, 53(2), 391-404. [Link]
-
Binding investigation and preliminary optimisation of the 3-amino- 1,2,4-triazin-5(2H)-one core for the development of new Fyn inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 956-961. [Link]
-
In silico screening of Fyn kinase inhibitors using classification-based QSAR model, molecular docking, molecular dynamics and ADME study. (2024). Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). National Center for Biotechnology Information. [Link]
-
Evaluation study of Fyn Kinase Inhibitors as Drug for Chronic Inflammatory Diseases. (2018). IT Medical Team. [Link]
-
Identification of novel inhibitor targeting Fyn kinase using molecular docking analysis. (2019). Bioinformation, 15(6), 405-411. [Link]
-
5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4258-4261. [Link]
-
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride. (n.d.). Amole Biotechnology. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). ACS Medicinal Chemistry Letters, 6(6), 633-637. [Link]
-
Isothermal titration calorimetry in drug discovery. (2002). Drug Discovery Today, 7(11), S116-S124. [Link]
-
MDC Connects: Target Validation and Efficacy. (2020). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Comparing the efficacy of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate in different cancer types
An In-Depth Comparative Guide to the Efficacy of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate in Diverse Cancer Types
A Note on the Subject Compound
The compound specified, this compound, does not correspond to a widely documented agent in publicly available scientific literature. Research into 1,2,4-triazine derivatives has indeed identified numerous compounds with significant anticancer potential. To provide a scientifically rigorous and data-supported guide that adheres to the user's request, this document will focus on a well-characterized class of anticancer agents with a similar structural motif: selective inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. For the purpose of this guide, we will refer to our representative ATR inhibitor as ATZ-36A , a hypothetical analogue from the 1,2,4-triazine class, to illustrate the principles of its action and differential efficacy.
Introduction to ATZ-36A: A Novel ATR Kinase Inhibitor
The integrity of the genome is paramount for cell survival, and cancer cells, in particular, are characterized by significant genomic instability and a heightened reliance on DNA Damage Response (DDR) pathways to survive. One of the master regulators of the DDR is the ATR kinase, a serine/threonine kinase that is activated by single-stranded DNA (ssDNA) regions, which can arise from replication stress or DNA damage. By orchestrating cell cycle checkpoints, DNA repair, and apoptosis, ATR allows cells to cope with genotoxic insults.
ATZ-36A represents a new class of potent and selective small molecule inhibitors of ATR kinase. Its therapeutic rationale is based on the principle of synthetic lethality. Many cancer types, particularly those with defects in other DDR pathways (e.g., mutations in the ATM gene), become critically dependent on ATR for survival. Inhibiting ATR in such a context leads to catastrophic DNA damage and selective killing of cancer cells, while sparing normal, healthy cells with intact DDR mechanisms.
Mechanism of Action: Exploiting Cancer's Achilles' Heel
ATZ-36A functions by competitively binding to the ATP-binding pocket of the ATR kinase, thereby inhibiting its catalytic activity. This abrogation of ATR signaling has several downstream consequences:
-
Inhibition of CHK1 Phosphorylation: ATR's primary downstream target is the checkpoint kinase CHK1. ATZ-36A prevents the phosphorylation and activation of CHK1, a critical step in initiating cell cycle arrest.
-
Abrogation of G2/M Checkpoint: By inhibiting the ATR-CHK1 axis, ATZ-36A overrides the G2/M cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and cell death.
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage ultimately triggers programmed cell death (apoptosis).
The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action of ATZ-36A.
Caption: Mechanism of ATZ-36A in the ATR signaling pathway.
Comparative Efficacy of ATZ-36A Across Different Cancer Types
The efficacy of ATZ-36A is highly dependent on the genetic background of the cancer cells, particularly their status of other DDR genes. Below is a comparison of its activity in different cancer cell lines, representative of various cancer types.
Quantitative In Vitro Efficacy Data
| Cell Line | Cancer Type | Key Genetic Markers | ATZ-36A IC50 (nM) | Rationale for Sensitivity |
| HCT116 | Colorectal Carcinoma | ATM proficient | 850 | Moderate intrinsic replication stress. |
| SW620 | Colorectal Carcinoma | ATM deficient | 50 | High sensitivity due to synthetic lethality with ATM loss. |
| MCF7 | Breast Carcinoma | ATM proficient | > 1000 | Low intrinsic replication stress, proficient DDR. |
| MDA-MB-468 | Breast Carcinoma (Triple-Negative) | High replication stress | 150 | High dependence on ATR due to oncogene-driven replication stress. |
| A549 | Non-Small Cell Lung Cancer | ATM proficient | 700 | Moderate sensitivity. |
| H23 | Non-Small Cell Lung Cancer | ATM deficient | 75 | High sensitivity due to synthetic lethality. |
Discussion of Differential Efficacy
The data clearly demonstrates that cancer cells with pre-existing defects in the ATM gene (e.g., SW620 and H23 cell lines) are exquisitely sensitive to ATR inhibition by ATZ-36A. This is a classic example of synthetic lethality. ATM and ATR are parallel pathways that respond to different types of DNA damage (double-strand breaks for ATM, and replication stress for ATR). When ATM is lost, cancer cells become heavily reliant on ATR to manage DNA damage and replication stress. Inhibition of ATR in this context is catastrophic for the cell.
In contrast, cancer cells proficient in ATM (e.g., HCT116, MCF7, A549) exhibit lower sensitivity to ATZ-36A. However, even in these cells, a high level of intrinsic replication stress, often driven by oncogenes like MYC, can create a dependency on ATR, leading to moderate sensitivity (e.g., MDA-MB-468).
Comparison with Alternative Therapies: A Case Study in ATM-deficient NSCLC
Let's consider a patient with Non-Small Cell Lung Cancer (NSCLC) whose tumor is characterized by ATM deficiency. The potential therapeutic options could include standard chemotherapy, PARP inhibitors, and an ATR inhibitor like ATZ-36A.
| Therapeutic Agent | Mechanism of Action | Efficacy in ATM-deficient NSCLC |
| ATZ-36A (ATR Inhibitor) | Induces synthetic lethality by inhibiting the ATR-CHK1 pathway in ATM-deficient cells. | High preclinical efficacy. Selectively targets cancer cells. |
| PARP Inhibitors | Inhibit Poly(ADP-ribose) polymerase, an enzyme involved in single-strand break repair. Also demonstrates synthetic lethality with DDR defects. | Moderate efficacy. Some ATM-deficient tumors respond, but resistance can develop. |
| Cisplatin (Chemotherapy) | Forms DNA adducts, leading to DNA damage and apoptosis. | Non-selective. Causes significant toxicity to healthy, dividing cells. Efficacy can be limited by resistance mechanisms. |
ATZ-36A offers a more targeted approach compared to conventional chemotherapy, with the potential for a wider therapeutic window and fewer side effects. While both ATR and PARP inhibitors exploit synthetic lethality, they target different nodes in the DDR network, and their efficacy can vary depending on the specific genetic context of the tumor.
Experimental Protocols
The following are standard protocols used to evaluate the efficacy of a compound like ATZ-36A.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ATZ-36A (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blot for Target Engagement
This technique is used to confirm that ATZ-36A is engaging its target, ATR, and inhibiting its downstream signaling.
Protocol:
-
Treatment and Lysis: Treat cells with ATZ-36A at various concentrations for a short period (e.g., 1-2 hours). Then, lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated CHK1 (a marker of ATR activity) and total CHK1 (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A decrease in the phosphorylated CHK1 signal with increasing concentrations of ATZ-36A indicates successful target engagement.
A Researcher's Guide to Cross-Reactivity Profiling of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate and its Analogs
For researchers, scientists, and drug development professionals venturing into the landscape of kinase inhibitor discovery, understanding the selectivity of a lead compound is a cornerstone of preclinical development. The promiscuity of kinase inhibitors, largely stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, presents both profound challenges and intriguing opportunities. While off-target effects can lead to unforeseen toxicities, they can also be strategically harnessed for developing multi-targeted therapies. A comprehensive cross-reactivity profile is therefore not merely a data point, but a critical roadmap for advancing a compound either as a precision chemical probe or a viable therapeutic candidate.
This guide provides an in-depth technical comparison of methodologies for profiling the cross-reactivity of novel chemical entities, using the hypothetical kinase inhibitor, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (designated as "Triazinone-A"), as our central example. Due to the limited public data on this specific molecule, we will navigate the principles and practices of selectivity profiling by comparing its hypothetical data against well-characterized, publicly documented kinase inhibitors. This comparative approach will furnish a robust framework for interpreting selectivity data and making informed decisions in a drug discovery pipeline.
We will objectively compare Triazinone-A's performance with established alternatives, supported by experimental data for:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of numerous kinases, serving as a classic example of a non-selective inhibitor.
-
Fedratinib: A selective inhibitor of Janus kinase 2 (JAK2).[1]
-
Upadacitinib: A highly selective Janus kinase 1 (JAK1) inhibitor.[2][3][4][5]
Through this guide, we will dissect the causality behind experimental choices, describe self-validating protocols, and present quantitative data in clearly structured formats to empower your research endeavors.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. When developing an inhibitor, the central question is not only if it hits the intended target, but also what else it hits. Answering this requires a multi-faceted approach, beginning with broad screening panels and progressing to more nuanced cellular and functional assays. The choice of assay technology is critical, as each provides a unique lens through which to view a compound's interaction with the kinome.
Part 1: Foundational Biochemical Profiling – The Kinome Scan
The initial and most crucial step in cross-reactivity profiling is to assess the compound's interaction with a large, representative panel of purified kinases. This provides a direct measure of binding affinity or enzymatic inhibition, free from the complexities of a cellular environment.
Methodology: Competition Binding Assay (e.g., KINOMEscan™)
A widely adopted method is the competition binding assay, which quantitatively measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a kinase. This approach is independent of ATP and provides a direct measure of binding affinity, expressed as a dissociation constant (Kd).
Experimental Protocol: Competition Binding Assay
-
Kinase Preparation: A panel of human kinases, typically expressed as DNA-tagged recombinant proteins in E. coli, is utilized.
-
Immobilization: An immobilized, active-site directed ligand is bound to a solid support (e.g., beads).
-
Competition: The tagged kinases are incubated with the immobilized ligand and the test compound (e.g., Triazinone-A) at a fixed concentration (e.g., 1 µM).
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) of the DNA tag. The result is expressed as a "percent of control" (%Ctrl), where a lower number signifies stronger binding of the test compound.
-
Kd Determination: For significant "hits" (e.g., %Ctrl < 10), a full dose-response curve is generated by testing a range of compound concentrations to determine the precise Kd value.
Causality Behind Experimental Choices:
-
Why a binding assay? Unlike enzymatic assays, binding assays are not dependent on identifying an optimal substrate for each of the hundreds of kinases, nor are they confounded by different ATP Km values across kinases. This allows for a standardized, high-throughput comparison across the kinome.[6][7]
-
Why qPCR for detection? The use of DNA-tagged kinases allows for highly sensitive and specific quantification, enabling the detection of even weak interactions.
Comparative Data: Broad Kinome Scan
The table below illustrates hypothetical kinome scan results for Triazinone-A, compared with public data for the broad-spectrum inhibitor Staurosporine. Data is presented as Kd (nM), where available, or as %Ctrl at a screening concentration of 1 µM.
| Kinase Target | Triazinone-A (Hypothetical) Kd (nM) | Staurosporine Kd (nM)[8] |
| Primary Target (Hypothetical) | ||
| AURKA | 15 | 0.9 |
| Selected Off-Targets | ||
| SLK | >10,000 | 0.0 |
| CAMKK1 | >10,000 | 0.0 |
| SNARK | 8,500 | 0.1 |
| PHKG2 | >10,000 | 0.1 |
| CAMK2A | 9,200 | 0.2 |
| CAMKK2 | 7,800 | 0.2 |
| MST2 | >10,000 | 0.2 |
| MST1 | >10,000 | 0.2 |
| FLT3 (R834Q) | 450 | 0.2 |
| ROCK2 | 1,200 | 0.2 |
| PRKCE | 2,500 | 0.3 |
| ROCK1 | 1,500 | 0.3 |
| EGFR (L858R, T790M) | >10,000 | 0.3 |
| LRRK2 (G2019S) | 6,800 | 0.4 |
| KIT (D816H) | 980 | 0.4 |
Interpretation: The data clearly positions Staurosporine as a highly promiscuous inhibitor, binding to a vast number of kinases with nanomolar affinity.[8] In contrast, our hypothetical Triazinone-A demonstrates a more selective profile, with a strong affinity for its primary target AURKA and significantly weaker interactions with other kinases. This initial screen is fundamental for generating hypotheses about the compound's primary mechanism of action and potential off-target liabilities.
Part 2: Profiling Against a Focused Panel – The Case of JAK Inhibitors
For compounds designed to target a specific kinase family, profiling against closely related members is essential to determine selectivity. Here, we compare the hypothetical profile of Triazinone-A (re-imagined as a JAK inhibitor for this example) against the selective inhibitors Fedratinib and Upadacitinib.
Methodology: In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a kinase—its ability to phosphorylate a substrate. The result is typically reported as an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound (e.g., Triazinone-A).
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Why measure enzymatic activity? While binding is a prerequisite for inhibition, it doesn't always translate to functional modulation. An enzymatic assay confirms that the compound actually blocks the catalytic function of the kinase.
-
Why ADP-Glo™? This format is a universal method applicable to virtually any kinase, as it measures the common product of all kinase reactions: ADP. This allows for consistent comparison across different kinases without needing specific antibodies for each phosphosubstrate.
Comparative Data: JAK Family Selectivity
The table below presents hypothetical IC50 data for Triazinone-A alongside published data for Fedratinib and Upadacitinib, illustrating different selectivity profiles within the same kinase family.
| Kinase Target | Triazinone-A (Hypothetical) IC50 (nM) | Fedratinib IC50 (nM)[1] | Upadacitinib IC50 (nM)[2][5] |
| JAK1 | 120 | 105 | 43 |
| JAK2 | 8 | 3 | 120 |
| JAK3 | >2,000 | >1000 | 2300 |
| TYK2 | >2,000 | 405 | 4700 |
| Key Off-Targets | |||
| FLT3 | 350 | 15 | >10,000 |
| RET | 800 | 48 | >10,000 |
Interpretation: This focused panel reveals critical differences in selectivity. Fedratinib is a selective JAK2 inhibitor, showing approximately 35-fold greater potency for JAK2 over JAK1.[1] Conversely, Upadacitinib is a selective JAK1 inhibitor, with roughly 3-fold selectivity for JAK1 over JAK2 and significantly less activity against JAK3 and TYK2.[2][5] Our hypothetical Triazinone-A is profiled as a potent and selective JAK2 inhibitor, similar to Fedratinib, but with a cleaner profile against the off-targets FLT3 and RET. This level of detail is crucial for predicting both the therapeutic window and the potential side-effect profile of a drug candidate.
Part 3: Cellular Target Engagement – Validating in a Physiological Context
Biochemical assays are essential but occur in an artificial environment. It is paramount to confirm that a compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for this purpose.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with the test compound (e.g., Triazinone-A) or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells to a range of different temperatures.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western Blot or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices:
-
Why use intact cells? This method directly assesses target engagement in a physiological setting, accounting for factors like cell permeability and intracellular competition for the target.
-
Why thermal denaturation? It provides a direct, label-free readout of the biophysical interaction between the drug and its target, confirming that the compound reaches and binds to the protein of interest inside the cell.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A typical cascade for kinase inhibitor selectivity profiling.
Conclusion and Future Directions
The cross-reactivity profiling of a novel compound like this compound is a systematic, multi-step process. It begins with a broad, unbiased assessment of its binding profile across the kinome, followed by more focused enzymatic assays to quantify its inhibitory potency against primary targets and closely related kinases. Finally, cellular assays like CETSA are indispensable for confirming target engagement in a physiologically relevant context.
By comparing the (hypothetical) data of our lead compound with the known profiles of both broad-spectrum (Staurosporine) and highly selective (Fedratinib, Upadacitinib) inhibitors, we can build a comprehensive understanding of its therapeutic potential. A selective profile, as demonstrated by our hypothetical Triazinone-A against the JAK2 kinase, is often desirable to minimize off-target toxicities. However, the polypharmacology exhibited by less selective compounds can sometimes be exploited for efficacy in complex diseases. The key is to generate high-quality, quantitative data using robust, validated methodologies to guide a rational and successful drug discovery program.
References
-
Fedratinib in 2025 and beyond: indications and future applications. Palmer, J. M., et al. (2025). Blood Advances. [Link]
-
KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Wang, L., et al. (2015). Nucleic Acids Research. [Link]
-
Upadacitinib: Mechanism of action, clinical, and translational science. Mohamed, M-F., et al. (2023). Pharmacology Research & Perspectives. [Link]
-
Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. Synapse. (2024). Patsnap. [Link]
-
Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. Chovatiya, R., & Paller, A. S. (2020). Dermatology and Therapy. [Link]
-
staurosporine | DiscoveRx KINOMEscan® screen. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Nash, P., et al. (2023). Rheumatology. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Anastassiadis, T., et al. (2011). Nature Biotechnology. [Link]
-
Kinase Profiling Inhibitor Database. The Medical Research Council. [Link]
-
KLIFS - the structural kinase database. Division of Medicinal Chemistry, Vrije Universiteit Amsterdam. [Link]
-
Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Value-Based Cancer Care. (2015). [Link]
-
KLSD: a kinase database focused on ligand similarity and diversity. Li, Z., et al. (2024). Frontiers in Pharmacology. [Link]
-
Number of interactions made by the kinases with N 4¢ of staurosporine. Tanramluk, D., et al. (2016). ResearchGate. [Link]
-
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Wilson, C., et al. (2019). PLOS ONE. [Link]
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. Okamoto, K., et al. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib. Skarka, A., et al. (2021). International Journal of Molecular Sciences. [Link]
-
Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib... Liu, X., et al. (2023). ResearchGate. [Link]
-
Tyrosine Kinase Inhibitor Lenvatinib Based Nano Formulations and Cutting-Edge Scale-Up Technologies in revolutionizing Cancer Therapy. Singh, S., et al. (2024). Molecular Pharmaceutics. [Link]
-
vandetanib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
vandetanib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. Okamoto, K., et al. (2015). ResearchGate. [Link]
-
Vandetanib | C22H24BrFN4O2. PubChem. [Link]
-
Vandetanib Drug Interactions. ResearchGate. [Link]
-
Cabozantinib Resolves Bone Scans in Tumor-Naïve Mice Harboring Skeletal Injuries. Farwell, M. D., et al. (2014). The Journal of Nuclear Medicine. [Link]
-
Cabozantinib for previously treated radioiodine-refractory differentiated thyroid cancer: Updated results from the phase 3 COSMIC-311 trial. Brose, M. S., et al. (2022). Cancer. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Cabozantinib in metastatic renal cell carcinoma: latest findings and clinical potential. Rizzo, M., et al. (2017). Therapeutic Advances in Medical Oncology. [Link]
-
Staurosporine – Knowledge and References. Taylor & Francis. [Link]
-
Real-World Results of Cabozantinib Given as Alternative Schedule in Metastatic Renal Cell Carcinoma. UroToday. (2023). [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
Sources
- 1. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 4. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. guidetopharmacology.org [guidetopharmacology.org]
A Preclinical Head-to-Head: Benchmarking 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate Against Standard Chemotherapeutics in Oncology Research
Introduction: The Quest for Novel Anticancer Agents
In the landscape of oncology, the demand for novel therapeutic agents with improved efficacy and reduced toxicity remains a critical imperative. While established chemotherapeutics form the bedrock of many treatment regimens, their utility is often constrained by significant side effects and the emergence of drug resistance. This guide introduces a novel investigational compound, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (hereafter referred to as TRZ-1), and provides a comprehensive framework for its preclinical benchmarking against current standards of care in solid tumors, such as pancreatic and non-small cell lung cancer.
TRZ-1 belongs to the 1,2,4-triazine class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities.[1][2][3][4][5] While extensive public data on TRZ-1 is not yet available, its structural features suggest a potential mechanism of action distinct from conventional chemotherapeutics. This guide will therefore proceed with a scientifically grounded, hypothetical mechanism for TRZ-1 to illustrate a robust preclinical evaluation strategy. We will compare its performance against two widely used chemotherapeutic agents: Gemcitabine, a nucleoside analog, and Cisplatin, a platinum-based DNA alkylating agent.[6][7][8][9][10][11]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the in vitro and in vivo evaluation of novel anticancer compounds.
Mechanisms of Action: A Tale of Three Compounds
A fundamental aspect of benchmarking a novel agent is to understand its mechanism of action in the context of existing therapies.
TRZ-1 (Hypothetical Mechanism)
Based on its 1,2,4-triazine core, we hypothesize that TRZ-1 acts as a competitive inhibitor of a key enzyme involved in purine synthesis, such as dihydroorotate dehydrogenase (DHODH). By blocking this enzyme, TRZ-1 would deplete the intracellular pool of pyrimidines, essential precursors for DNA and RNA synthesis. This would lead to cell cycle arrest and ultimately, apoptosis in rapidly dividing cancer cells. This targeted enzymatic inhibition represents a departure from the broader cytotoxic effects of many conventional chemotherapies.
Caption: Hypothetical mechanism of TRZ-1 action.
Gemcitabine: The Deceptive Nucleoside
Gemcitabine is a prodrug that, once inside the cell, is converted into its active triphosphate form.[6][7][12] This active metabolite exerts its cytotoxic effects in two primary ways: by being incorporated into the growing DNA strand, which ultimately halts DNA synthesis (a process known as "masked chain termination"), and by inhibiting ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA replication.[6][11][12][13] This dual action effectively cripples the cell's ability to replicate its DNA, leading to apoptosis.[7]
Caption: Mechanism of action of Gemcitabine.
Cisplatin: The DNA Cross-linker
Cisplatin exerts its anticancer effects by a different, non-cell cycle-specific mechanism.[10] After entering the cell, it forms highly reactive platinum complexes that bind to DNA, primarily at the N7 position of purine bases.[8][10] This binding leads to the formation of intrastrand and interstrand DNA crosslinks.[10] These crosslinks distort the DNA helix, interfering with DNA replication and transcription, and ultimately triggering apoptosis.[8][9][14]
Caption: Mechanism of action of Cisplatin.
Head-to-Head In Vitro Evaluation
A direct comparison of the cytotoxic and mechanistic effects of TRZ-1, Gemcitabine, and Cisplatin is essential. Here, we outline a series of key in vitro experiments.
Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in relevant cancer cell lines.
Protocol: MTT Assay [15]
-
Cell Seeding: Seed pancreatic (e.g., PANC-1, MiaPaCa-2) and non-small cell lung cancer (e.g., A549, H1299) cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of TRZ-1, Gemcitabine, and Cisplatin. Treat the cells with a range of concentrations for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Hypothetical Data Summary:
| Compound | Cell Line | IC50 (µM) |
| TRZ-1 | PANC-1 | 5.2 |
| MiaPaCa-2 | 8.1 | |
| A549 | 6.5 | |
| H1299 | 9.3 | |
| Gemcitabine | PANC-1 | 0.8 |
| MiaPaCa-2 | 1.2 | |
| A549 | 2.5 | |
| H1299 | 3.1 | |
| Cisplatin | PANC-1 | 12.4 |
| MiaPaCa-2 | 15.8 | |
| A549 | 8.9 | |
| H1299 | 11.2 |
Apoptosis Assay
Objective: To quantify the induction of apoptosis by each compound.
Protocol: Annexin V and Propidium Iodide (PI) Staining [16][17][18][19][20]
-
Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes in the dark.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).[17]
Hypothetical Data Summary (Percentage of Apoptotic Cells):
| Compound | PANC-1 | A549 |
| TRZ-1 | 45% | 42% |
| Gemcitabine | 55% | 51% |
| Cisplatin | 38% | 35% |
| Control | 5% | 4% |
Cell Cycle Analysis
Objective: To determine the effect of each compound on cell cycle progression.
Protocol: Propidium Iodide Staining and Flow Cytometry [21][22][23][24]
-
Cell Treatment: Treat cells with each compound at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Data Summary (Percentage of Cells in Each Phase):
| Compound (PANC-1) | G0/G1 Phase | S Phase | G2/M Phase |
| TRZ-1 | 68% | 15% | 17% |
| Gemcitabine | 35% | 55% | 10% |
| Cisplatin | 30% | 25% | 45% |
| Control | 50% | 30% | 20% |
In Vivo Benchmarking: The Xenograft Model
To translate in vitro findings to a more complex biological system, a tumor xenograft model is indispensable.
Caption: Experimental workflow for the in vivo xenograft study.
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of TRZ-1 in comparison to Gemcitabine and Cisplatin in a mouse xenograft model.
Protocol: Subcutaneous Xenograft Model [25][26][27]
-
Cell Implantation: Subcutaneously inject 1-5 million PANC-1 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Establishment: Allow tumors to grow to an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into four groups: Vehicle control, TRZ-1, Gemcitabine, and Cisplatin.
-
Treatment Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) based on their pharmacokinetic properties. Dosing schedules should be optimized based on maximum tolerated dose studies.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Analyze body weight changes to assess toxicity.
Hypothetical Data Summary:
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 | - | -2% |
| TRZ-1 | 600 | 60% | -5% |
| Gemcitabine | 450 | 70% | -12% |
| Cisplatin | 750 | 50% | -18% |
Conclusion: A Framework for Evidence-Based Drug Development
This guide has provided a comprehensive, albeit partially hypothetical, framework for the preclinical benchmarking of a novel 1,2,4-triazine derivative, TRZ-1, against the standard chemotherapeutics Gemcitabine and Cisplatin. The outlined experimental protocols, from in vitro cytotoxicity and mechanistic assays to in vivo xenograft studies, represent a robust strategy for elucidating the therapeutic potential of new anticancer agents.
The hypothetical data presented suggests that TRZ-1 may offer a distinct mechanistic profile with a potentially favorable toxicity profile compared to Cisplatin, although with less single-agent efficacy than Gemcitabine in this model. Such a profile could warrant further investigation into combination therapies or its use in patient populations intolerant to more aggressive treatments.
Ultimately, the rigorous and objective comparison of novel compounds to the existing standards of care is the cornerstone of innovative and responsible drug development. This guide serves as a template for such endeavors, emphasizing scientific integrity and a logical, evidence-based approach to preclinical research.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing. (n.d.).
- What is the mechanism of Gemcitabine Hydrochloride? - Patsnap Synapse. (2024-07-17).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (n.d.).
- Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed - NIH. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Cisplatin - Wikipedia. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Current Standards of Chemotherapy for Pancreatic Cancer - PMC - NIH. (2018-11-01).
- Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0 - MDPI. (n.d.).
- gemcitabine | Cancer Care Ontario. (n.d.).
- Cisplatin - StatPearls - NCBI Bookshelf. (2023-05-22).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Gemcitabine - Wikipedia. (n.d.).
- Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts. (2023-03-07).
- The Annexin V Apoptosis Assay. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- What is the standard treatment for pancreatic cancer? - Dr.Oracle. (2025-11-07).
- In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. (n.d.).
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.).
- Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... - Protocols.io. (2019-10-17).
- Current Systemic Treatment Options for Advanced Pancreatic Cancer—An Overview Article. (n.d.).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01).
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.).
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
- Chemotherapy for Pancreatic Cancer. (n.d.).
- Pancreatic Cancer Treatment Protocols - Medscape Reference. (2024-02-14).
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020-08-06).
- Cell Cycle Protocols - BD Biosciences. (n.d.).
- Xenograft Tumor Assay Protocol. (n.d.).
- Current standard of care for inoperable stage III NSCLC - YouTube. (2024-03-18).
- Tumor xenograft model - Bio-protocol. (n.d.).
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. (2022-10-26).
- Cell Cycle Analysis. (n.d.).
- Chemotherapy for Non-small Cell Lung Cancer. (2024-01-29).
- Optimizing current standard of care therapy for stage III non-small cell lung cancer - NIH. (n.d.).
- Current Treatment Options for Non–Small-Cell Lung Cancer - CancerNetwork. (n.d.).
- Chemotherapy for lung cancer | Macmillan Cancer Support. (n.d.).
- This compound - Echemi. (n.d.).
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][16][17]triazin-7(6H)-ones and Derivatives - MDPI. (n.d.). Retrieved from
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - NIH. (n.d.).
- (PDF) Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part I - ResearchGate. (2025-12-05).
- US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed. (n.d.).
- Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - MDPI. (n.d.).
- Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC - NIH. (2021-01-31).
- 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021-06-28).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Gemcitabine - Wikipedia [en.wikipedia.org]
- 12. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gemcitabine | Cancer Care Ontario [cancercareontario.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges in Reproducibility: A Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one Acetate
An In-depth Analysis for Researchers and Drug Development Professionals
The pursuit of novel therapeutics and robust scientific discovery hinges on the foundational principle of experimental reproducibility. When working with complex chemical entities, ensuring that experimental results can be consistently replicated is paramount for advancing research and development. This guide focuses on 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, a molecule of interest within the broader class of 1,2,4-triazine derivatives, which have shown potential in various therapeutic areas.
However, a comprehensive investigation into the available scientific literature and chemical databases reveals a significant challenge: a notable lack of detailed, publicly accessible information regarding the experimental applications, synthesis protocols, and performance data for this compound. While basic chemical identifiers such as its CAS number (1353100-80-7), molecular formula (C6H11N5O3), and molecular weight (201.18 g/mol ) are available from commercial suppliers, in-depth studies detailing its use and the reproducibility of such experiments are not readily found.[1][2][3]
This scarcity of information presents a critical obstacle for researchers aiming to evaluate or utilize this specific compound. Without established protocols and comparative data, the ability to design experiments, troubleshoot potential issues, and benchmark results against known standards is severely hampered.
The Importance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, various substituted 1,2,4-triazin-5-ones have been investigated as inhibitors of enzymes like D-amino acid oxidase (DAAO) and pyruvate dehydrogenase kinase (PDK1), highlighting their potential in treating neurological disorders and cancer, respectively.[4][5][6][7] The general synthetic accessibility of the triazine ring system allows for diverse functionalization, leading to a vast chemical space for drug discovery.[8][9][10]
General Considerations for Reproducibility in Triazine Chemistry
Given the lack of specific data for this compound, we can extrapolate general principles and potential challenges in reproducibility based on the broader class of 1,2,4-triazine derivatives.
Synthesis and Purification: The synthesis of substituted triazines often involves multi-step reactions.[11] The reproducibility of these syntheses can be influenced by factors such as:
-
Starting Material Quality: Purity and isomeric integrity of precursors are crucial.
-
Reaction Conditions: Precise control of temperature, reaction time, stoichiometry, and catalyst loading is essential. Minor variations can lead to different product profiles and yields.
-
Purification Methods: The choice of crystallization solvent, chromatographic conditions (stationary and mobile phases), and drying procedures can significantly impact the final purity and polymorphic form of the compound, which in turn can affect its biological activity and solubility.
Experimental Assays: In biological or biochemical assays, the following aspects are critical for ensuring reproducibility:
-
Compound Handling and Stability: The stability of the acetate salt form, its solubility in different assay buffers, and its potential for degradation under experimental conditions (e.g., temperature, pH, light exposure) must be carefully characterized.
-
Assay-Specific Parameters: Factors such as cell line passage number, reagent lot-to-lot variability, and instrument calibration can introduce significant variance in experimental outcomes.
A Call for Data and Collaboration
The current state of knowledge regarding this compound underscores a broader challenge in the scientific community: the need for open and comprehensive data sharing. To facilitate the evaluation and potential application of this and other novel compounds, the following are essential:
-
Publication of Detailed Protocols: Researchers who have synthesized or worked with this compound are encouraged to publish their detailed experimental procedures, including any challenges encountered and strategies for overcoming them.
-
Deposition of Data in Public Repositories: Sharing raw and processed data from analytical characterization (e.g., NMR, MS, HPLC) and biological assays in public databases would provide an invaluable resource for the community.
-
Collaborative Efforts: Open collaboration between academic and industrial researchers can accelerate the characterization and validation of novel chemical entities.
Conclusion
While this compound belongs to a promising class of compounds, the current lack of specific experimental data makes it impossible to provide a definitive guide to the reproducibility of its experiments. This guide, therefore, serves not as a protocol manual, but as an acknowledgment of the existing information gap and a call to the scientific community to contribute to a more transparent and reproducible research ecosystem. Researchers interested in this compound should proceed with caution, allocating resources for thorough in-house characterization and validation until more comprehensive public data becomes available.
References
-
Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part I. ResearchGate. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][12]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
-
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. National Institutes of Health. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. National Institutes of Health. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [Link]
-
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. PubMed. [Link]
-
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. ResearchGate. [Link]
-
Syntheses and antitumor activity of some 1,2,4 – triazine derivatives. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
1,3,5-Triazine as core for the preparation of dendrons. ARKAT USA, Inc.[Link]
Sources
- 1. 3-aMino-6-(aMinoMethyl)-4,5-dihydro-1,2,4-triazin-5-one acetate [chemicalbook.com]
- 2. 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(2H)-one acetate | 1353100-80-7 [chemnet.com]
- 3. echemi.com [echemi.com]
- 4. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ijirset.com [ijirset.com]
- 12. 1353100-80-7|this compound|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The integrity of our research extends beyond the bench to the responsible management of all materials, including chemical waste. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate, ensuring the safety of laboratory personnel, protection of the environment, and unwavering regulatory compliance. The procedures outlined herein are designed as a self-validating system, where the rationale behind each step reinforces a culture of safety and responsibility.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, publicly available Safety Data Sheet (SDS) for the acetate salt is not readily found, data from closely related triazine compounds provide a strong basis for a conservative and safe approach.
Compounds within the 1,2,4-triazine class exhibit a range of potential health effects. Analogous substances are known to be harmful if swallowed, cause significant skin irritation, and pose a risk of serious eye damage. Furthermore, respiratory tract irritation is a noted concern, and for some triazines, there is a potential for organ damage through prolonged or repeated exposure[1].
This toxicological profile is the direct cause for the stringent handling and disposal requirements. The primary objective is to prevent any contact with or release of the compound into the environment. This begins with the mandatory use of appropriate Personal Protective Equipment (PPE) during all handling and disposal stages.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification & Rationale |
| Eye Protection | Chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use and wash hands thoroughly after removal. |
| Body Protection | A laboratory coat, worn fully fastened. This provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. All handling of the solid compound should ideally occur in a certified chemical fume hood to minimize inhalation risk[2]. |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally[3]. The generator of the waste is legally responsible for its proper management from creation to final disposal[4].
Step 1: Waste Characterization and Segregation
-
Classification: All waste streams containing this compound, regardless of concentration, must be classified as hazardous chemical waste[5][6]. This includes pure compound, reaction mixtures, solutions, and all contaminated materials.
-
Segregation at Source: Immediate segregation is a cornerstone of safe laboratory practice[7].
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated weigh boats, gloves, paper towels) separate from liquid waste[6]. Co-mingling complicates the disposal process and can create unforeseen hazards.
-
Chemical Incompatibility: Do not mix this waste stream with other incompatible chemical wastes. Consult your institution's chemical hygiene plan for specific guidance on incompatibility[5]. Store away from strong oxidizing agents[8].
-
Step 2: Containerization and Labeling
-
Container Selection: Use a dedicated, leak-proof container made of chemically compatible material, such as high-density polyethylene (HDPE)[6][9]. The container must have a secure, screw-top lid and be in good condition, free from cracks or residues[6].
-
Labeling: Proper labeling is a regulatory requirement and vital for safety. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): The properly labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel[7][9].
-
Storage Conditions: The container must be kept closed at all times except when adding waste. Store it in a cool, dry, well-ventilated area away from incompatible materials[8][10]. Utilize secondary containment (e.g., a larger bin) to capture any potential leaks[7].
-
Volume Limits: Be aware of regulatory limits for waste accumulation. In the U.S., no more than 55 gallons of hazardous waste may be accumulated in an SAA[9].
Step 4: Final Disposal
-
Institutional EHS: The only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department. Schedule a waste pick-up according to your institution's procedures[11]. Do not attempt to dispose of this chemical yourself.
-
Prohibited Disposal Methods:
-
DO NOT pour this chemical down the drain. Its potential aquatic toxicity and resistance to degradation in wastewater treatment facilities pose a significant environmental risk[12].
-
DO NOT dispose of this chemical or its contaminated materials in the regular trash. This is illegal and endangers sanitation workers and the environment.
-
Managing Spills and Contaminated Materials
Accidental releases require immediate and correct action.
-
Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into your labeled hazardous waste container[8][10]. For small liquid spills, absorb with an inert material (e.g., vermiculite or chemical absorbent pads), and place the contaminated material into the solid hazardous waste container.
-
Contaminated Items: All items that come into direct contact with the compound are considered hazardous waste. This includes:
-
PPE (gloves, disposable lab coats)
-
Lab supplies (pipette tips, weigh paper, absorbent pads)
-
Empty stock bottles. The original container is not truly "empty" by regulatory standards. The first rinse of the container with a suitable solvent must be collected as hazardous liquid waste[6]. After this decontamination rinse, the container can often be managed as non-hazardous waste, but you must consult your EHS office for confirmation[11].
-
Visualizing the Disposal Decision Pathway
The following diagram outlines the logical workflow for the proper management of waste containing this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Parameters
Table 2: At-a-Glance Disposal Requirements
| Parameter | Requirement | Rationale & Reference |
| Waste Category | Hazardous Chemical Waste | Precautionary principle based on the toxicological profile of analogous compounds.[6] |
| Recommended Container | Leak-proof, screw-top, HDPE container. | Ensures chemical compatibility and prevents leaks or spills.[6][9] |
| Labeling | "Hazardous Waste" + Full Chemical Name + Hazards + Location. | Regulatory compliance (RCRA) and critical for the safety of all personnel handling the waste.[9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | Minimizes the transport of hazardous materials within the lab and complies with accumulation regulations.[7][9] |
| Disposal Method | Collection by institutional EHS for transfer to a licensed hazardous waste disposal facility (typically via incineration). | Ensures environmentally sound destruction and compliance with federal and local regulations.[1][13] |
By adhering to this structured and well-documented disposal protocol, you contribute to a robust safety culture, ensure the integrity of your laboratory's operations, and uphold your professional responsibility to protect our shared environment.
References
-
Material Safety Data Sheet - 3-Amino-1,2,4-Triazine, 97%. Available at: [Link]
-
Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione - Chemos GmbH&Co.KG. Available at: [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]
-
1,3,5-Triazin-2(1H)-one, 4-amino-6-[(1-methylethyl)amino]- - Substance Details - US EPA. Available at: [Link]
-
4-allylveratrole - Registration Dossier - ECHA. Available at: [Link]
-
Need to dispose chemicals - HSE. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available at: [Link]
-
RCRA Letter to GeNO from EPA. Available at: [Link]
-
ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste - US EPA. Available at: [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices - Lab Manager. Available at: [Link]
-
Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Identification and Listing of Hazardous Waste - Regulations.gov. Available at: [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview - US EPA. Available at: [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. epa.gov [epa.gov]
- 4. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. vumc.org [vumc.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Registration Dossier - ECHA [echa.europa.eu]
Navigating the Unseen: A Guide to Safely Handling 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate
In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for handling 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (CAS No. 1353100-80-7).[1] As a compound with limited publicly available hazard data, a cautious and rigorous approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Precautionary Approach
The safety data sheet (SDS) for this compound indicates that specific hazard classification data is not available. In such instances, the compound must be treated as potentially hazardous. Based on the chemical structure, an aminotriazinone derivative, and the physical form, likely a solid powder, we must anticipate potential respiratory, skin, and eye irritation. Triazine derivatives, as a class, have been shown in some animal studies to cause liver damage, reinforcing the need for stringent protective measures.[2]
Key Physical and Chemical Properties:
| Property | Information | Source |
| CAS Number | 1353100-80-7 | [1] |
| Molecular Formula | C6H11N5O3 | [1] |
| Appearance | Likely a solid powder | Inferred from handling recommendations |
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is a critical final barrier.[3][4] The following PPE is mandatory when handling this compound.
Respiratory Protection: Guarding Against Inhalation
Given the powdered nature of this compound, the risk of inhaling airborne particles is significant.
-
Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator (dust mask) should be used for handling small quantities in a well-ventilated area.[5][6]
-
Recommended for Larger Quantities or Poor Ventilation: A half-mask or full-facepiece air-purifying respirator with appropriate particulate filters (P100) is recommended.[5][7]
-
Operations with High Dust Generation Potential: For tasks such as weighing large quantities or extensive transfers, a powered air-purifying respirator (PAPR) offers a higher level of protection and comfort.[5]
Hand Protection: Preventing Dermal Absorption
Chemical-resistant gloves are essential to prevent skin contact.
-
Glove Selection: Nitrile gloves are a suitable initial choice, offering resistance to a range of chemicals.[8][9][10][11] However, due to the lack of specific compatibility data, it is crucial to:
-
Double-gloving: Wear two pairs of nitrile gloves to provide an additional layer of protection.
-
Regular Changes: Change gloves frequently, and immediately if they become contaminated.
-
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[12]
Eye and Face Protection: Shielding from Splashes and Particles
Protecting your eyes from chemical splashes and airborne particles is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[13]
-
Recommended for Splash Hazards: When handling solutions or performing operations with a risk of splashing, chemical splash goggles are required.[13]
-
Maximum Protection: A face shield worn over safety glasses or goggles provides the highest level of protection, especially when handling larger quantities or during vigorous mixing.[4][13]
Protective Clothing: A Barrier for the Body
A lab coat is the minimum requirement for body protection.
-
Lab Coat: A clean, buttoned lab coat made of a suitable material, such as cotton or a flame-resistant blend, should be worn.
-
Apron: For larger-scale work or when there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended.
-
Full Body Protection: In situations with a high risk of widespread contamination, disposable coveralls (e.g., Tyvek) should be considered.[14]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is crucial for minimizing risk. The following steps provide a procedural guide for handling this compound.
Preparation and Pre-Handling Checklist
-
Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Verify Engineering Controls: Ensure the fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Don all required PPE before entering the designated handling area.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily available.
-
Review Emergency Procedures: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.
Weighing and Transferring the Compound
-
Minimize Dust Generation: Use gentle scooping and tapping motions to avoid creating airborne dust.
-
Use Appropriate Tools: Employ anti-static spatulas and weigh boats.
-
Work in a Fume Hood: All transfers of the solid material must be performed within a certified chemical fume hood.[15]
-
Clean Spills Immediately: In case of a small spill, carefully wipe the area with a damp cloth (do not dry sweep) and dispose of the cloth as hazardous waste. For larger spills, follow your institution's emergency procedures.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[16]
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and contaminated wipes, must be placed in a clearly labeled hazardous waste bag.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[17][18]
-
Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[17][18] Containers must be kept closed except when adding waste.[17]
Final Disposal
-
Follow Institutional Procedures: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[16] Do not pour chemical waste down the drain or dispose of it in the regular trash.[19]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of all personnel and the environment. Remember, in the absence of complete data, a culture of caution is the bedrock of a safe and successful research endeavor.
References
-
Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). University of California, Santa Barbara, Environmental Health & Safety. [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc. [Link]
-
Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. (2024, February 16). NMSafety. [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley, Environmental Health & Safety. [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. [Link]
-
Your Guide to Picking the Right Chemical Resistant Gloves. (n.d.). Amsafe PPE. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]
-
Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention, OneLab REACH. [Link]
-
OSHA Glove Selection Chart. (n.d.). University of California, Berkeley, Environmental Health and Safety. [Link]
-
Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership. [Link]
-
Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety. [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
-
Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
Respirator for powder coating. (n.d.). Arbin Safety Products. [Link]
-
PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. [Link]
-
Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. [Link]
-
General Respiratory Protection Guidance for Employers and Workers. (n.d.). Occupational Safety and Health Administration. [Link]
-
Waste Handling Best Practices for New Chemists. (n.d.). CP Lab Safety. [Link]
-
Chemical Handling Safety & PPE Requirements. (n.d.). ASMG Safety. [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania, EHRS. [Link]
-
3-amino-6-methyl-1,2,4-triazin-5-ol. (2025, May 20). ChemSynthesis. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 6. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. nmsafety.com [nmsafety.com]
- 10. amsafeppe.com [amsafeppe.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 15. fishersci.com [fishersci.com]
- 16. calpaclab.com [calpaclab.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

